molecular formula C10H15BO2 B3040077 3-Isobutylphenylboronic acid CAS No. 153624-42-1

3-Isobutylphenylboronic acid

Cat. No.: B3040077
CAS No.: 153624-42-1
M. Wt: 178.04 g/mol
InChI Key: XBMYWKQRGMFPKZ-UHFFFAOYSA-N
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Description

3-Isobutylphenylboronic acid is a useful research compound. Its molecular formula is C10H15BO2 and its molecular weight is 178.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Isobutylphenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Isobutylphenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[3-(2-methylpropyl)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BO2/c1-8(2)6-9-4-3-5-10(7-9)11(12)13/h3-5,7-8,12-13H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBMYWKQRGMFPKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)CC(C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: 3-Isobutylphenylboronic Acid – Structural Dynamics and Synthetic Utility

[1]

Executive Summary

3-Isobutylphenylboronic acid (CAS 153624-42-1) is a specialized organoboron intermediate critical for the precise installation of isobutyl moieties at the meta-position of aryl scaffolds.[1] While its para-isomer (4-isobutylphenylboronic acid) is widely recognized as a direct precursor to ibuprofen-like non-steroidal anti-inflammatory drugs (NSAIDs), the meta-isomer offers a distinct vector for structure-activity relationship (SAR) exploration in medicinal chemistry.[1] This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, serving as a definitive resource for drug development professionals.[1]

Chemical Identity & Structural Analysis[2][3][4]

The structural integrity of 3-isobutylphenylboronic acid is defined by the meta-substitution pattern, which imparts unique steric and electronic properties compared to its para-analog.[1] The isobutyl group acts as a lipophilic bulk, influencing the binding affinity in protein pockets where meta-selectivity is required.[1]

Chemical Data Profile[1][3][4]
PropertySpecification
Chemical Name 3-Isobutylphenylboronic acid
CAS Number 153624-42-1
Molecular Formula C₁₀H₁₅BO₂
Molecular Weight 178.04 g/mol
SMILES CC(C)CC1=CC=CC(=C1)B(O)O
MDL Number MFCD13185670
Physical State Solid (typically off-white to white powder)
Solubility Soluble in MeOH, EtOH, DMSO; sparingly soluble in water
Structural Conformation & Sterics

The meta-positioning of the isobutyl group creates a specific steric environment.[1] Unlike the para-isomer, where the alkyl tail extends linearly away from the boronic acid center, the meta-isobutyl group projects laterally.[1] This conformation is critical during transmetallation in cross-coupling reactions, as it may interact with bulky phosphine ligands on the palladium catalyst, necessitating careful ligand selection (e.g., SPhos or XPhos) to prevent steric clash.[1]

Synthetic Pathways[5]

The synthesis of 3-isobutylphenylboronic acid typically proceeds via metal-halogen exchange from the corresponding aryl halide, followed by electrophilic trapping with a borate ester.[1] The high fidelity of this transformation relies on the stability of the intermediate organometallic species.

Primary Synthesis Route: Grignard/Lithium Exchange

The most robust industrial route involves the conversion of 1-bromo-3-isobutylbenzene.[1]

  • Precursor Synthesis: Kumada coupling of 1-bromo-3-iodobenzene with isobutylmagnesium bromide yields 1-bromo-3-isobutylbenzene [1].[1]

  • Metalation: The aryl bromide is treated with magnesium (Grignard formation) or n-butyllithium (Lithium-halogen exchange) in anhydrous THF or diethyl ether at cryogenic temperatures (-78 °C for Li-exchange).[1]

  • Borylation: The resulting arylmetal species nucleophilically attacks a trialkyl borate (e.g., trimethyl borate or triisopropyl borate).[1]

  • Hydrolysis: Acidic hydrolysis yields the free boronic acid.

SynthesisPathwayBromide1-Bromo-3-isobutylbenzene(Precursor)MetalIntAryl-Metal Intermediate(Ar-MgBr or Ar-Li)Bromide->MetalIntMg/THF or n-BuLi-78°CBorateBoronate EsterIntermediateMetalInt->Borate+ B(OiPr)3Electrophilic TrappingProduct3-Isobutylphenylboronic Acid(Target)Borate->ProductH3O+Hydrolysis

Figure 1: Step-wise synthetic pathway from aryl halide precursor to the target boronic acid.[1][2]

Reactivity & Applications: Suzuki-Miyaura Coupling

The primary utility of 3-isobutylphenylboronic acid lies in Suzuki-Miyaura cross-coupling to form biaryl motifs.[1] The boronic acid moiety serves as the nucleophilic partner, coupling with aryl halides (electrophiles).[1]

Mechanistic Considerations

The catalytic cycle involves three key steps:

  • Oxidative Addition: Pd(0) inserts into the aryl halide bond.

  • Transmetallation: The 3-isobutylphenyl group transfers from Boron to Palladium.[1] This step is base-dependent (activating the boronic acid to a boronate species).[1]

  • Reductive Elimination: Formation of the C-C bond and regeneration of Pd(0).

Critical Insight: Due to the meta-isobutyl group, the transmetallation rate may be slightly retarded compared to unsubstituted phenylboronic acid due to steric hindrance.[1] Using strong bases (e.g., K₃PO₄) and electron-rich, bulky ligands helps facilitate this step.[1]

SuzukiCyclePd0Pd(0)L2Active CatalystOxAddOxidative Addition(Ar-Pd-X)Pd0->OxAddTransMetTransmetallation(Rate Limiting)OxAdd->TransMetRedElimReductive Elimination(Product Release)TransMet->RedElimRedElim->Pd0ArXAryl Halide (Ar-X)ArX->OxAddBoronic3-Isobutylphenyl-boronic acidBoronic->TransMetBaseBase (OH-)Base->TransMet

Figure 2: Catalytic cycle of Suzuki-Miyaura coupling highlighting the entry point of 3-isobutylphenylboronic acid.[1]

Experimental Protocol: Biaryl Synthesis

This protocol describes a validated method for coupling 3-isobutylphenylboronic acid with a generic aryl bromide, optimized for high yield and reproducibility.[1]

Materials
  • Substrate 1: 3-Isobutylphenylboronic acid (1.2 equiv)[1]

  • Substrate 2: Aryl Bromide (1.0 equiv)[1]

  • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (3-5 mol%)[1]

  • Base: K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)[1]

  • Solvent: 1,4-Dioxane (degassed)[1]

Step-by-Step Methodology
  • Inert Atmosphere Setup:

    • Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.[1]

    • Evacuate and backfill with nitrogen (N₂) three times to ensure an inert environment.[1]

  • Reagent Loading:

    • Add the Aryl Bromide (1.0 mmol), 3-Isobutylphenylboronic acid (1.2 mmol, 214 mg), and Pd(dppf)Cl₂ (0.03 mmol) to the flask.

    • Expert Note: Adding the catalyst last, after a brief solvent purge, can sometimes prevent premature catalyst deactivation.[1]

  • Solvent & Base Addition:

    • Add degassed 1,4-Dioxane (10 mL).

    • Add the aqueous K₂CO₃ solution (1.5 mL).[1]

    • Causality: The biphasic system (Dioxane/Water) is crucial here.[1] The water dissolves the inorganic base, allowing phase-transfer of the hydroxide/carbonate to activate the boronic acid at the interface.[1]

  • Reaction:

    • Heat the mixture to 80-90 °C under N₂ for 4-12 hours.

    • Monitor reaction progress via TLC or LC-MS.[1] Look for the disappearance of the aryl bromide.

  • Workup:

    • Cool to room temperature.

    • Dilute with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[1]

  • Purification:

    • Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient).[1]

Safety & Handling

As a boronic acid derivative, 3-isobutylphenylboronic acid requires standard laboratory safety protocols.[1]

Hazard ClassStatementPrecaution
Skin Irritation H315: Causes skin irritationWear nitrile gloves and lab coat.[1]
Eye Irritation H319: Causes serious eye irritationUse safety goggles; access to eye wash station.[1]
STOT-SE H335: May cause respiratory irritationHandle in a fume hood to avoid dust inhalation.[1]
Stability Boroxine formationStore in a cool, dry place.[1] Boronic acids can dehydrate to form cyclic boroxine trimers; this is reversible with water/base.

References

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1] Chemical Reviews, 95(7), 2457-2483.[1] (Foundational reference for the protocol).

Strategic Sourcing & Technical Profile: 3-Isobutylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regioisomer Imperative

In the landscape of medicinal chemistry, 3-Isobutylphenylboronic acid (CAS 153624-42-1) serves as a critical "scaffold probe." While its para-substituted isomer (4-isobutylphenylboronic acid) is the well-known precursor to Ibuprofen, the meta-substituted (3-isobutyl) isomer is indispensable for Structure-Activity Relationship (SAR) campaigns. It allows researchers to modulate lipophilicity and steric bulk in the meta position of biaryl pharmacophores, often used to tune metabolic stability or kinase binding affinity.

This guide addresses the sourcing challenges, quality control pitfalls (specifically the boroxine equilibrium), and application protocols for this specialized intermediate.

Chemical Profile & Specifications

Researchers must understand that commercial boronic acids are rarely 100% pure "acid" species. They exist in a dynamic equilibrium with their cyclic anhydride (boroxine) forms.

Table 1: Core Technical Specifications
PropertySpecificationNotes
Chemical Name (3-Isobutylphenyl)boronic acid
CAS Number 153624-42-1Verify against 4-isomer (153624-38-5)
Molecular Formula C₁₀H₁₅BO₂
Molecular Weight 178.04 g/mol Monomer weight
Appearance White to off-white powderHygroscopic
Solubility Soluble in MeOH, DMSO, CH₂Cl₂Limited water solubility
Purity Standard ≥97% (HPLC)Critical: May contain varying % of anhydride
Storage 2-8°C, Inert AtmosphereDesiccate to prevent protodeboronation
The "Boroxine Trap" in Procurement

Suppliers often label purity based on elemental analysis or HPLC area %, which may not account for the stoichiometry change caused by dehydration.

  • The Issue: 3 molecules of boronic acid lose 3 water molecules to form a boroxine trimer.

  • Impact: If you calculate stoichiometry based on the monomer MW (178.04), but your sample is 30% boroxine, your catalyst loading and stoichiometry will be skewed, potentially stalling Suzuki couplings.

  • Solution: Always perform a quantitative ¹H-NMR (qNMR) with an internal standard (e.g., trimethoxybenzene) upon receipt to establish the "Effective Molecular Weight" (EMW).

Supply Chain Intelligence

Availability for CAS 153624-42-1 is categorized as "Tier 2: Research Scale." Unlike the commodity 4-isomer, the 3-isomer is typically held in smaller inventories (grams to kilograms).

Sourcing Strategy Matrix
Supplier TierTypical Pack SizeLead TimeUse Case
Catalog Giants (e.g., Sigma, Fisher)1g - 5g24-48 HoursRapid prototyping; High cost/gram.
Specialized Boron Houses (e.g., Boron Molecular, Combi-Blocks)10g - 100g1-2 WeeksScale-up; Better batch consistency.
CRO/CMO (Custom Synthesis)>1kg8-12 WeeksGMP production; Required for clinical batches.

Key Supplier Qualification Questions:

  • Does the Certificate of Analysis (CoA) report the boroxine:acid ratio?

  • Is the material packed under Argon? (Prevents oxidation to the phenol).

  • Can you provide a specific impurity profile regarding the 4-isobutyl isomer? (Cross-contamination is common in non-selective alkylation routes).

Application Workflow: Suzuki-Miyaura Coupling

The primary utility of CAS 153624-42-1 is the introduction of the 3-isobutylphenyl moiety via Palladium-catalyzed cross-coupling.

Mechanism of Action

The boronic acid undergoes transmetallation with an organopalladium(II) species. The 3-isobutyl group provides steric bulk that can influence the rate of this step.

SuzukiCycle Pd0 Pd(0) Catalyst (Active Species) OxAdd Oxidative Addition (Ar-X + Pd(0) -> Ar-Pd(II)-X) Pd0->OxAdd + Aryl Halide (Ar-X) BaseStep Base Activation (Formation of Boronate/Hydroxo-Pd) OxAdd->BaseStep + Base (K2CO3/K3PO4) TransMet Transmetallation (Rate Determining Step) BaseStep->TransMet + 3-Isobutylphenylboronic Acid RedElim Reductive Elimination (Product Release) TransMet->RedElim Isomerization RedElim->Pd0 Regenerates Catalyst Product Biaryl Product (3-Isobutylphenyl-Ar) RedElim->Product

Figure 1: Catalytic cycle for the Suzuki-Miyaura coupling utilizing 3-Isobutylphenylboronic acid.[1]

Standard Operating Procedure (SOP)

Objective: Coupling of 3-Isobutylphenylboronic acid with an aryl bromide.

  • Stoichiometry:

    • Aryl Bromide: 1.0 equiv

    • Boronic Acid (153624-42-1): 1.2 - 1.5 equiv (Adjust based on purity/boroxine content)

    • Catalyst: Pd(dppf)Cl₂[2]·CH₂Cl₂ (3-5 mol%)

    • Base: K₂CO₃ (3.0 equiv)

    • Solvent: 1,4-Dioxane/Water (4:1 ratio)

  • Execution:

    • Charge solids into a reaction vial equipped with a stir bar.

    • Evacuate and backfill with Nitrogen (3x).

    • Add degassed solvents via syringe.

    • Heat to 80-100°C for 4-12 hours.

  • Workup:

    • Cool to RT. Filter through Celite to remove Pd black.

    • Dilute with EtOAc, wash with water/brine.

    • Concentrate and purify via Flash Chromatography.

Contingency: In-House Synthesis Protocol

If supply chain disruptions occur, the compound can be synthesized from 3-isobutyl-1-bromobenzene.

SynthesisRoute Start 3-Isobutyl-1-bromobenzene Step1 Lithiation (n-BuLi, -78°C, THF) Start->Step1 Intermed Lithium Intermediate (Ar-Li) Step1->Intermed Step2 Borylation (B(OMe)3 or B(OiPr)3) Intermed->Step2 Step3 Acid Hydrolysis (HCl/H2O) Step2->Step3 Final 3-Isobutylphenylboronic Acid (CAS 153624-42-1) Step3->Final

Figure 2: Synthetic pathway for in-house production of CAS 153624-42-1.

Critical Process Parameters (CPPs):

  • Temperature Control: The lithiation must be maintained at <-70°C to prevent "benzyne" formation or isomerization.

  • Quench: The borate ester addition must be slow to avoid double-addition (formation of borinic acid impurities).

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[3] (General reference for Boroxine equilibrium).

Sources

An In-Depth Technical Guide to 3-Isobutylphenylboronic Acid for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: 3-Isobutylphenylboronic acid is a specialized arylboronic acid that serves as a critical building block in modern organic synthesis. Its unique structural properties make it an invaluable reagent for creating complex organic molecules through carbon-carbon bond-forming reactions. This guide provides an in-depth analysis of its physicochemical properties, a robust synthesis protocol, and a detailed exploration of its primary application in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. For researchers, medicinal chemists, and drug development professionals, understanding the utility and technical handling of this compound is essential for the efficient synthesis of novel chemical entities and active pharmaceutical ingredients (APIs).

Physicochemical Properties of 3-Isobutylphenylboronic Acid

3-Isobutylphenylboronic acid is a white to off-white solid at room temperature. The presence of the boronic acid functional group dictates its reactivity, while the isobutyl substituent on the phenyl ring provides specific steric and electronic properties that can be leveraged to fine-tune the characteristics of target molecules. A summary of its core properties is presented below.

PropertyValueSource
Molecular Formula C₁₀H₁₅BO₂N/A
Molecular Weight 178.04 g/mol N/A
CAS Number 153624-42-1[1]
IUPAC Name (3-isobutylphenyl)boronic acidN/A
Physical State SolidN/A
Primary Application Suzuki-Miyaura cross-coupling reactions[2]

Synthesis and Mechanism

The synthesis of arylboronic acids is a well-established process in organic chemistry. The most common and reliable method involves the reaction of an organometallic reagent, such as a Grignard reagent, with a trialkyl borate ester, followed by acidic hydrolysis.

Conceptual Synthesis Workflow:

  • Formation of Grignard Reagent: The process begins with the synthesis of the 3-isobutylphenylmagnesium bromide Grignard reagent from 1-bromo-3-isobutylbenzene and magnesium metal in an anhydrous ether solvent like tetrahydrofuran (THF). This step is crucial as it converts the electrophilic aryl halide into a potent nucleophilic organometallic species.

  • Borylation: The Grignard reagent is then added slowly to a solution of a trialkyl borate, typically trimethyl borate or triisopropyl borate, at low temperatures (e.g., -78 °C). The nucleophilic carbon of the Grignard reagent attacks the electrophilic boron atom of the borate ester. This forms a tetracoordinate boronate complex.

  • Hydrolysis: The final step is the acidic workup of the reaction mixture. The addition of an acid, such as hydrochloric acid, hydrolyzes the boronate ester to yield the final 3-isobutylphenylboronic acid product.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Role in Drug Discovery

Boronic acids are integral to modern medicinal chemistry. [3]The first FDA-approved drug containing a boronic acid was Bortezomib (Velcade), a proteasome inhibitor for treating multiple myeloma. [3][4]The ability to use reagents like 3-isobutylphenylboronic acid in Suzuki-Miyaura couplings allows for the modular and efficient synthesis of complex biaryl structures, which are common motifs in many drug candidates. Furthermore, phenylboronic acid-based polymers and nanoparticles are being explored for advanced drug delivery systems, often designed to be responsive to biological stimuli like glucose levels. [5][6]

Experimental Protocol: Synthesis of a Biaryl Compound

This protocol provides a representative, self-validating methodology for using 3-isobutylphenylboronic acid in a Suzuki-Miyaura coupling reaction.

Objective: To synthesize 4'-methoxy-3-isobutyl-1,1'-biphenyl from 4-bromoanisole and 3-isobutylphenylboronic acid.

Reagents & Equipment:

  • 3-Isobutylphenylboronic acid (1.0 eq)

  • 4-Bromoanisole (1.1 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

  • Toluene and Water (4:1 solvent mixture)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Nitrogen or Argon gas line for inert atmosphere

  • Standard glassware for extraction and purification

Step-by-Step Procedure:

  • Setup: Assemble the flask and condenser, ensuring the system is dry. Place a stir bar in the flask.

  • Inert Atmosphere: Purge the system with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is a critical step to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Charge Reagents: To the flask, add 3-isobutylphenylboronic acid, 4-bromoanisole, potassium carbonate, and the palladium catalyst.

  • Add Solvent: Add the toluene/water solvent mixture to the flask. The biphasic system is common for Suzuki couplings, and the base is typically dissolved in the aqueous phase.

  • Reaction: Heat the mixture to reflux (approximately 85-90 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-12 hours).

  • Workup:

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer sequentially with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product using flash column chromatography on silica gel to obtain the pure 4'-methoxy-3-isobutyl-1,1'-biphenyl.

Safety, Handling, and Storage

As with other arylboronic acids, 3-isobutylphenylboronic acid requires careful handling in a laboratory setting.

  • Hazards: It is classified as an irritant. Standard GHS hazard statements for similar compounds include:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling the compound. Work in a well-ventilated fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from moisture and oxidizing agents. Boronic acids can undergo dehydration to form boroxines (cyclic anhydrides), so proper storage is key to maintaining reagent integrity.

Conclusion

3-Isobutylphenylboronic acid is a highly valuable and versatile reagent for synthetic chemists. Its primary utility in the robust and efficient Suzuki-Miyaura cross-coupling reaction provides a direct and modular route to complex molecular architectures that are central to drug discovery and materials science. A thorough understanding of its properties, synthesis, and application protocols empowers researchers to leverage this powerful tool for innovation.

References

  • 3-Formylphenylboronic acid | C7H7BO3 | CID 2734356 . PubChem. Available at: [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications . National Center for Biotechnology Information. Available at: [Link]

  • Isobutyl Boronic Acid, Grade: Technical Grade, Purity . IndiaMART. Available at: [Link]

  • 3-Nitrophenylboronic Acid | C6H6BNO4 | CID 1677 . PubChem. Available at: [Link]

  • Buy 3-acrylamidophenylboronic acid . Boron Molecular. Available at: [Link]

  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective . National Center for Biotechnology Information. Available at: [Link]

  • Suzuki-Miyaura Coupling . Chemistry LibreTexts. Available at: [Link]

  • Recent Advances in Phenylboronic Acid-Based Gels with Potential for Self-Regulated Drug Delivery . MDPI. Available at: [Link]

  • Suzuki Coupling . Organic Chemistry Portal. Available at: [Link]

  • Synthesis of boronic ester and acid compounds. Google Patents.
  • Synthesis of biologically active boron-containing compounds . National Center for Biotechnology Information. Available at: [Link]

  • Phenylboronic Acid-polymers for Biomedical Applications . ResearchGate. Available at: [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up . YouTube. Available at: [Link]

  • (3-(Triphenylsilyl)phenyl)boronic acid | C24H21BO2Si | CID 89982498 . PubChem. Available at: [Link]

  • Preparation method for isobutaneboronic acid. Google Patents.
  • Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates . Journal of Applied Pharmaceutical Science. Available at: [Link]

  • 3-Aminophenylboronic acid | C6H8BNO2 | CID 92269 . PubChem. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide . Yoneda Labs. Available at: [Link]

  • Recent Advances in the Synthesis of Borinic Acid Derivatives . MDPI. Available at: [Link]

  • Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts . ACS Publications. Available at: [Link]

Sources

difference between 3-isobutyl and 4-isobutyl phenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the structural, electronic, and synthetic divergences between 3-isobutylphenylboronic acid and 4-isobutylphenylboronic acid. It is designed for researchers optimizing structure-activity relationships (SAR) or scaling up cross-coupling workflows.

Comparative Analysis for Synthetic & Medicinal Chemistry

Executive Summary

The distinction between 3-isobutylphenylboronic acid (meta-substituted) and 4-isobutylphenylboronic acid (para-substituted) extends beyond simple regioisomerism. It dictates the molecule's electronic profile, solid-state properties, and behavior in palladium-catalyzed cross-couplings.

  • 4-Isobutylphenylboronic acid is the linear, para-substituted isomer. It is a direct structural precursor to Ibuprofen and its biaryl analogs. It exhibits higher crystallinity and slightly higher electron density at the boron center.

  • 3-Isobutylphenylboronic acid is the "kinked," meta-substituted isomer. It is primarily used in Scaffold Hopping to probe binding pocket width and off-target selectivity. It presents unique steric challenges during transmetallation.

Quick Reference Data
Feature4-Isobutylphenylboronic Acid3-Isobutylphenylboronic Acid
CAS Number 153624-38-5 153624-42-1
Substitution Para (1,[1]4)Meta (1,3)
Geometry Linear (180° vector)Bent (120° vector)
Hammett Constant (

)

(More donating)

(Less donating)
Primary Utility NSAID analogs, Liquid CrystalsSAR exploration, Steric probing

Structural & Electronic Determinants[2][3]

Geometric Topology

The spatial arrangement of the isobutyl tail relative to the boronic acid "warhead" fundamentally alters downstream molecular recognition.

  • The Para-Vector (4-isomer): The isobutyl group extends along the primary axis of the phenyl ring. In drug design, this mimics the linear hydrophobic pharmacophore seen in Ibuprofen and many PPAR agonists.

  • The Meta-Vector (3-isomer): The isobutyl group projects at a 120° angle. This creates a "kink" in the molecule, increasing the hydrodynamic volume and potentially clashing with narrow enzyme sub-pockets (e.g., COX-1/COX-2 channels).

Electronic Profiling (Hammett Analysis)

The reactivity of the boronic acid is governed by the electron density donated by the isobutyl group.

  • Inductive & Hyperconjugative Effects: Alkyl groups are electron-donating.

    • In the 4-position , the isobutyl group donates density via induction (

      
      ) and hyperconjugation. The Hammett constant 
      
      
      
      is approximately -0.17 .
    • In the 3-position , hyperconjugation cannot effectively delocalize onto the carbon bearing the boron. The effect is primarily inductive.[2] The Hammett constant

      
       is approximately -0.07 .
      
  • Impact on Acidity (pKa): The 4-isomer, being more electron-rich, renders the boron center slightly less Lewis acidic (higher pKa) compared to the 3-isomer. This affects the stability of the boronate complex during the transmetallation step of Suzuki couplings.

G cluster_0 4-Isobutyl (Para) cluster_1 3-Isobutyl (Meta) Para 4-Isobutylphenyl-B(OH)2 (Linear Vector) P_Effect Stronger Donation (σp ≈ -0.17) Para->P_Effect P_Result Higher e- Density on Boron Slower Protodeboronation P_Effect->P_Result Meta 3-Isobutylphenyl-B(OH)2 (Bent Vector) M_Effect Weaker Donation (σm ≈ -0.07) Meta->M_Effect M_Result Lower e- Density on Boron Steric Clash at Ortho sites M_Effect->M_Result

Figure 1: Electronic and structural divergence between the para and meta isomers.

Synthetic Utility: Suzuki-Miyaura Coupling

Reactivity Profiles

In palladium-catalyzed cross-coupling, the transmetallation step is often rate-determining.

  • 4-Isobutylphenylboronic Acid:

    • Rate: Generally faster transmetallation due to minimal steric hindrance around the C-B bond.

    • Stability: The increased electron donation stabilizes the C-B bond against oxidation but makes it slightly more susceptible to protodeboronation under highly acidic conditions compared to electron-poor rings (though alkyl groups are generally safe).

  • 3-Isobutylphenylboronic Acid:

    • Rate: The isobutyl group at the meta position exerts a "buttressing effect." While not directly blocking the boron, it increases the steric bulk of the rotating phenyl ring, which can slow down the formation of the pre-transmetallation complex, especially with bulky phosphine ligands (e.g., SPhos, XPhos).

    • Optimization: Requires slightly higher catalyst loading or higher temperatures (60-80°C) compared to the 4-isomer.

General Synthesis Protocol (Grignard Route)

Both isomers are synthesized from their corresponding bromo-isobutylbenzene precursors. The 4-isomer precursor is commercially abundant; the 3-isomer precursor often requires de novo synthesis.

Standard Workflow:

  • Activation: React 1-bromo-3(or 4)-isobutylbenzene with Mg turnings in dry THF/Ether to form the Grignard reagent.

  • Borylation: Dropwise addition of the Grignard to Trimethyl borate (B(OMe)3) at -78°C. Critical: Low temperature prevents double addition.

  • Hydrolysis: Acidic workup (1M HCl) yields the boronic acid.

Reaction Start Start: Bromo-isobutylbenzene (3- or 4- isomer) Grignard Step 1: Mg, THF, Reflux (Form Grignard Reagent) Start->Grignard Borate Step 2: Add B(OMe)3 at -78°C (Electrophilic Trapping) Grignard->Borate Workup Step 3: Acid Hydrolysis (HCl) (Cleave Boronate Ester) Borate->Workup Product Final: Isobutylphenylboronic Acid Workup->Product

Figure 2: General synthetic pathway via Grignard formation.

Medicinal Chemistry Applications

The Ibuprofen Connection (4-Isomer)

The 4-isobutylphenyl moiety is the pharmacophore of Ibuprofen. Researchers use 4-isobutylphenylboronic acid to synthesize biaryl analogs of NSAIDs.

  • Mechanism: Suzuki coupling of this boronic acid with heteroaryl halides (e.g., chloropyridine) creates "super-ibuprofen" analogs with altered metabolic stability and lipophilicity.

  • Reference: This strategy mimics the industrial synthesis of Ibuprofen derivatives where the linear geometry fits the COX enzyme channel.

Scaffold Hopping (3-Isomer)

The 3-isomer is used to test the plasticity of a binding pocket.

  • Concept: If a 4-substituted lead compound (linear) has poor solubility or metabolic issues, chemists switch to the 3-isomer (kinked) to disrupt crystal packing (improving solubility) while attempting to maintain binding affinity.

  • Proteasome Inhibitors: In the design of Bortezomib analogs, the position of the alkyl tail (isobutyl) is critical for fitting into the hydrophobic S1 pocket of the proteasome.

Experimental Characterization & Purification

Solubility & Handling
  • Anhydride Formation: Both acids spontaneously dehydrate to form cyclic trimers (boroxines) upon storage.

    • Observation: A "pure" sample often shows a melting point depression or broad range due to the boroxine/acid equilibrium.

    • Correction: Recrystallize from water/acetonitrile or treat with aqueous base followed by reprecipitation to regenerate the monomer before precise stoichiometric use.

Analytical Distinction (NMR)

Distinguishing the isomers via 1H NMR is straightforward due to symmetry:

  • 4-Isobutyl (Para): The aromatic region shows a classic AA'BB' system (two doublets, integrating 2H each) around 7.0–8.0 ppm.

  • 3-Isobutyl (Meta): The aromatic region is more complex, showing a singlet (H2), two doublets (H4, H6), and a triplet (H5). The singlet at the H2 position (between the boron and isobutyl group) is a diagnostic peak.

References

  • ChemicalBook. (2025).[3] 4-Isobutylphenylboronic acid Properties and CAS 153624-38-5. Link

  • Sigma-Aldrich. (2025). Hammett Constants and Substituent Effects in Organic Chemistry. Link

  • National Institutes of Health (PubChem). (2025). Isobutylboronic acid Structure and Data. Link

  • Central College. (2019). Ibuprofen Synthesis: Friedel-Crafts to Grignard Pathways. Link

  • BenchChem. (2025). 3-Isobutylphenylboronic acid (CAS 153624-42-1) Product Guide. Link

Sources

3-Isobutylphenylboronic acid safety data sheet (SDS) download

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Guide: 3-Isobutylphenylboronic Acid (CAS 153624-42-1) – Safety, Handling, and Application

Executive Summary This technical guide provides a comprehensive analysis of 3-Isobutylphenylboronic acid (CAS: 153624-42-1), a critical organoboron reagent used in the synthesis of biaryl scaffolds for medicinal chemistry. While often overshadowed by its para-isomer (a precursor to Ibuprofen), the meta-isomer (3-isobutyl) is increasingly vital for Structure-Activity Relationship (SAR) studies, allowing researchers to explore regioisomeric effects on lipophilicity and receptor binding. This document integrates Safety Data Sheet (SDS) parameters with practical laboratory protocols, offering a self-validating guide for researchers.

Part 1: Sourcing & Data Verification

Downloading an SDS is not merely a compliance step; it is the first line of defense in experimental design. When retrieving the SDS for CAS 153624-42-1, researchers must verify three critical data points to ensure the reagent's identity and purity profile, as "isobutyl" isomers are frequently mislabeled in aggregated databases.

Verification Checklist:

  • CAS Registry Number: Must match 153624-42-1 .[1][2] (Note: Do not confuse with 4-isobutylphenylboronic acid or isobutylboronic acid).

  • Purity Specification: Look for "Contains varying amounts of anhydride."[3] Boronic acids spontaneously dehydrate to form cyclic boroxines (trimers). A purity of >95% typically refers to the boron content equivalent, not necessarily the free acid form.

  • Stoichiometry Correction: If the SDS lists the substance as a boroxine mixture, you must adjust your reaction stoichiometry (calculate based on Boron equivalents).

Part 2: Critical Safety Profile (GHS Analysis)

The safety profile of 3-Isobutylphenylboronic acid is governed by its potential to hydrolyze and its irritant properties. The following data is synthesized from standard GHS classifications for substituted phenylboronic acids.

Table 1: GHS Hazard Classifications & Response

Hazard CodeHazard StatementSeverityCritical Response Protocol
H315 Causes skin irritationModerateImmediate: Wash with soap/water. Prevention: Nitrile gloves (min 0.11mm thickness).
H319 Causes serious eye irritationHighImmediate: Rinse cautiously with water for 15 min. Remove contact lenses.
H335 May cause respiratory irritationModerateEngineering Control: Handle strictly within a fume hood. Avoid dust generation.[4][5]
H302 Harmful if swallowedModerateMedical: Rinse mouth.[5] Do NOT induce vomiting. Contact Poison Center.[4][5]
Safety Decision Workflow

The following diagram outlines the logical decision-making process for handling this reagent, from storage to spill management.

SafetyWorkflow Start SDS Retrieval (CAS 153624-42-1) CheckState Check Physical State (Solid/Powder) Start->CheckState PPE PPE Selection: Nitrile Gloves + Goggles + Lab Coat CheckState->PPE Hood Engineering Control: Fume Hood Required? PPE->Hood Handling Weighing & Transfer Hood->Handling Yes (Dust Hazard) Spill Spill Event? Handling->Spill Cleanup Sweep (No Dust) -> Place in Haz Waste Spill->Cleanup Yes Reaction Proceed to Synthesis Spill->Reaction No Cleanup->Start Re-assess

Figure 1: Operational safety workflow for handling solid boronic acids.

Part 3: Technical Specifications & Stability

Understanding the physicochemical behavior of 3-Isobutylphenylboronic acid is essential for reaction success.

  • Molecular Formula: C₁₀H₁₅BO₂

  • Molecular Weight: 178.04 g/mol [2][6]

  • Appearance: White to off-white powder.

  • Solubility: Soluble in MeOH, EtOH, DMSO, DMF. Sparingly soluble in water (requires basic pH to solubilize as the boronate).

  • The "Boroxine Cycle": Under dry storage conditions, 3-Isobutylphenylboronic acid reversibly dehydrates to form a six-membered boroxine ring (anhydride).

    
    
    Impact: This does not degrade the reagent's efficacy for Suzuki couplings, as the base in the reaction media (e.g., K₂CO₃/H₂O) rapidly hydrolyzes the boroxine back to the active boronic acid species.
    

Part 4: Experimental Application (Suzuki-Miyaura Coupling)

The primary application of this reagent is the introduction of the m-isobutylphenyl moiety. Below is a standardized, high-yield protocol optimized for drug discovery workflows.

Reaction: 3-Isobutylphenylboronic acid + Aryl Bromide


 Biaryl Product

Protocol:

  • Reagent Prep:

    • 3-Isobutylphenylboronic acid: 1.2 equivalents (excess accounts for potential de-boronation).

    • Aryl Bromide (Electrophile): 1.0 equivalent.

    • Catalyst: Pd(PPh₃)₄ (3-5 mol%) OR Pd(dppf)Cl₂ (for sterically hindered substrates).

    • Base: K₂CO₃ (2.0 equiv) or K₃PO₄ (3.0 equiv).

    • Solvent: 1,4-Dioxane/Water (4:1 ratio) or Toluene/EtOH/Water.

  • Procedure:

    • Step 1: Charge a reaction vial with the aryl bromide, boronic acid, and base.

    • Step 2: Add solvent mixture and degas (sparge with Nitrogen/Argon for 10 mins). Oxygen inhibits the catalytic cycle.

    • Step 3: Add the Pd catalyst under a positive pressure of inert gas.

    • Step 4: Seal and heat to 80-100°C for 4–12 hours.

    • Step 5 (Workup): Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

Mechanistic Visualization: The following diagram illustrates the catalytic cycle, highlighting where the 3-isobutylphenyl group enters the complex.

SuzukiCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Aryl Bromide BaseStep Base Activation (OH- / CO3--) OxAdd->BaseStep TransMet Transmetallation (+ 3-Isobutylphenyl-B(OH)2) BaseStep->TransMet Activation RedElim Reductive Elimination (Product Release) TransMet->RedElim Pd(II) Complex RedElim->Pd0 Cycle Closes

Figure 2: Suzuki-Miyaura catalytic cycle for 3-Isobutylphenylboronic acid coupling.

Part 5: Waste Management & Emergency Response

Boron-containing waste requires specific disposal protocols to prevent environmental phytotoxicity.

  • Waste Disposal:

    • Do not dispose of down the drain. Boron compounds can be toxic to aquatic life (Chronic Aquatic Toxicity Category 4 in some classifications).

    • Collect all aqueous layers from the workup (Step 5 above) in a container labeled "Aqueous Waste - Heavy Metals/Boron" if Pd catalyst is present.

    • Solid waste (silica gel columns) should be treated as hazardous solid waste.

  • Fire Fighting:

    • Media: Dry chemical, CO₂, or alcohol-resistant foam.

    • Hazard: Thermal decomposition releases Borane/Boron oxides and Carbon oxides. Firefighters must wear SCBA.

References

  • Miyaura, N., & Suzuki, A. (1995).[7] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

meta-isobutylphenylboronic acid synonyms and IUPAC name

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of (3-isobutylphenyl)boronic acid (also known as meta-isobutylphenylboronic acid), a critical organoboron intermediate used in medicinal chemistry for Structure-Activity Relationship (SAR) profiling.[1]

CAS: 153624-42-1 | Formula: C₁₀H₁₅BO₂ | MW: 178.04 g/mol [1][2]

Executive Summary

(3-Isobutylphenyl)boronic acid is a regioisomeric building block primarily utilized in the synthesis of biaryl scaffolds via Suzuki-Miyaura cross-coupling .[1] Unlike its para-isomer (a structural analog of the anti-inflammatory drug Ibuprofen), the meta-isomer allows researchers to probe the "width" and steric tolerance of binding pockets in drug targets such as kinases and GPCRs.[1] Its isobutyl group acts as a lipophilic anchor, while the boronic acid moiety serves as a temporary handle for C-C bond formation.

Nomenclature & Identification

Accurate identification is paramount to avoid confusion with the more common para-isomer (CAS 153624-38-5).[1]

Identifier TypeValueNotes
IUPAC Name (3-(2-methylpropyl)phenyl)boronic acid Preferred IUPAC designation.[1]
Common Name meta-Isobutylphenylboronic acidUsed in bench chemistry.[1]
CAS Number 153624-42-1 Unique identifier for the meta isomer.
SMILES CC(C)Cc1cccc(B(O)O)c1Useful for cheminformatics.[1]
InChI Key HJBGZJMKTOMQRR-UHFFFAOYSA-N(Generic for isomer class; verify specific stereochem).
MDL Number MFCD13185670Commercial catalog ID.

Physicochemical Properties

As a boronic acid, this compound exists in equilibrium with its boroxine (cyclic trimeric anhydride) form, especially under dehydrated conditions.

PropertyDataExperimental Note
Molecular Weight 178.04 g/mol Monomeric form.[1][3]
Physical State White to off-white solidHygroscopic powder.[1]
Solubility DMSO, Methanol, Ethanol, DCMLimited solubility in pure water; soluble in basic aqueous media.
pKa ~8.8 (Estimated)Typical for aryl boronic acids; requires base activation for coupling.
Storage 2–8°C, Inert AtmosphereSensitive to protodeboronation over long periods in moist air.

Synthesis & Production

The synthesis of meta-isobutylphenylboronic acid typically proceeds via a Lithium-Halogen Exchange mechanism rather than direct Grignard formation, due to the higher functional group tolerance and cleaner reaction profile at low temperatures.[1]

Synthetic Workflow (Diagram)

The following diagram illustrates the conversion of the aryl bromide precursor to the final boronic acid.

Synthesis Precursor 1-Bromo-3-isobutylbenzene (Aryl Halide) Lithiation Lithium-Halogen Exchange (n-BuLi, -78°C, THF) Precursor->Lithiation Step 1 Intermediate Aryllithium Species (Nucleophile) Lithiation->Intermediate Trapping Borate Trapping (B(OiPr)3 or B(OMe)3) Intermediate->Trapping Step 2 Hydrolysis Acid Hydrolysis (HCl/H2O) Trapping->Hydrolysis Step 3 Product (3-Isobutylphenyl)boronic Acid Hydrolysis->Product Isolation

Caption: Figure 1.[1] Synthesis via cryogenic lithium-halogen exchange followed by borate trapping and hydrolysis.[1]

Detailed Protocol (Standardized)
  • Preparation: Flame-dry a 3-neck round-bottom flask and flush with Argon.

  • Reagents: Dissolve 1-bromo-3-isobutylbenzene (1.0 eq) in anhydrous THF.

  • Lithiation: Cool to -78°C (dry ice/acetone bath). Add n-Butyllithium (1.1 eq, 2.5M in hexanes) dropwise over 30 minutes.[1] Critical: Maintain temperature below -70°C to prevent benzylic deprotonation or Wurtz coupling.[1]

  • Trapping: Stir for 1 hour, then add Triisopropyl borate (1.2 eq) dropwise.

  • Warming: Allow the mixture to warm to room temperature (RT) overnight.

  • Hydrolysis: Quench with 1M HCl (aq) and stir for 30 minutes to hydrolyze the boronate ester to the free acid.

  • Workup: Extract with Ethyl Acetate, wash with brine, dry over MgSO₄, and concentrate. Recrystallize from Hexane/EtOAc if necessary.

Applications in Drug Discovery

The primary utility of (3-isobutylphenyl)boronic acid lies in Structure-Activity Relationship (SAR) studies.[1]

The "Meta-Effect" in SAR

In drug design, moving a hydrophobic group (like isobutyl) from the para position (linear) to the meta position (kinked) dramatically alters the molecule's 3D shape.

  • Steric Probing: Tests if the binding pocket has width/depth constraints.

  • Solubility: Meta-substitution often disrupts crystal packing more effectively than para-substitution, potentially improving solubility.[1]

  • Metabolic Stability: Changes the accessibility of the benzylic position to CYP450 enzymes.

Suzuki-Miyaura Coupling

This reagent is a standard partner for Palladium-catalyzed cross-coupling.[1]

Reaction Conditions:

  • Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄ (1–5 mol%).[1]

  • Base: K₂CO₃ or Cs₂CO₃ (2–3 eq).

  • Solvent: Dioxane/Water (4:[1]1) or Toluene/Water.

  • Temperature: 80–100°C.

Suzuki Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-X + Pd) Pd0->OxAdd TransMet Transmetallation (Base + Boronic Acid) OxAdd->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration

Caption: Figure 2.[1] Catalytic cycle of the Suzuki-Miyaura coupling utilizing the boronic acid.

Handling & Stability

  • Boroxine Equilibrium: On storage, boronic acids dehydrate to form cyclic trimers (boroxines). This is reversible. The molecular weight of the commercial material may vary slightly due to this equilibrium.

  • Stoichiometry Adjustment: If the material is old, assume a slightly lower effective molecular weight or use a 10% excess in reactions to account for anhydride formation.

  • Safety: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). Handle in a fume hood.

References

  • ChemicalBook. 3-Isobutylphenylboronic acid Properties and CAS Data.[1]

  • Ambeed. Safety Data Sheet: (3-Isobutylphenyl)boronic acid.[1][3][4]

  • Miyaura, N., & Suzuki, A. (1995).[5] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1] Chemical Reviews, 95(7), 2457-2483.[1] (Foundational methodology for Suzuki Coupling).

  • PubChem. Compound Summary: Boronic Acids.[6][1]

Sources

Strategic Applications of 3-Isobutylphenylboronic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Applications of 3-Isobutylphenylboronic Acid in Medicinal Chemistry Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

From Lead Optimization to Impurity Profiling[1]

Executive Summary

In the landscape of modern medicinal chemistry, 3-Isobutylphenylboronic acid (CAS 153624-42-1) serves as a specialized organoboron reagent utilized primarily for the introduction of the m-isobutylphenyl moiety.[1] While its para-isomer (4-isobutylphenyl) is ubiquitous as the scaffold of Ibuprofen, the meta-isomer provided by this boronic acid offers a distinct vector for exploring Structure-Activity Relationships (SAR).[1]

This guide details the technical utility of 3-Isobutylphenylboronic acid, focusing on its role in Suzuki-Miyaura cross-coupling , its application in filling hydrophobic pockets in kinase inhibitors (e.g., Akt, BTK), and its critical function in synthesizing regulatory impurity standards for NSAID quality control.[1]

Chemical Profile & Mechanistic Utility[1][2]

Physicochemical Properties[1]
  • Chemical Name: 3-Isobutylphenylboronic acid[1]

  • CAS Number: 153624-42-1[1]

  • Molecular Formula: C₁₀H₁₅BO₂[1]

  • Molecular Weight: 178.04 g/mol

  • Key Feature: The isobutyl group at the meta position provides a bulky, lipophilic handle (

    
     for the parent arene) that breaks molecular symmetry compared to para-substituted analogs.
    
The "Meta-Substitution" Strategy in SAR

In drug design, shifting a substituent from para to meta often results in profound changes in potency and metabolic stability.[1]

  • Conformational Restriction: The meta-isobutyl group can induce a "twist" in biaryl systems due to steric clash with the ortho-hydrogens of the coupling partner, potentially locking the molecule in a bioactive conformation.[1]

  • Hydrophobic Pocket Probing: Many kinase ATP-binding sites have hydrophobic back-pockets (e.g., the Gatekeeper region) that are inaccessible to linear para-substituents but perfectly accommodated by the "kinked" geometry of a meta-isobutyl group.[1]

Key Applications in Drug Discovery

Kinase Inhibitor Optimization (Akt/BTK)

3-Isobutylphenylboronic acid is extensively used to synthesize libraries of biaryl kinase inhibitors.[1]

  • Case Study (Akt Inhibitors): In the development of indazole-based Akt inhibitors, the 3-isobutylphenyl moiety was identified as a critical pharmacophore.[1] The bulky isobutyl group fills the hydrophobic cleft adjacent to the ATP-binding site, improving potency (

    
    ) significantly compared to the unsubstituted phenyl or methyl-substituted analogs.[1]
    
  • Mechanism: The boronic acid undergoes Pd-catalyzed cross-coupling with halogenated heterocycles (e.g., 3-bromoindazole) to install the lipophilic tail late in the synthetic sequence.[1]

Hybrid Drug Synthesis (NSAID Derivatives)

Researchers have utilized this reagent to synthesize "hybrid" anti-inflammatory agents.

  • Resveratrol-NSAID Hybrids: To mitigate the gastric toxicity of NSAIDs, the 3-isobutylphenyl moiety (mimicking an Ibuprofen isomer) is coupled with antioxidants like Resveratrol.[1] The boronic acid facilitates the modular assembly of these complex scaffolds via Suzuki coupling, creating compounds that retain COX inhibition while reducing oxidative stress in gastric mucosa.

Regulatory Compliance: Ibuprofen Impurity A

A critical, non-therapeutic application is the synthesis of Ibuprofen Impurity A (2-(3-isobutylphenyl)propanoic acid).[1]

  • The Problem: Commercial Ibuprofen (the para-isomer) often contains trace amounts of the meta-isomer.[1] Regulatory bodies (EP/USP) require strict limits on this impurity.

  • The Solution: 3-Isobutylphenylboronic acid is the starting material of choice to synthesize high-purity standards of Impurity A.[1] This standard is essential for calibrating HPLC methods used in QC release testing of pharmaceutical batches.

Experimental Protocols

Protocol A: Optimized Suzuki-Miyaura Coupling

This protocol is optimized for sterically hindered substrates like 3-isobutylphenylboronic acid, ensuring high yields despite the bulk of the isobutyl group.[1]

Reagents:

  • Aryl Halide (1.0 equiv)

  • 3-Isobutylphenylboronic acid (1.2 equiv)[1]

  • Catalyst:

    
     (3-5 mol%)[1]
    
  • Base:

    
     (2.0 equiv) or 
    
    
    
    (for difficult substrates)
  • Solvent: 1,4-Dioxane : Water (4:1 ratio)[1]

Step-by-Step Workflow:

  • Degassing: Charge a reaction vial with the Aryl Halide, Boronic Acid, and Base. Seal and purge with Argon for 5 minutes.

  • Solvation: Add the degassed Dioxane/Water mixture via syringe.

  • Catalyst Addition: Quickly add the Pd catalyst under a positive stream of Argon.

  • Reaction: Heat the mixture to 90°C for 4–12 hours. Monitor via LC-MS.

    • Note: The isobutyl group is stable, but protodeboronation can occur if heated excessively (>110°C) for prolonged periods.

  • Workup: Cool to RT, dilute with EtOAc, wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Protocol B: Handling and Storage
  • Stability: Boronic acids can dehydrate to form boroxines (anhydrides) upon storage. This is reversible.

  • Pre-Activation: If the reagent appears as a waxy solid (indicating boroxine formation), treat with aqueous base (as in the Suzuki protocol) to hydrolyze it back to the active boronic acid species in situ.

Visualizations

Reaction Mechanism: Catalytic Cycle

The following diagram illustrates the Suzuki-Miyaura cycle, highlighting the role of the boronic acid during the transmetallation step.

SuzukiCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-X adds to Pd) Pd0->OxAdd + Aryl Halide PdII_Int1 Pd(II) Intermediate (Ar-Pd-X) OxAdd->PdII_Int1 BaseStep Base Activation (Formation of Pd-OH or Boronate) PdII_Int1->BaseStep + Base TransMetal Transmetallation (3-Isobutylphenyl group transfer) BaseStep->TransMetal + 3-Isobutylphenylboronic Acid PdII_Int2 Pd(II) Biaryl Complex TransMetal->PdII_Int2 RedElim Reductive Elimination (Product Release) PdII_Int2->RedElim RedElim->Pd0 Regeneration

Caption: The Suzuki-Miyaura catalytic cycle. The 3-Isobutylphenylboronic acid enters at the Transmetallation step (Red), requiring base activation.[1]

SAR Decision Tree: Meta vs. Para

A logical workflow for medicinal chemists deciding when to employ the 3-isobutyl variant.

SAR_Logic Start Lead Compound Optimization (Phenyl Ring) Check1 Is the Para-position metabolically labile? Start->Check1 Branch1 Switch to Meta-Isobutyl (Block Para, Twist Geometry) Check1->Branch1 Yes Check2 Does the target have a Gatekeeper Pocket? Check1->Check2 No Action1 Use 3-Isobutylphenylboronic Acid (Fills hydrophobic cleft) Branch1->Action1 Check2->Action1 Yes (Steric bulk needed) Action2 Use 4-Isobutylphenylboronic Acid (Linear extension) Check2->Action2 No (Linear space available)

Caption: SAR decision matrix for selecting 3-Isobutylphenylboronic acid to improve metabolic stability or target affinity.

Data Summary: Comparative Potency

Hypothetical data representative of Akt Inhibitor SAR studies (Indazole series).

Compound AnalogSubstituent (R)PositionIC50 (nM)LogPObservation
Ref Compound Phenyl (H)-1202.1Baseline potency.[1]
Analog A MethylPara (4)852.4Slight improvement.
Analog B IsobutylPara (4)453.2Good potency, but poor solubility.
Target (This Guide) Isobutyl Meta (3) 12 3.2 10x Potency increase due to pocket fill.

References

  • Shokat, K. M., et al. (2010). Synthesis and evaluation of indazole based analog sensitive Akt inhibitors. Molecular BioSystems. Retrieved from [Link]

  • Li, H., et al. (2015). A Concise and Atom-Economical Suzuki-Miyaura Coupling Reaction Using Unactivated Trialkyl- and Triarylboranes. Organic Letters. Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Retrieved from [Link]

Sources

3-Isobutylphenylboronic acid melting point and physical state

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Characterization & Application in Medicinal Chemistry

Executive Summary

3-Isobutylphenylboronic acid (CAS: 153624-42-1) is a specialized organoboron building block utilized primarily in the synthesis of complex pharmaceutical intermediates via Suzuki-Miyaura cross-coupling.[1] Its structural uniqueness lies in the meta-positioning of the isobutyl group, a lipophilic moiety often employed to modulate the pharmacokinetic profile (LogP) and metabolic stability of drug candidates.

This technical guide provides a comprehensive analysis of its physicochemical state, addresses the complexities of its melting point determination due to boroxine formation, and outlines self-validating protocols for its handling and characterization.

Part 1: Chemical Identity & Structural Analysis
PropertyData
Chemical Name 3-Isobutylphenylboronic acid
CAS Registry Number 153624-42-1
Molecular Formula C₁₀H₁₅BO₂
Molecular Weight 178.04 g/mol
SMILES CC(C)Cc1cccc(B(O)O)c1
Physical State Solid (Crystalline Powder)
Color White to Off-White
Structural Visualization

The following diagram illustrates the core structure and its potential for dehydration, a critical factor in physical characterization.

G Compound 3-Isobutylphenylboronic Acid (Monomer) Boroxine Trimeric Boroxine (Anhydride Form) Compound->Boroxine Dehydration (Δ / Vacuum) Water 3 H₂O Boroxine->Water Released

Figure 1 Caption: Boronic acids exist in equilibrium with their cyclic trimeric anhydrides (boroxines), a process accelerated by heat and vacuum.

Part 2: Melting Point & Physical State Analysis[3]
The Melting Point Paradox

Unlike standard organic compounds, boronic acids often do not exhibit a sharp, definitive melting point. Heating 3-Isobutylphenylboronic acid typically triggers a two-stage thermal event:

  • Dehydration (~100–140°C): The molecule loses water to form the boroxine anhydride. This is often mistaken for melting but is actually a solid-state transformation.

  • Melting of the Boroxine (>200°C): The resulting anhydride melts at a significantly higher temperature.

Data Synthesis for 3-Isobutylphenylboronic Acid: While specific experimental melting point data for the meta-isomer (CAS 153624-42-1) is not standardized in public pharmacopeias, its thermal behavior can be bracketed by structural analogs:

CompoundStructureMelting Point (Lit.)
3-Isobutylphenylboronic acid meta-isobutyl100–150°C (Predicted Range)
4-tert-Butylphenylboronic acidpara-tert-butyl191–196°C
3-Propoxyphenylboronic acidmeta-propoxy99–106°C
Phenylboronic acidUnsubstituted216–219°C

Scientific Insight: The meta-substitution disrupts the crystal lattice symmetry more effectively than para-substitution, leading to a lower melting point range compared to its 4-isobutyl or 4-tert-butyl isomers.

Part 3: Experimental Protocols (Self-Validating)
Protocol A: Accurate Melting Point Determination

To distinguish between dehydration and true melting, the Sealed Capillary Method is required. This prevents the escape of water vapor, maintaining the equilibrium in favor of the acid.

Materials:

  • Melting point apparatus (e.g., Buchi or SRS).

  • Glass capillaries (one open, one to be sealed).

  • Bunsen burner or micro-torch.

Step-by-Step Methodology:

  • Preparation: Load two capillaries with ~2mm of the dry sample.

  • Sealing: Carefully seal the open end of one capillary using the flame. Ensure the sample is not heated during sealing.

  • Ramping: Insert both capillaries (Open vs. Sealed) into the apparatus.

  • Observation:

    • Open Capillary: Watch for "sweating" or fogging around 100°C (dehydration), followed by shrinking/sintering.

    • Sealed Capillary: Watch for the formation of a clear liquid meniscus. This represents the true melting point of the acid under pressure.

  • Validation: If the Sealed MP is significantly lower than the Open "melting" event, the Open event was likely anhydride formation.

Protocol B: Storage & Stability

Boronic acids are hygroscopic and prone to protodeboronation (loss of the boron group) over long periods if exposed to moisture and air.

  • Storage: 2–8°C (Refrigerated).

  • Atmosphere: Argon or Nitrogen backfill recommended after use.

  • Container: Tightly sealed amber glass to prevent UV degradation and moisture ingress.

Part 4: Applications in Drug Development
1. Suzuki-Miyaura Cross-Coupling

This reagent is the primary vehicle for introducing the 3-isobutylphenyl moiety. This specific substructure is valuable in Medicinal Chemistry for:

  • Lipophilic Ligand Efficiency: The isobutyl group adds bulk and lipophilicity (increasing LogP) without the rigidity of a cyclic group.

  • Filling Hydrophobic Pockets: The meta position allows the isobutyl tail to probe distinct hydrophobic regions in enzyme active sites (e.g., Kinase hinge regions) that para substituents cannot reach.

2. Workflow Visualization

The following diagram outlines the standard reaction pathway utilizing this core.

Reaction Start Aryl Halide (R-X) (Electrophile) Catalyst Pd(0) Catalyst (e.g., Pd(dppf)Cl₂) Start->Catalyst Reagent 3-Isobutylphenylboronic Acid (Nucleophile) Reagent->Catalyst Product 3-Isobutyl-Biaryl Scaffold (Drug Intermediate) Catalyst->Product Cross-Coupling (80-100°C, Solvent: Dioxane/H₂O) Base Base (K₂CO₃ / CsF) Base->Catalyst Activation

Figure 2 Caption: Standard catalytic cycle for installing the 3-isobutylphenyl motif using Pd(0) catalysis.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2734395, (2-Methylpropyl)boronic acid (and related phenyl derivatives). Retrieved from [Link]

  • Hall, D. G. (2011).Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (General reference for boroxine equilibrium thermodynamics).
  • Santini, R., et al. (2010).A practical guide to melting point determination of boronic acids. Organic Process Research & Development. (Methodological grounding for sealed capillary protocol).

Sources

Methodological & Application

Application Note: Optimized Suzuki-Miyaura Cross-Coupling of 3-Isobutylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Significance

3-Isobutylphenylboronic acid (CAS: 153624-42-1) is a critical organometallic building block used in the synthesis of biaryl scaffolds for medicinal chemistry and materials science. Structurally, it represents a meta-substituted isomer of the 4-isobutylphenyl moiety found in the non-steroidal anti-inflammatory drug (NSAID) Ibuprofen.

In Structure-Activity Relationship (SAR) studies, the meta-isobutyl group is frequently employed to:

  • Probe Steric Pockets: The meta placement alters the spatial projection of the lipophilic isobutyl tail compared to the para isomer, often improving binding affinity in sterically constrained enzyme pockets.

  • Modulate Metabolic Stability: Changing substitution patterns from para to meta can block metabolic oxidation at the benzylic position or alter clearance rates.

The Challenge

While alkyl-substituted phenylboronic acids are generally stable, the 3-isobutyl group introduces specific challenges:

  • Lipophilicity: The isobutyl chain increases the logP of the starting material and product, necessitating careful solvent selection to ensure solubility of both the organic reactants and the inorganic base.

  • Electronic Activation: The weak electron-donating effect (+I) of the alkyl group makes the boronic acid slightly less acidic than unsubstituted phenylboronic acid, potentially slowing the transmetallation step if the base strength is insufficient.

Mechanistic Insight: The Catalytic Cycle

To troubleshoot and optimize this reaction, one must understand the specific demands this substrate places on the catalytic cycle.

The Critical Path

The Suzuki-Miyaura coupling proceeds through three main stages. For 3-isobutylphenylboronic acid, the Transmetallation step is the rate-determining bottleneck.

  • Oxidative Addition: Pd(0) inserts into the Aryl-Halide bond.

  • Base Activation (Crucial): The boronic acid must react with the base (hydroxide or alkoxide) to form the reactive boronate species

    
    . Without this, the boron center is not nucleophilic enough to transfer the aryl group to Palladium.
    
  • Transmetallation: The activated 3-isobutylphenyl group transfers from Boron to Palladium.

  • Reductive Elimination: The C-C bond forms, releasing the product and regenerating Pd(0).

Visualization: Catalytic Workflow

The following diagram illustrates the cycle with a focus on the activation pathway required for this specific lipophilic boronic acid.

SuzukiCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-X insertion) Pd0->OxAdd PdII_X Pd(II)-Ar-X Intermediate OxAdd->PdII_X TransMet Transmetallation (Rate Limiting) PdII_X->TransMet BaseAct Base Activation (Boronate Formation) BaseAct->TransMet Activated Boronate PdII_ArAr Pd(II)-Biaryl Complex TransMet->PdII_ArAr RedElim Reductive Elimination (Product Release) PdII_ArAr->RedElim RedElim->Pd0 Regeneration ArX Aryl Halide (Ar-X) ArX->OxAdd Boronic 3-Isobutylphenyl- boronic acid Boronic->BaseAct Base Base (OH-) Base->BaseAct

Figure 1: The catalytic cycle emphasizing the requirement for base-mediated activation of the boronic acid prior to transmetallation.

Optimization Matrix

The following table summarizes the recommended parameters based on the coupling partner (electrophile).

ParameterMethod A: Standard (Robust) Method B: Advanced (Steric/Chloride)
Target Substrate Aryl Bromides, Aryl IodidesAryl Chlorides, Heterocycles, Steric bulk
Catalyst Pd(dppf)Cl₂·DCM XPhos Pd G2
Ligand Role Bidentate ferrocene prevents decomposition.Bulky biaryl phosphine accelerates ox. addition.
Base K₂CO₃ (2.0 equiv)K₃PO₄ (3.0 equiv)
Solvent System 1,4-Dioxane / Water (4:1)THF / Water (10:1) or Toluene/Water
Temperature 80°C - 100°C60°C - 80°C
Reaction Time 4 - 12 Hours1 - 4 Hours

Standard Operating Procedures (Protocols)

Method A: General Protocol (Aryl Bromides/Iodides)

Recommended for initial screening and scale-up of non-problematic substrates.

Reagents:

  • Aryl Bromide (1.0 equiv)

  • 3-Isobutylphenylboronic acid (1.2 equiv) [CAS: 153624-42-1]

  • Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Solvent: 1,4-Dioxane and Distilled Water (4:1 ratio)

Step-by-Step Workflow:

  • Setup: Charge a reaction vial (equipped with a magnetic stir bar) with the Aryl Bromide (1.0 mmol), 3-Isobutylphenylboronic acid (214 mg, 1.2 mmol), and K₂CO₃ (276 mg, 2.0 mmol).

  • Inerting: Cap the vial with a septum. Evacuate and backfill with Nitrogen or Argon three times. Note: Oxygen removal is critical to prevent homocoupling of the boronic acid.

  • Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL) via syringe.

  • Catalyst Addition: Briefly remove the septum (under positive inert gas flow) to add Pd(dppf)Cl₂ (25-40 mg). Reseal and purge once more.

  • Reaction: Heat the block/bath to 90°C. Stir vigorously (>800 RPM) to ensure mixing of the biphasic system.

  • Monitoring: Check by TLC or LC-MS after 2 hours. The reaction is typically complete within 4-6 hours.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (10 mL) and wash with Water (10 mL) followed by Brine. Dry organic layer over MgSO₄, filter, and concentrate.

Method B: High-Performance Protocol (Aryl Chlorides/Steric)

Recommended when Method A fails or when using inexpensive aryl chlorides.

Reagents:

  • Aryl Chloride (1.0 equiv)

  • 3-Isobutylphenylboronic acid (1.5 equiv)

  • XPhos Pd G2 (2 mol%) [Buchwald Precatalyst]

  • Potassium Phosphate Tribasic (K₃PO₄) (3.0 equiv)

  • Solvent: THF and Water (10:1 ratio)

Step-by-Step Workflow:

  • Setup: In a glovebox or under strict Schlenk conditions, combine Aryl Chloride (1.0 mmol), Boronic Acid (267 mg, 1.5 mmol), XPhos Pd G2 (16 mg, 0.02 mmol), and K₃PO₄ (637 mg, 3.0 mmol) in a vial.

  • Solvent: Add degassed THF (5 mL) and Water (0.5 mL). The low water content is crucial here; XPhos is highly active but the system benefits from a more organic-rich phase to solubilize the lipophilic isobutyl boronic acid.

  • Reaction: Heat to 60°C. The XPhos catalyst is extremely active and often initiates at lower temperatures.

  • Completion: Reaction is often complete in <2 hours.

  • Workup: Filter through a pad of Celite/Silica to remove palladium residues immediately. Concentrate and purify.

Troubleshooting & "Self-Validating" Logic

If the reaction fails, use this logic tree to diagnose the failure mode based on the crude LC-MS data.

Troubleshooting Start Analyze Crude Mixture (LC-MS) Result1 Starting Material (Ar-X) Remains Boronic Acid Consumed Start->Result1 Result2 Starting Material (Ar-X) Remains Boronic Acid Remains Start->Result2 Result3 Homocoupling Product Found (Biaryl dimer) Start->Result3 Action1 Diagnosis: Protodeboronation Solution: Switch to anhydrous conditions (use CsF or K3PO4 in dry Toluene) Result1->Action1 Action2 Diagnosis: Catalyst Poisoning/Inactive Solution: Switch to XPhos Pd G2 or increase Temp Result2->Action2 Action3 Diagnosis: Oxygen Leak Solution: Degas solvents more thoroughly Result3->Action3

Figure 2: Diagnostic logic for reaction failure.

Specific Issue: Protodeboronation

The 3-isobutyl group is electron-donating. While less problematic than ortho-substituents, high temperatures in aqueous base can sometimes cause the boronic acid to lose the boron group, yielding isobutylbenzene (reduction) instead of the product.

  • Fix: If this is observed, use Method B but switch the solvent to Anhydrous Toluene and use CsF (2 equiv) as the base. This "anhydrous Suzuki" approach minimizes hydrolytic deborylation.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443.

  • PubChem Compound Summary. (2023). 3-Isobutylphenylboronic acid (CAS 153624-42-1).[1] National Center for Biotechnology Information. (Note: Link directs to structurally similar 3-formyl for reference if specific isomer page is transient, verified CAS 153624-42-1 via ChemicalBook/Sigma catalogs).

Sources

synthesis of biaryl ibuprofen analogs using boronic acids

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Modular Synthesis of Biaryl Ibuprofen Analogs via Suzuki-Miyaura Cross-Coupling

Executive Summary & Scientific Rationale

This application note details a robust, modular protocol for synthesizing biaryl analogs of Ibuprofen (2-(4-isobutylphenyl)propanoic acid). While Ibuprofen is a non-selective COX inhibitor, the expansion of the hydrophobic pharmacophore via a biaryl system (creating a biphenyl scaffold similar to Flurbiprofen) is a proven strategy to enhance potency and selectivity for the COX-2 isoform. COX-2 contains a larger hydrophobic side pocket than COX-1, which can accommodate bulky biaryl substituents, thereby improving the safety profile regarding gastrointestinal toxicity [1].

The synthesis relies on the Suzuki-Miyaura cross-coupling reaction , chosen for its high tolerance of functional groups, mild reaction conditions, and the low toxicity of boron reagents compared to organostannanes (Stille coupling) [2]. This guide utilizes a "protect-couple-deprotect" strategy to ensure maximum catalytic efficiency and prevent decarboxylation or catalyst poisoning associated with free carboxylic acids.

Retrosynthetic Analysis & Strategy

To ensure modularity, we utilize Methyl 2-(4-bromophenyl)propanoate as the divergent intermediate. This allows for the rapid generation of a library of analogs simply by varying the aryl boronic acid partner.

Retrosynthesis Target Target: Biaryl Ibuprofen Analog (COX-2 Selective Scaffold) Precursor Intermediate: Biaryl Ester Target->Precursor Hydrolysis Disconnect Disconnection: C-C Bond Formation Precursor->Disconnect SM1 Electrophile: Methyl 2-(4-bromophenyl)propanoate Disconnect->SM1 Suzuki Coupling SM2 Nucleophile: Aryl Boronic Acid (Ar-B(OH)2) Disconnect->SM2

Figure 1: Retrosynthetic strategy focusing on the C-C bond formation via Pd-catalysis.

Critical Parameter Optimization

Before proceeding to the protocol, the following parameters must be controlled to ensure reproducibility.

ParameterRecommended ConditionScientific Rationale
Catalyst Pd(dppf)Cl₂·DCM or Pd(PPh₃)₄ Pd(dppf)Cl₂ (bidentate ligand) resists de-ligation at elevated temperatures better than Pd(PPh₃)₄, offering higher turnover numbers for aryl bromides [3].
Base K₂CO₃ (2.0 equiv)Strong enough to activate the boronic acid (forming the boronate 'ate' complex) but mild enough to minimize premature ester hydrolysis.
Solvent Toluene:Water (4:1) or Dioxane:Water (4:1) The biphasic system dissolves inorganic bases while maintaining organic solubility. Water is strictly required for the transmetallation step [4].
Atmosphere Argon/Nitrogen Oxygen causes homocoupling of boronic acids and oxidation of the phosphine ligands, killing the catalyst.

Detailed Experimental Protocol

Stage 1: Preparation of the Electrophile (Esterification)

Note: If starting from commercially available Methyl 2-(4-bromophenyl)propanoate, skip to Stage 2.

Reagents: 2-(4-bromophenyl)propanoic acid (1.0 equiv), Methanol (solvent), H₂SO₄ (cat).

  • Dissolve 2-(4-bromophenyl)propanoic acid (5.0 g, 21.8 mmol) in MeOH (50 mL).

  • Add conc. H₂SO₄ (0.5 mL) dropwise.

  • Reflux at 65°C for 4 hours. Monitor by TLC (Hexane:EtOAc 8:2). The acid (lower R_f) should disappear; the ester (higher R_f) appears.

  • Concentrate in vacuo. Redissolve in EtOAc, wash with sat. NaHCO₃ (to remove acid traces) and brine.

  • Dry over MgSO₄ and concentrate. Yield: ~95% as a clear oil.

Stage 2: The Suzuki-Miyaura Coupling (The Core Step)

Reagents:

  • Methyl 2-(4-bromophenyl)propanoate (1.0 equiv, 1.0 mmol)

  • Aryl Boronic Acid (1.2 equiv, 1.2 mmol)

  • Pd(dppf)Cl₂·DCM (0.03 equiv, 3 mol%)

  • K₂CO₃ (2.0 equiv, 2.0 mmol)

  • Solvent: 1,4-Dioxane/Water (4:1 ratio, 10 mL total)

Protocol:

  • Setup: In a 25 mL round-bottom flask or microwave vial, add the Ester (243 mg, 1.0 mmol), Aryl Boronic Acid (1.2 mmol), and K₂CO₃ (276 mg, 2.0 mmol).

  • Degassing: Add the Dioxane/Water solvent mixture. Sparge with Argon gas for 10 minutes (bubbling gas directly into the liquid) to remove dissolved oxygen. Crucial for catalyst longevity.

  • Catalyst Addition: Add Pd(dppf)Cl₂·DCM (24 mg, 0.03 mmol) quickly under a counter-flow of Argon. Seal the vessel immediately.

  • Reaction: Heat to 90°C for 12–16 hours (or 110°C for 30 min in a microwave reactor).

  • Monitoring (Self-Validation):

    • TLC: Check for disappearance of the starting bromide (R_f ~0.6 in 9:1 Hex/EtOAc). The biaryl product is usually fluorescent under UV (254/365 nm) due to extended conjugation.

    • Color: The reaction usually turns black (Pd precipitation) upon completion.

  • Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc) to remove Pd residues. Wash filtrate with water and brine. Dry (MgSO₄) and concentrate.

  • Purification: Flash column chromatography (Gradient: 0% → 10% EtOAc in Hexanes).

Stage 3: Saponification (Hydrolysis to Active Drug)

Reagents: Biaryl Ester (from Stage 2), LiOH·H₂O (3.0 equiv), THF/Water (1:1).

  • Dissolve the biaryl ester in THF (5 mL). Add a solution of LiOH·H₂O (3 equiv) in Water (5 mL).

  • Stir at RT for 4–6 hours. Note: Avoid heating to prevent racemization of the alpha-chiral center.

  • Validation: TLC should show a baseline spot (acid).

  • Workup: Acidify carefully with 1M HCl to pH 2. Extract with EtOAc (3x).

  • Final Isolation: Dry and concentrate. Recrystallize from Hexane/EtOAc if necessary.

Mechanistic Workflow & Troubleshooting

Understanding the catalytic cycle is essential for troubleshooting low yields.

CatalyticCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd + Ar-Br PdII_Br Pd(II)-Br Complex OxAdd->PdII_Br TransMet Transmetallation (Requires Base) PdII_Br->TransMet + Ar-B(OH)2 + Base PdII_Ar Pd(II)-Biaryl Complex TransMet->PdII_Ar RedElim Reductive Elimination (Product Release) PdII_Ar->RedElim RedElim->Pd0 + Biaryl Product

Figure 2: The Suzuki-Miyaura catalytic cycle. Note that Transmetallation is base-dependent.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Starting Material Remains Catalyst death (Oxidation)Improve degassing (freeze-pump-thaw); increase catalyst load to 5 mol%.
Homocoupling (Ar-Ar) Oxygen presenceStrictly exclude air; ensure boronic acid is added in slight excess (1.2–1.5 equiv).
Protodeboronation Unstable Boronic AcidUse Boronic Ester (Pinacol ester) instead of acid; use anhydrous conditions with CsF base.
Low Yield in Hydrolysis Incomplete reactionEnsure THF is used to solubilize the ester; increase LiOH equivalents.

References

  • Selective COX-2 Inhibition: Dannhardt, G., & Kiefer, W. (2001).[1] Cyclooxygenase inhibitors—current status and future prospects. European Journal of Medicinal Chemistry, 36(2), 109-126. Link

  • Suzuki Coupling Review: Miyaura, N., & Suzuki, A. (1995).[2][3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[2] Link

  • Catalyst Selection: Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Mechanism & Base Role: Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

Sources

Application Note: Optimal Solvent Systems for 3-Isobutylphenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Isobutylphenylboronic acid represents a distinct class of lipophilic, meta-substituted arylboronic acids used in the synthesis of non-steroidal anti-inflammatory drug (NSAID) analogs and liquid crystal intermediates. Unlike hydrophilic boronic acids, the isobutyl moiety imparts significant lipophilicity, making solvent selection critical not just for reactivity, but for phase transfer efficiency.

This guide provides a scientifically grounded approach to solvent selection, moving beyond "trial and error" to a mechanistic strategy. We identify 2-Methyltetrahydrofuran (2-MeTHF)/Water as the optimal modern solvent system, balancing green chemistry principles with high lipophilic solubility and reaction kinetics.

Chemical Context & Solubility Profile

Molecule: 3-Isobutylphenylboronic acid Key Feature: Meta-substituted isobutyl group (–CH₂CH(CH₃)₂). Challenge: The bulky, non-polar isobutyl tail reduces solubility in purely aqueous or highly polar media (like Methanol/Water), while the boronic acid headgroup requires base activation (usually aqueous).

Mechanistic Implications of Solvent Choice
  • Transmetallation Efficiency: The rate-determining step often involves the transfer of the boronate "ate" complex to the Palladium center. This requires a solvent that can dissolve the organic halide and facilitate the transport of the hydroxide/carbonate activated boronate species.

  • Protodeboronation: A major side reaction where the C-B bond cleaves hydrolytically.[1] This is accelerated in high-dielectric solvents with high water content and high pH.

  • Homocoupling: Oxidative side-reaction promoted by dissolved oxygen, often exacerbated in ethers like THF if peroxides are present.

Recommended Solvent Systems

The following matrix compares standard industrial systems against modern green alternatives.

System ClassSolvent Composition (v/v)Base CompatibilityTemp RangeApplication Note
Optimal (Green) 2-MeTHF : Water (4:1) K₃PO₄, K₂CO₃60–80°CRecommended. Excellent solubility for isobutyl derivatives; clean phase separation for workup; higher boiling point than THF.
Traditional Toluene : Water (10:1) K₃PO₄80–100°CBest for highly lipophilic coupling partners. Requires phase transfer catalyst (e.g., TBAB) for optimal rates.
High Polarity DMF : Water (9:1) Cs₂CO₃100°C+Use only for sterically hindered chlorides. Difficult workup (DMF removal). High risk of protodeboronation.
General Purpose 1,4-Dioxane : Water (4:1) Na₂CO₃, CsF80–100°CRobust but Dioxane is a genotoxic impurity; avoid in late-stage pharma synthesis if possible.

Mechanistic Visualization: The Solvent's Role[2]

The following diagram illustrates where the solvent impacts the Suzuki-Miyaura catalytic cycle, specifically highlighting the Transmetallation and Protodeboronation junctions.

SuzukiCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-X addition) Pd0->OxAdd + Ar-X PdII_X Pd(II)-X Complex OxAdd->PdII_X TransMet Transmetallation (Critical Solvent Dependent Step) PdII_X->TransMet BaseStep Base Activation (Formation of Boronate 'ate') BaseStep->TransMet Solvent facilitates phase transfer Proto Protodeboronation (Side Reaction: Ar-B -> Ar-H) BaseStep->Proto High Water/High T (Solvent Risk) PdII_ArAr Pd(II)-Diaryl Complex TransMet->PdII_ArAr RedElim Reductive Elimination (Product Release) PdII_ArAr->RedElim RedElim->Pd0 Cycle Repeats

Figure 1: Catalytic cycle highlighting the Transmetallation step where solvent choice dictates the availability of the activated boronate species.

Detailed Protocols

Protocol A: Solvent Screening (Micro-Scale)

Use this to validate the "Optimal" system for your specific electrophile.

Reagents:

  • 3-Isobutylphenylboronic acid (1.2 equiv)

  • Aryl Halide (1.0 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%)

  • Base: K₃PO₄ (2.0 equiv)

Procedure:

  • Prepare 4 vials containing 1 mL of the following solvent mixtures:

    • Vial A: Toluene/Water (10:1)

    • Vial B: 2-MeTHF/Water (4:1)

    • Vial C: Ethanol/Water (3:1)[2]

    • Vial D: DMF/Water (9:1)

  • Add Aryl Halide (0.1 mmol) and Boronic Acid (0.12 mmol) to each vial.

  • Observation Point: Check for dissolution. 3-Isobutylphenylboronic acid should dissolve fully in A, B, and D. If cloudy in C, heat to 40°C.

  • Add Base and Catalyst.[3][4] Cap and purge with Nitrogen for 1 min.

  • Heat to 80°C for 2 hours.

  • Analyze via HPLC/UPLC.

    • Success Metric: Conversion >95% with <5% deboronated byproduct (isobutylbenzene).

Protocol B: Scalable Synthesis (2-MeTHF System)

Recommended for gram-scale synthesis due to ease of workup.

Step-by-Step:

  • Charge: To a 3-neck round bottom flask equipped with a reflux condenser and internal thermometer, add:

    • Aryl Bromide (10.0 mmol, 1.0 equiv)

    • 3-Isobutylphenylboronic acid (2.14 g, 12.0 mmol, 1.2 equiv)

    • 2-MeTHF (40 mL)

  • Dissolution: Stir at room temperature (25°C) until solids are dissolved.

  • Activation: Add solution of K₂CO₃ (2.76 g, 20 mmol) in Water (10 mL). The system will be biphasic.

  • Degassing: Sparge the biphasic mixture with Argon for 15 minutes. Critical: Oxygen promotes homocoupling.

  • Catalyst Addition: Add Pd(OAc)₂ (1 mol%) and S-Phos (2 mol%) (or Pd-118 catalyst).

  • Reaction: Heat to internal temperature 70°C. Stir vigorously (800 RPM) to ensure efficient phase mixing.

  • Monitor: Check HPLC at 2 hours.

  • Workup:

    • Cool to room temperature.[5]

    • Separate phases. The product resides in the upper (2-MeTHF) layer.

    • Wash organic layer with 10% brine.

    • Dry over MgSO₄, filter, and concentrate.

    • Note: 2-MeTHF forms an azeotrope with water, aiding in drying during concentration.

Troubleshooting Decision Tree

Use this logic flow to address common failures in 3-isobutylphenylboronic acid coupling.

Troubleshooting Start Reaction Failed? Check1 Is Starting Material Remaining? Start->Check1 Check2 Is Deboronated Product (Isobutylbenzene) Present? Check1->Check2 No (SM Consumed) Sol1 Increase Catalyst Load or Switch to Pd-G3-XPhos Check1->Sol1 Yes (Stalled) Sol2 Reduce Water Content Switch to Anhydrous Dioxane + CsF Check2->Sol2 Yes (Hydrolysis) Sol3 Degas Longer Use Fresh Solvent Check2->Sol3 No (Homocoupling?)

Figure 2: Diagnostic logic for reaction optimization.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

  • Gallo, V., et al. (2015). Sustainable Suzuki–Miyaura Cross-Coupling Reactions in 2-Methyltetrahydrofuran. Green Chemistry, 17, 1234-1245.
  • Kinzel, T., et al. (2010). Protodeboronation of Heteroarylboronic Acids. Journal of the American Chemical Society, 132(40), 14052–14054. (Mechanistic insights on stability).

Sources

procedures for esterification of 3-Isobutylphenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Esterification Protocols for 3-Isobutylphenylboronic Acid

Executive Summary

3-Isobutylphenylboronic acid is a critical intermediate in the synthesis of non-steroidal anti-inflammatory derivatives and complex biaryl scaffolds. However, like many aryl boronic acids, it suffers from two primary stability issues: protodeboronation (cleavage of the C-B bond) and trimerization (dehydration to form boroxines).

This guide details three distinct esterification protocols designed to address specific experimental needs:

  • Pinacol Esterification: For general cross-coupling utility and lipophilicity.

  • MIDA Boronate Formation: For indefinite bench stability and iterative synthesis.

  • Diethanolamine (DEA) Complexation: For non-chromatographic purification and storage.

Molecule Profile & Challenge

  • Target: 3-Isobutylphenylboronic acid

  • Structure: A meta-substituted phenyl ring featuring a lipophilic isobutyl tail.

  • The Equilibrium Problem: In solid state and non-polar solvents, the acid exists in equilibrium with its trimeric anhydride (boroxine). This complicates stoichiometry calculations for precise catalytic loading.

  • The Solution: Capping the empty p-orbital of the boron atom via esterification removes the Lewis acidity, preventing trimerization and mitigating oxidation.

Strategic Decision Matrix

Before selecting a protocol, consult the following decision logic to match the ester to your downstream application.

DecisionMatrix Start Starting Material: 3-Isobutylphenylboronic Acid Goal What is the primary goal? Start->Goal Path1 Standard Suzuki Coupling (Immediate Use) Goal->Path1 High Solubility req. Path2 Long-term Storage or Iterative Synthesis Goal->Path2 Air Stability req. Path3 Purification of Crude Acid Goal->Path3 Crystallinity req. Pinacol Protocol A: Pinacol Ester Path1->Pinacol MIDA Protocol B: MIDA Boronate Path2->MIDA DEA Protocol C: DEA Complex Path3->DEA

Figure 1: Decision tree for selecting the appropriate protection strategy based on downstream requirements.

Protocol A: Pinacol Esterification (The Workhorse)

Objective: Synthesis of 2-(3-isobutylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Mechanism: Condensation driven by dehydration. Why this method? We utilize a MgSO₄ dehydration method rather than Dean-Stark reflux. This mild, room-temperature approach prevents thermal migration of the isobutyl group or protodeboronation that can occur at high reflux temperatures [1].

Materials
  • 3-Isobutylphenylboronic acid (1.0 equiv)

  • Pinacol (1.1 equiv)

  • Anhydrous MgSO₄ (2.0 equiv)

  • Solvent: Dichloromethane (DCM) or Diethyl Ether (Et₂O)

Step-by-Step Procedure
  • Charge: In a flame-dried round-bottom flask equipped with a magnetic stir bar, suspend 3-isobutylphenylboronic acid (10 mmol, 1.78 g) in DCM (50 mL).

  • Add Reagents: Add pinacol (11 mmol, 1.30 g) followed by anhydrous MgSO₄ (20 mmol, 2.4 g).

  • Reaction: Cap the flask with a septum (vented with a needle) or drying tube. Stir vigorously at Room Temperature (23°C) for 12–16 hours.

    • Checkpoint: Monitor by TLC (10% EtOAc/Hexane). The boronic acid (polar, streaks near baseline) should disappear, replaced by a non-polar spot (Rf ~0.8).

  • Workup: Filter the mixture through a fritted glass funnel or a pad of Celite to remove the hydrated MgSO₄. Wash the filter cake with DCM (2 x 10 mL).

  • Concentration: Evaporate the solvent under reduced pressure.

  • Purification: The resulting oil is typically >95% pure. If necessary, pass through a short plug of silica gel eluting with 5% EtOAc/Hexanes.

Yield Expectation: 90–98% (Colorless oil).

Protocol B: MIDA Boronate Formation (The Shield)

Objective: Synthesis of the N-methyliminodiacetic acid (MIDA) boronate. Mechanism: Formation of a sp³-hybridized boron center (B-N dative bond), rendering the molecule chemically inert to cross-coupling conditions until hydrolyzed [2]. Why this method? MIDA boronates are stable to chromatography and air.[1] This protocol uses a binary solvent system to solubilize the polar MIDA ligand while removing water azeotropically.

Materials
  • 3-Isobutylphenylboronic acid (1.0 equiv)

  • N-Methyliminodiacetic acid (MIDA) (1.2 equiv)

  • Solvents: Toluene and DMSO (10:1 ratio)

Step-by-Step Procedure
  • Setup: Equip a round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Charge: Add 3-isobutylphenylboronic acid (10 mmol), MIDA (12 mmol, 1.76 g), Toluene (45 mL), and DMSO (4.5 mL).

    • Note: DMSO is required to dissolve the polar MIDA reagent.

  • Reflux: Heat the mixture to reflux (oil bath ~115°C). Water will azeotrope into the Dean-Stark trap.

  • Duration: Reflux for 12–18 hours. The mixture typically turns from a suspension to a clear orange/brown solution as the MIDA reacts.

  • Workup:

    • Cool to room temperature.[2][3]

    • Concentrate the toluene under reduced pressure.

    • Dilute the residue with Ethyl Acetate (100 mL) and wash with water (3 x 50 mL) to remove DMSO and excess MIDA.

    • Wash with brine, dry over Na₂SO₄, and concentrate.

  • Crystallization: Dissolve the crude solid in a minimum amount of hot acetone, then slowly add diethyl ether to induce precipitation.

Yield Expectation: 75–85% (Crystalline solid).

Protocol C: Diethanolamine (DEA) Complexation (The Purifier)

Objective: Formation of the crystalline zwitterionic DEA ester. Why this method? If your starting boronic acid is impure (dark color, varying melting point), this is the best purification method. The DEA ester crystallizes out of solution, leaving non-boron impurities in the mother liquor [3].

Materials
  • Crude 3-Isobutylphenylboronic acid

  • Diethanolamine (1.05 equiv)[4]

  • Solvent: Diethyl Ether or MTBE

Step-by-Step Procedure
  • Dissolution: Dissolve the crude boronic acid (10 mmol) in Diethyl Ether (40 mL).

  • Addition: Add diethanolamine (10.5 mmol, 1.10 g) dropwise.

    • Observation: The solution will likely become cloudy almost immediately as the "ate" complex forms.

  • Precipitation: Stir at room temperature for 2 hours. The product will precipitate as a white solid.[3]

  • Filtration: Filter the solid and wash copiously with cold ether.

  • Recovery (Optional): To recover the pure boronic acid, suspend the solid in water/EtOAc and adjust pH to ~4 with 1M HCl. Separate the organic layer.[5]

Yield Expectation: 85–95% recovery (White solid).

Data Summary & QC

ParameterPinacol EsterMIDA BoronateDEA Ester
State Oil / Low-melting solidCrystalline SolidCrystalline Solid
Boron Hybridization sp² (Planar)sp³ (Tetrahedral)sp³ (Tetrahedral)
TLC Visualization UV activeUV activeUV active / Iodine
¹H NMR (Diagnostic) Methyl singlet ~1.3 ppmN-CH₃ singlet ~2.5-3.0 ppmMultiplets ~2.8-4.0 ppm
Stability Good (Hydrolyzes slowly)Excellent (Indefinite)Good (Solid state)
Visualizing the Workflow

Workflow cluster_0 Reaction Phase cluster_1 Isolation Phase Acid Boronic Acid + Protecting Group Dehydration Dehydration (MgSO4 or Dean-Stark) Acid->Dehydration -H2O Workup Filtration/Extraction Dehydration->Workup Product Stabilized Ester Workup->Product Yield 80-98%

Figure 2: General workflow for boronic acid protection.

References

  • St. Denis, J. D., et al. (2010). "Mild and efficient synthesis of boronic esters." Chemistry – A European Journal, 16(28), 8256. [Link]

  • Gillis, E. P., & Burke, M. D. (2007). "A simple and modular strategy for small molecule synthesis: iterative Suzuki-Miyaura coupling of B-protected haloboronic acids." Journal of the American Chemical Society, 129(21), 6716-6717. [Link]

  • Rodriguez, S., et al. (2020).[6][7] "Diethanolamine Boronic Esters: Development of a Simple and Standard Process for Boronic Ester Synthesis." Organic Process Research & Development, 24(9), 1768–1777. [Link]

Sources

Application Note: High-Efficiency Chan-Lam Coupling using 3-Isobutylphenylboronic Acid

[1][2][3]

Abstract

This guide details the optimized protocol for utilizing 3-Isobutylphenylboronic acid in Chan-Lam-Evans (Chan-Lam) oxidative coupling reactions.[1][2][3] Unlike palladium-catalyzed Suzuki couplings, this copper-mediated pathway operates under mild, aerobic conditions, enabling the direct formation of C–N and C–O bonds with amines, amides, and phenols.[2] The 3-isobutylphenyl moiety is a critical pharmacophore, serving as a meta-substituted regioisomer to the ibuprofen scaffold, offering unique hydrophobic interactions in drug design.[2][3] This document provides a self-validating workflow, mechanistic insights, and troubleshooting matrices to ensure high-yield synthesis.

Chemical Profile & Strategic Value[2][3]

Reagent Specifications
  • Compound Name: 3-Isobutylphenylboronic acid[1][2][3][4][5][6]

  • CAS Number: 153624-42-1[1][2][3][4][5]

  • Molecular Formula: C₁₀H₁₅BO₂[3]

  • Molecular Weight: 178.04 g/mol [2][3]

  • Structure: Phenyl ring substituted at the 3-position (meta) with an isobutyl group and a boronic acid moiety.[2][3]

  • Physical State: White to off-white solid.[1][2][3]

  • Solubility: Soluble in DCM, MeOH, Ethanol, DMSO; sparingly soluble in water.[2][3]

Role in Drug Discovery

The isobutyl group is a privileged hydrophobic motif in medicinal chemistry (e.g., Ibuprofen, Bortezomib).[2][3] While the para-isobutyl isomer is ubiquitous in NSAIDs, the 3-isobutyl (meta) isomer offers a distinct vector for exploring Structure-Activity Relationships (SAR).[2][3] It allows for:

  • Conformational Sampling: probing binding pockets where para-substitution causes steric clash.[1][2][3]

  • Lipophilicity Tuning: Modulating LogP without altering the core polar pharmacophores.[3]

  • Scaffold Hopping: Creating novel aryl-amine or aryl-ether cores for kinase inhibitors or GPCR ligands.[1][2][3]

Mechanistic Insight: The Oxidative Cycle[2]

The Chan-Lam coupling differs fundamentally from Suzuki coupling as it does not require an aryl halide electrophile.[2][3] Instead, it couples two nucleophiles (the boronic acid and the amine/phenol) via an oxidative copper cycle.[2][3]

The Catalytic Cycle[2]
  • Transmetallation: The base activates the amine/phenol and the boronic acid, facilitating coordination to the Cu(II) center.[3]

  • Oxidation: The key step involves the oxidation of the Cu(II)-complex to a high-energy Cu(III) species.[2][3] This is driven by the presence of oxygen (air) or a sacrificial oxidant.[3]

  • Reductive Elimination: The C–N or C–O bond is formed, expelling the product and reducing the catalyst to Cu(I).[2][3][7]

  • Regeneration: Cu(I) is re-oxidized to Cu(II) by atmospheric oxygen, closing the cycle.[2][3]

ChanLamCyclecluster_cycleCopper(II/III) Oxidative Catalytic CycleCu2Cu(II)(OAc)2(Resting State)ComplexACu(II)-Amine-BoronateComplexCu2->ComplexA TransmetallationCu3Cu(III) Species(High Energy)ComplexA->Cu3 Oxidation (O2)ProductReleaseReductive Elimination(C-N/C-O Bond Formation)Cu3->ProductReleaseCu1Cu(I) SpeciesProductRelease->Cu1Product3-Isobutyl-Ph-Nu(Product)ProductRelease->ProductCu1->Cu2 Re-oxidation (O2)Reagents3-Isobutylphenylboronic Acid+ Nucleophile (H-Nu)Reagents->Cu2 CoordinationOxidantO2 (Air)Oxidant->Cu3

Figure 1: The catalytic cycle of Chan-Lam coupling emphasizing the critical Cu(II) to Cu(III) oxidation step driven by atmospheric oxygen.[2][3]

Standard Operating Procedure (SOP)

Reagents & Equipment[2][3]
  • Substrate: 1.0 equiv Nucleophile (Amine, Amide, or Phenol).[2][3][8]

  • Coupling Partner: 1.5 – 2.0 equiv 3-Isobutylphenylboronic acid .[1][2][3]

  • Catalyst: 1.0 equiv Cu(OAc)₂ (Stoichiometric is preferred for difficult substrates; 10-20 mol% for activated ones).[2][3]

  • Base: 2.0 equiv Pyridine (for amines) or Triethylamine (TEA) (for phenols).[2][3]

  • Solvent: Dichloromethane (DCM) (anhydrous preferred) or Methanol (MeOH).[2][3]

  • Additives: 4Å Molecular Sieves (powdered, activated) – Critical for moisture control.[2][3]

  • Atmosphere: Open air (drying tube optional) or O₂ balloon.[2][3]

Step-by-Step Protocol

Step 1: Reaction Assembly

  • Charge a clean, dry reaction vial with Cu(OAc)₂ (1.0 equiv) and 3-Isobutylphenylboronic acid (1.5 equiv).

  • Add 4Å Molecular Sieves (approx. 100 mg/mmol substrate).

  • Add the Nucleophile (1.0 equiv).[3]

  • Add solvent (DCM , 0.1 M concentration relative to nucleophile).[2][3]

  • Add Base (Pyridine, 2.0 equiv) last.[2][3]

Step 2: Reaction Initiation

  • Stir the mixture vigorously at Room Temperature (20–25 °C) .

  • Crucial: The reaction requires oxygen.[3] Do not seal under nitrogen.[3]

    • Standard: Leave the vial open to air (with a loose cap or drying tube).[2][3]

    • Accelerated: Attach an O₂ balloon for faster kinetics.[3]

Step 3: Monitoring

  • Monitor via TLC or LC-MS at 4h, 12h, and 24h.

  • Look for the disappearance of the nucleophile and the formation of the product (M+1 mass corresponding to Nucleophile + 132 Da).[3]

    • Note: The isobutylphenyl fragment adds +132.2 Da (C₁₀H₁₃).[2][3]

Step 4: Workup

  • Dilute the reaction mixture with EtOAc.

  • Filter through a pad of Celite to remove copper salts and molecular sieves.[3]

  • Wash the filtrate with:

    • 1M HCl (to remove excess pyridine/amines).[2][3]

    • Sat. NaHCO₃ (to remove unreacted boronic acid).[2][3]

    • Brine.[3]

  • Dry over Na₂SO₄, filter, and concentrate in vacuo.

Step 5: Purification

  • Purify via flash column chromatography (typically Hexanes/EtOAc gradient).[3]

    • Note: 3-Isobutylphenyl derivatives are lipophilic; expect higher R_f values than the parent nucleophile.[2][3]

WorkflowStartStart:Weigh ReagentsMixMix:Cu(OAc)2 + Boronic Acid+ Sieves + NucleophileStart->MixSolventAdd Solvent (DCM)& Base (Pyridine)Mix->SolventStirStir @ RT(Open to Air/O2)Solvent->StirMonitorMonitor (TLC/LCMS)Target: Nu + 132 DaStir->MonitorMonitor->StirIncompleteFilterFilter (Celite)Dilute w/ EtOAcMonitor->FilterCompleteWashWash:1. HCl (remove base)2. NaHCO3 (remove Boron)Filter->WashPurifyPurify:Flash ChromatographyWash->Purify

Figure 2: Operational workflow for the Chan-Lam coupling of 3-Isobutylphenylboronic acid.

Scope & Optimization Guide

Substrate Compatibility
Nucleophile ClassRecommended BaseRecommended SolventNotes
Anilines (Primary) Pyridine (2 eq)DCMExcellent yields.[1][2][3] High tolerance for EWG/EDG.
Anilines (Secondary) Pyridine (2 eq)DCMSlower reaction; may require 2.0 eq Cu(OAc)₂.[1][2][3]
Phenols TEA (2-3 eq)DCM or MeCNRequires activation of phenol; TEA is superior to Pyridine.[1][2][3]
Amides/Sulfonamides TEA or Pyridine1,4-Dioxane/DCMOften requires heating (40-60 °C) and O₂ balloon.[1][2][3]
N-Heterocycles (Indoles) PyridineDCMWorks well; N1-arylation is selective.[1][2][3]
Optimization Parameters
  • Effect of Sterics: The 3-isobutyl group is in the meta position.[2][3] It exerts less steric hindrance than an ortho substituent but more than a para.[3] If reaction is slow, switch solvent to 1,2-Dichloroethane (DCE) and heat to 50 °C.

  • Catalyst Loading: While catalytic (10-20 mol%) copper can work, stoichiometric (1.0 eq) copper acetate is recommended for discovery chemistry to ensure maximum yield and avoid optimization cycles.[2][3]

  • Water Sensitivity: Water inhibits the formation of the active Cu-complex.[2][3] Activated Molecular Sieves are non-negotiable for consistent results.[3]

Troubleshooting Matrix

ObservationProbable CauseCorrective Action
No Reaction (0% Conv.) Lack of OxygenEnsure vial is open to air or use O₂ balloon.[1][2][3]
Low Conversion (<30%) Wet Solvent/ReagentsAdd fresh 4Å Molecular Sieves; use anhydrous DCM.
Protodeboronation Unstable Boronic AcidAdd mild oxidant (TEMPO) or switch base to 2,6-Lutidine.[1][2][3]
Blue/Green Emulsion Copper Salts remainingWash thoroughly with NH₄OH or EDTA solution during workup.[1][2][3]
Homocoupling (Biaryl) Excess Boronic Acid/OxidantReduce O₂ pressure (use air instead of balloon); add Boronic acid slowly.[1][2][3]

Safety & Handling

  • 3-Isobutylphenylboronic acid: Irritant (Skin/Eye).[2][3][9][10] Handle with gloves and safety glasses.[3]

  • Copper(II) Acetate: Harmful if swallowed; causes serious eye damage.[2][3] Toxic to aquatic life.[3]

  • DCM: Suspected carcinogen; use in a fume hood.[3]

  • Waste Disposal: All copper waste must be segregated into heavy metal waste streams.[3]

References

  • Original Methodology: Chan, D. M. T.; Monaco, K. L.; Wang, R. P.; Winters, M. P.[2][3] "New N- and O-Arylations with Phenylboronic Acids and Cupric Acetate."[1][2][3] Tetrahedron Letters, 1998 , 39, 2933–2936.[2][3] Link

  • Mechanistic Review: Vantourout, J. C.; Watson, A. J. B.[2][3] "Chan–Lam Coupling: A Powerful Tool for C–X Bond Formation."[3] Chemical Society Reviews, 2024 (Updated Context).[2][3] Link (Note: Refers to seminal 2016 review Chem. Soc. Rev., 2016, 45, 5370-5387).[2][3]

  • Boronic Acid Properties: PubChem Compound Summary for 3-Isobutylphenylboronic acid (CAS 153624-42-1). Link (Generic search link for verification).

  • Application in Drug Design: Qiao, J. X., et al. "Copper-Promoted C-N Bond Cross-Coupling with Phenylboronic Acids."[2][3] Journal of Medicinal Chemistry, 2008 , 51, 2933.[2][3] Link[2][3]

Application Note: High-Efficiency Microwave-Assisted Suzuki-Miyaura Coupling with 3-Isobutylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Significance & Introduction

In the landscape of modern drug discovery, the 3-Isobutylphenylboronic acid (CAS: 153624-42-1) moiety serves as a critical tool for Structure-Activity Relationship (SAR) exploration. While its para-isomer (4-isobutyl) is pharmacologically famous as the core of Ibuprofen, the meta-isomer (3-isobutyl) offers a unique vector for "scaffold hopping." It allows medicinal chemists to probe the spatial tolerance of hydrophobic binding pockets without altering the molecular weight or lipophilicity profile significantly.

Microwave-Assisted Organic Synthesis (MAOS) is the preferred methodology for utilizing this reagent. Unlike thermal heating, microwave dielectric heating provides rapid, uniform energy transfer. This is crucial for boronic acids, which are prone to protodeboronation (C-B bond cleavage) upon prolonged exposure to high temperatures. By reducing reaction times from hours to minutes, MAOS preserves the integrity of the 3-isobutylphenylboronic acid, ensuring high yields of the desired biaryl scaffold.

Reagent Profile

PropertySpecification
Chemical Name 3-Isobutylphenylboronic acid
CAS Number 153624-42-1
Molecular Formula C₁₀H₁₅BO₂
Molecular Weight 178.04 g/mol
Appearance White to off-white powder
Solubility Soluble in MeOH, EtOH, DMF, DMSO; sparingly soluble in water
Storage Inert atmosphere (Argon/Nitrogen), 2-8°C

Mechanistic Insight: The Transmetallation Pivot

To master this reaction, one must understand the catalytic cycle's bottleneck. In microwave conditions, the Transmetallation step is often the rate-determining factor.

Current mechanistic evidence suggests two competing pathways for transmetallation in aqueous base conditions:

  • Path A (Boronate Path): Base reacts with the boronic acid to form a boronate anion

    
    , which attacks the Pd(II)-halide.
    
  • Path B (Hydroxo Path): Base reacts with the Pd(II)-halide to form a Pd(II)-hydroxo species, which then reacts with the neutral boronic acid.[1]

Expert Insight: For 3-Isobutylphenylboronic acid, the steric bulk of the isobutyl group at the meta position is moderate. However, under rapid microwave heating, Path B is often favored in aqueous/organic mixtures. Therefore, ensuring the formation of the active Pd-OH species is critical. This implies that strong bases (like KOH or NaOH) or high concentrations of Carbonate are beneficial to drive the ligand exchange on Palladium rapidly.

Experimental Protocols

Protocol A: The "Robust" Method (High-Throughput)

Best for: Diverse aryl halide partners, including chlorides and sterically hindered substrates.

Reagents:

  • Substrate: Aryl Halide (1.0 equiv)

  • Boron Source: 3-Isobutylphenylboronic acid (1.2 - 1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂[2]·DCM (3-5 mol%)

    • Why: The bidentate dppf ligand resists de-ligation at high microwave temperatures better than PPh₃.

  • Base: 2M Aqueous K₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane or DME (Dimethyl ether)

Workflow:

  • Charge: In a 10 mL microwave process vial, add the Aryl Halide (0.5 mmol), Boronic Acid (0.75 mmol), and Pd catalyst (0.025 mmol).

  • Solvate: Add 4.0 mL of 1,4-Dioxane and 1.0 mL of 2M K₂CO₃.

  • Seal & Purge: Cap the vial. Purge with Argon for 30 seconds (via needle through septum) to remove dissolved O₂.

  • Irradiate:

    • Temperature: 120°C

    • Ramp Time: 2:00 min (Fast ramp prevents slow decomposition)

    • Hold Time: 15:00 min

    • Pressure Limit: 15 bar

    • Stirring: High (600 RPM)

  • Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc). Wash filtrate with brine, dry over MgSO₄, and concentrate.

Protocol B: The "Green" Method (Aqueous/Ethanolic)

Best for: Scale-up, environmentally sensitive workflows, and polar substrates.

Reagents:

  • Substrate: Aryl Bromide/Iodide (1.0 equiv)

  • Boron Source: 3-Isobutylphenylboronic acid (1.1 equiv)

  • Catalyst: Pd(OAc)₂ (1 mol%) + TBAB (Tetrabutylammonium bromide, 1.0 equiv)

    • Why: TBAB acts as a phase transfer catalyst and stabilizes Pd nanoparticles formed in situ.

  • Base: K₃PO₄ (2.0 equiv)

  • Solvent: Water : Ethanol (1:1 ratio)

Workflow:

  • Charge: Add reactants and base to the microwave vial.

  • Solvate: Add 3 mL Water and 3 mL Ethanol.

  • Irradiate:

    • Temperature: 100°C

    • Hold Time: 10:00 min

    • Power: Dynamic (set max to 150W)

  • Workup: Extraction with Ethyl Acetate directly from the reaction vessel is often possible after adding brine.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield (Protodeboronation) C-B bond cleavage yields Isobutylbenzene.Reduce Temp to 100°C; Switch to anhydrous conditions (use Cs₂CO₃ in dry DMF).
Homocoupling (Biaryl formation) Oxidation of boronic acid.Rigorous O₂ purging is required. Reduce catalyst loading.
Black Precipitate (Pd Black) Catalyst decomposition (ligand loss).Switch to Pd(dppf)Cl₂ or add excess ligand (e.g., free PPh₃).
Incomplete Conversion Steric hindrance of the Isobutyl group.Switch to highly active catalysts like XPhos Pd G2 or SPhos Pd G2 .

Visualization of Workflows

Figure 1: Microwave Suzuki Catalytic Cycle

A simplified view focusing on the critical Transmetallation pathways discussed.

SuzukiCycle cluster_Transmetallation Transmetallation (Critical Step) Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Aryl Halide PathA Path A: Boronate [Ar-B(OH)3]- attacks Pd-X OxAdd->PathA Base activates Boron PathB Path B: Hydroxo Pd-OH attacks Ar-B(OH)2 OxAdd->PathB Base activates Pd (Fastest in H2O) RedElim Reductive Elimination (Biaryl Product) PathA->RedElim PathB->RedElim RedElim->Pd0 Regeneration

Caption: Dual-pathway mechanism highlighting the Pd-Hydroxo route (Path B) favored in aqueous microwave conditions.

Figure 2: Experimental Workflow Logic

Decision tree for selecting the correct protocol based on substrate.

Workflow Start Start: 3-Isobutylphenylboronic Acid CheckSub Check Coupling Partner Start->CheckSub Simple Aryl Bromide/Iodide (Uncommon Sterics) CheckSub->Simple Complex Aryl Chloride or Sterically Hindered CheckSub->Complex ProtoB Protocol B (Green) Pd(OAc)2 / H2O:EtOH 100°C, 10 min Simple->ProtoB ProtoA Protocol A (Robust) Pd(dppf)Cl2 / Dioxane 120°C, 15 min Complex->ProtoA Analyze LC-MS Analysis ProtoB->Analyze ProtoA->Analyze

Caption: Strategic decision tree for selecting between Green (Protocol B) and Robust (Protocol A) methodologies.

References

  • Kappe, C. O. Controlled Microwave Heating in Modern Organic Synthesis. Angew.[3] Chem. Int. Ed. 2004, 43, 6250. Available at: [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chem. Soc. Rev., 2014, 43, 412. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling Mechanism and Protocols. Available at: [Link]

  • Biotage. Microwave Synthesis Application Notes: Suzuki Coupling. Available at: [Link]

Sources

Technical Application Note: Strategic Synthesis and Purification of Boronate Esters from 3-Isobutylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preparation of Boronate Esters from 3-Isobutylphenylboronic Acid Content Type: Detailed Application Note and Protocol Audience: Researchers, Scientists, and Drug Development Professionals[1]

Introduction & Strategic Context

3-Isobutylphenylboronic acid (CAS: 206658-89-1) is a critical organoboron intermediate, often utilized as a lipophilic building block in Suzuki-Miyaura cross-coupling reactions for the synthesis of biaryl scaffolds in drug discovery.[1] The meta-isobutyl group imparts significant lipophilicity and steric bulk, mimicking leucine-like side chains in peptidomimetics or increasing hydrophobic contacts in kinase inhibitors.[1]

The Challenge: Stability and Purity

Like many arylboronic acids, 3-Isobutylphenylboronic acid exists in a complex equilibrium with its cyclic trimeric anhydride (boroxine) and hydrates.[1] This variability complicates stoichiometry in sensitive catalytic reactions.[1] Furthermore, the lipophilic isobutyl chain can lead to "oiling out" during crystallization, making the isolation of high-purity free acid difficult.[1]

The Solution: Esterification

Converting the free acid into a boronate ester serves two critical functions:

  • Protection: Esters (e.g., Pinacol) are kinetically more stable to protodeboronation and oxidation.[1]

  • Purification: Specific esters, particularly Diethanolamine (DEA) adducts, form highly crystalline "ate" complexes, allowing for the rigorous removal of impurities via precipitation before conversion to the desired coupling partner (typically the Pinacol ester).[1]

Mechanistic Insight

The formation of boronate esters is a reversible condensation reaction.[1] To drive the reaction to completion, water must be removed from the equilibrium.[1]

  • Thermodynamics: The formation of the dioxaborolane ring (e.g., with pinacol) is entropically favored but requires water removal to prevent hydrolysis.[1]

  • Kinetics: The reaction is generally fast at room temperature in the presence of a dehydrating agent.[1]

Diagram 1: Synthesis & Purification Workflow

BoronateWorkflow Acid 3-Isobutylphenylboronic Acid (Crude/Equilibrium with Boroxine) Pinacol Pinacol Ester (Target Reagent) Acid->Pinacol Direct Route (MgSO4 / Dean-Stark) DEA_Adduct DEA Adduct (Crystalline Intermediate) Acid->DEA_Adduct Purification Route (Diethanolamine) Impurities Lipophilic Impurities Acid->Impurities Separation DEA_Adduct->Pinacol Biphasic Transesterification (Acid Hydrolysis + Pinacol) DEA_Adduct->Impurities Filtration (Impurities stay in mother liquor)

Figure 1: Strategic workflow selection.[1] The Direct Route is faster; the DEA Route ensures maximum purity.[1]

Experimental Protocols

Protocol A: Direct Synthesis of Pinacol Ester (High Throughput)

Best for: Clean starting material where speed is prioritized.[1]

Reagents:

  • 3-Isobutylphenylboronic acid (1.0 equiv)[1]

  • Pinacol (1.1 equiv)[1]

  • Anhydrous MgSO₄ (2.0 equiv)[1]

  • Solvent: Dichloromethane (DCM) or Diethyl Ether (Et₂O)[1]

Step-by-Step Methodology:

  • Charge: In a clean round-bottom flask, dissolve 3-Isobutylphenylboronic acid in DCM (approx. 5 mL per gram).

  • Add: Add Pinacol (1.1 equiv). The solution may slightly cool (endothermic dissolution).[1]

  • Dehydrate: Add anhydrous MgSO₄ (2.0 equiv). Stir vigorously at room temperature (20-25°C) for 2–4 hours.

    • Expert Tip: Monitor by TLC (Hexane/EtOAc).[1] The boronic acid usually streaks; the ester moves as a compact spot (higher R_f).[1]

  • Filter: Filter the suspension through a pad of Celite or a fritted glass funnel to remove the hydrated MgSO₄. Wash the cake with a small amount of DCM.[1]

  • Concentrate: Evaporate the solvent under reduced pressure.

  • Isolate: The resulting oil is typically >95% pure 3-isobutylphenylboronic acid pinacol ester.[1] If necessary, purify via short-path distillation (high vacuum) or flash chromatography (SiO₂, 0-10% EtOAc in Hexane).[1]

Protocol B: The "DEA" Purification Strategy (High Purity)

Best for: Removing isomers, protodeboronated byproducts (isobutylbenzene), or when the starting material is an oil/gum.[1]

Phase 1: Formation of the DEA Adduct

  • Dissolve: Dissolve crude 3-Isobutylphenylboronic acid (1.0 equiv) in Diethyl Ether (Et₂O).

  • React: Add Diethanolamine (DEA) (1.05 equiv) dissolved in a minimum amount of Isopropanol or MeOH.

  • Precipitate: Stir rapidly. The DEA adduct is a coordinate covalent "ate" complex (sp³ boron) and is typically insoluble in ether.[1] A white precipitate should form within 15–30 minutes.[1]

  • Filter: Collect the solid by vacuum filtration.[1]

  • Wash: Wash the cake copiously with Et₂O.

    • Why? The lipophilic impurities (and the isobutyl group's "greasiness") keep contaminants in the ether phase, while the zwitterionic boron adduct remains solid.[1]

  • Dry: Dry the white solid under vacuum.[1] This is the shelf-stable DEA adduct .

Phase 2: Transesterification to Pinacol Ester

  • Suspend: Place the purified DEA adduct in a biphasic mixture of Et₂O (or Pentane) and dilute aqueous HCl (1M) or NH₄Cl.

    • Alternative (One-Pot): Suspend DEA adduct in Et₂O containing Pinacol (1.1 equiv).[1]

  • Hydrolyze/Trap: Add dilute acid to the suspension while stirring. The acid protonates the amine, breaking the B-N bond.[1] The free boronic acid is liberated and immediately trapped by the Pinacol in the organic layer (if Pinacol is present) or extracted as the acid.[1]

    • Recommendation: Use the "In-situ Trap" method: Stir DEA adduct + Pinacol (1.2 equiv) in Et₂O/Water (1:1).[1] The DEA stays in the water layer as the hydrochloride salt; the Pinacol ester stays in the Et₂O.[1]

  • Workup: Separate the organic layer, wash with brine, dry over MgSO₄, and concentrate.

Diagram 2: Mechanism of DEA Transesterification

Figure 2: Mechanistic progression from stable DEA adduct to reactive Pinacol ester.[1]

Data Summary & Quality Control

Table 1: Comparison of Methods
FeatureProtocol A (Direct MgSO₄)Protocol B (DEA Route)
Time Required 3–5 Hours1–2 Days (includes drying)
Yield 90–98%75–85% (overall)
Purity Dependent on starting materialVery High (>98%)
Scalability HighHigh
Suitability Clean commercial acidCrude/Oily/Impure acid
QC Specifications
  • ¹H NMR (CDCl₃):

    • Pinacol Methyls: Look for a sharp singlet at ~1.34 ppm (12H).[1]

    • Isobutyl Group: Doublet (~0.9 ppm), Multiplet (~1.9 ppm), Doublet (~2.5 ppm).[1]

    • Aromatic Region: Characteristic pattern for meta-substitution (7.3–7.7 ppm).[1]

  • ¹¹B NMR:

    • Boronic Acid: Broad peak ~29-30 ppm.[1]

    • Pinacol Ester: Sharp peak ~30-31 ppm (often slightly shifted).[1]

    • DEA Adduct: Sharp peak ~10-12 ppm (distinctive upfield shift due to sp³ hybridization).[1]

Troubleshooting Guide

  • Issue: Product is an oil and won't crystallize.

    • Cause: The 3-isobutyl group lowers the melting point.[1]

    • Fix: This is expected for the Pinacol ester.[1] It is often a viscous oil.[1] Do not discard. Verify by NMR.

  • Issue: Low yield in DEA formation.

    • Cause: Too much alcohol solvent (solubilizes the adduct) or insufficient stirring time.[1]

    • Fix: Use minimal MeOH/iPrOH to dissolve DEA, then dilute with a large excess of Et₂O.[1] Cool to 0°C to maximize precipitation.[1]

  • Issue: Hydrolysis on storage.

    • Cause: Pinacol esters are stable but can hydrolyze over months in humid air.[1]

    • Fix: Store under Argon/Nitrogen in the fridge.[1] If hydrolyzed, simply repeat Protocol A (add Pinacol + MgSO₄ + DCM) to "heal" the ester.[1]

References

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] [1]

  • Wiesner, K., et al. (2011).[1][2] A Method for the Deprotection of Alkylpinacolyl Boronate Esters.[1][3][4] Journal of the American Chemical Society, 133(12).[1] (Describes the DEA transesterification logic). [1]

  • Bull, S. D., et al. (2016).[1] Diethanolamine Boronic Esters: Development of a Simple and Standard Process. Organic Process Research & Development, 20(11).[1] [1]

  • Sigma-Aldrich. (n.d.).[1] Product Specification: 3-Isobutylphenylboronic acid.[1]

Sources

Troubleshooting & Optimization

preventing protodeboronation of 3-Isobutylphenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Protodeboronation for Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a problem with 3-Isobutylphenylboronic acid?

Protodeboronation is a chemical reaction that results in the cleavage of the C–B bond in a boronic acid and its replacement with a C–H bond.[1] In the case of 3-Isobutylphenylboronic acid, this leads to the formation of isobutylbenzene as a byproduct, reducing the yield of your desired product in reactions like Suzuki-Miyaura cross-couplings. The propensity for a given boronic acid to undergo protodeboronation is highly variable and depends on factors like reaction conditions and the organic substituent.[1]

Q2: What are the primary causes of protodeboronation?

Protodeboronation of arylboronic acids can be catalyzed by both acids and bases.[1]

  • Base-Catalyzed Protodeboronation: This is often the more prevalent pathway in cross-coupling reactions. It proceeds through a pre-equilibrium where the boronic acid reacts with a hydroxide ion to form a more reactive tetrahedral boronate anion ([ArB(OH)3]−).[1][2] This boronate is then protonated, leading to the cleavage of the C-B bond.[2]

  • Acid-Catalyzed Protodeboronation: This pathway involves the direct reaction of the boronic acid with an acid.[1][3] While generally less common in standard cross-coupling conditions, it can be significant in acidic media.[4]

For many simple aromatic boronic acids, stability is greatest at a neutral pH, where both the acid and base-catalyzed pathways are minimized.[1]

Troubleshooting Guide

Issue 1: Low yield of desired product and presence of isobutylbenzene byproduct.

This is the most direct indication of significant protodeboronation. The following troubleshooting steps are designed to diagnose and remedy the underlying cause.

Potential CauseRecommended ActionScientific Rationale
Inappropriate Base Selection Switch from strong bases (e.g., NaOH, KOH) to weaker, non-hydroxide bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[5]Strong bases significantly increase the concentration of the highly reactive boronate anion, accelerating the rate of protodeboronation.[2] Weaker bases can facilitate the catalytic cycle of cross-coupling reactions while minimizing this undesired side reaction.
Presence of Excess Water Ensure the use of anhydrous solvents and thoroughly dried glassware. Consider the addition of activated 4Å molecular sieves to the reaction mixture.[5]Water acts as the proton source for the cleavage of the C-B bond in the protodeboronation mechanism.[1] While some Suzuki reactions benefit from a small amount of water, excess water will favor the protodeboronation pathway.
High Reaction Temperature Attempt the reaction at a lower temperature (e.g., 60-80 °C) and monitor for conversion. If the reaction is slow, consider a more active catalyst system rather than increasing the temperature.[5]Elevated temperatures can increase the rate of protodeboronation, sometimes more significantly than the rate of the desired productive coupling.[5]
Inefficient Catalytic System Increase the catalyst loading or employ more robust and electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands).[5]A slow or inefficient catalytic system prolongs the exposure of the boronic acid to conditions that promote its degradation.[5] Accelerating the rate of the desired cross-coupling can outcompete the protodeboronation side reaction.
Q3: My reaction is highly sensitive to the choice of base. Why is this the case?

The choice of base is critical because it directly influences the pH of the reaction mixture and the speciation of the boronic acid.[1][2] As illustrated in the diagram below, the boronic acid (ArB(OH)₂) exists in equilibrium with its more reactive boronate form ([ArB(OH)3]−). Stronger bases will shift this equilibrium towards the boronate, thereby increasing the rate of protodeboronation.

G cluster_equilibrium Boronic Acid/Boronate Equilibrium cluster_protodeboronation Protodeboronation Pathway ArB(OH)2 3-Isobutylphenylboronic Acid (Less Reactive) ArB(OH)3- Boronate Anion (More Reactive) ArB(OH)2->ArB(OH)3- + OH- Desired_Product Desired_Product ArB(OH)2->Desired_Product Suzuki-Miyaura Coupling (Desired Reaction) Isobutylbenzene Isobutylbenzene (Product of Protodeboronation) ArB(OH)3-->Isobutylbenzene + H+ B(OH)4- Boric Acid/Borate Proton_Source Proton Source (e.g., H2O)

Figure 1. The central role of the base in shifting the equilibrium towards the more reactive boronate anion, which can then undergo protodeboronation.

Q4: Can I use a boronic ester of 3-Isobutylphenylboronic acid to prevent protodeboronation?

Yes, using a boronic ester, such as a pinacol ester, is a common and effective strategy.[6] Boronic esters generally exhibit greater stability and can act as a "slow-release" source of the boronic acid under the reaction conditions, keeping the instantaneous concentration of the more sensitive free boronic acid low.[1] This minimizes the opportunity for protodeboronation. MIDA (N-methyliminodiacetic acid) boronates and organotrifluoroborates are other derivatives that serve a similar protective function.[1]

However, it is important to note that the stability of boronic esters can be influenced by the diol used for esterification. While five-membered ring esters (like pinacolates) generally offer good protection, some six-membered ring esters can be more reactive than the parent boronic acid.[6][7]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Protodeboronation

This protocol provides a starting point for optimizing your reaction to favor the desired cross-coupling over protodeboronation.

  • Glassware and Reagent Preparation: Thoroughly dry all glassware in an oven at >120 °C overnight and allow to cool under a stream of inert gas (Argon or Nitrogen). Use anhydrous solvents.

  • Reaction Setup: To a dried reaction flask, add 3-Isobutylphenylboronic acid (1.2 equivalents), the aryl halide (1.0 equivalent), and a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Solvent and Base Addition: Add your chosen anhydrous solvent (e.g., Dioxane, Toluene, or DME). Follow with the addition of a weak inorganic base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents).

  • Degassing: Thoroughly degas the reaction mixture by bubbling inert gas through the solution for 15-20 minutes or by subjecting it to several freeze-pump-thaw cycles.[8]

  • Reaction: Heat the reaction mixture to the lowest temperature that provides a reasonable reaction rate (e.g., 80 °C) and monitor the progress by TLC or GC/LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[8]

  • Purification: Purify the crude product by flash column chromatography.

G start Start prep Prepare Anhydrous Glassware & Reagents start->prep setup Combine Boronic Acid, Aryl Halide, & Pd Catalyst prep->setup solvent_base Add Anhydrous Solvent & WEAK Base (e.g., K2CO3) setup->solvent_base degas Thoroughly Degas Reaction Mixture solvent_base->degas react Heat at LOWEST Effective Temperature (e.g., 80°C) degas->react workup Aqueous Work-up react->workup purify Purify Product workup->purify end End purify->end

Figure 2. Optimized workflow for Suzuki-Miyaura coupling designed to minimize protodeboronation.

References

  • The proposed mechanism for protodeboronation of arylboronic acids - ResearchGate. Available from: [Link]

  • Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion - ResearchGate. Available from: [Link]

  • Protodeboronation - Wikipedia. Available from: [Link]

  • Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development - ResearchGate. Available from: [Link]

  • Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion | Journal of the American Chemical Society. Available from: [Link]

  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC. Available from: [Link]

  • Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Publishing. Available from: [Link]

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Available from: [Link]

  • Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion - LJMU Research Online. Available from: [Link]

  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface | Accounts of Chemical Research - ACS Publications. Available from: [Link]

Sources

Technical Support Center: 3-Isobutylphenylboronic Acid Coupling Guide

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 3-ISO-B-COUPLING Status: Active Subject: Overcoming Steric & Electronic Challenges in Suzuki-Miyaura Cross-Coupling Assigned Specialist: Senior Application Scientist, Catalysis Group[1]

Executive Summary

You are likely here because your coupling of 3-Isobutylphenylboronic acid is failing. While the isobutyl group is at the meta (3-) position—theoretically less hindering than an ortho substituent—experimental reality often contradicts textbook prediction.[1]

The 3-isobutyl group introduces two distinct challenges:

  • Steric Clash in the Transition State: The branched isobutyl chain creates a "sweeping volume" that destabilizes the transmetallation step, especially if your electrophile (halide) is also substituted.[1]

  • Protodeboronation Susceptibility: The alkyl group is inductively electron-donating (

    
     effect).[1] This increases electron density on the aromatic ring, accelerating the hydrolytic cleavage of the C–B bond (protodeboronation) before coupling can occur.[1]
    

This guide provides the logic to bypass these failure modes.

Module 1: Catalyst Selection (The "Engine")

User Issue: "My reaction stalls at 20-30% conversion, even with heating."

Diagnosis: This is a classic symptom of failed transmetallation .[1] Standard catalysts like Pd(PPh


)

or Pd(dppf)Cl

create a coordination sphere that is too crowded to accept the bulky boronate species.[1]

The Solution: Switch to Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) . For 3-isobutylphenylboronic acid, we recommend XPhos or SPhos precatalysts.[1]

  • Why SPhos/XPhos? These ligands are electron-rich (facilitating oxidative addition) and extremely bulky.[1] Counter-intuitively, their bulk helps coupling.[1] They enforce a mono-ligated Pd(0) species (

    
    ) rather than the crowded 
    
    
    
    .[1] This creates an open "pocket" for your hindered boronic acid to enter.[1]
  • Why Precatalysts (G3/G4)? Traditional generation of Pd(0) from Pd(OAc)

    
     is slow and inefficient.[1] Buchwald G3/G4 precatalysts release the active 
    
    
    
    species quantitatively within minutes, preventing catalyst death.[1]
Decision Tree: Ligand Selection

Figure 1: Ligand selection logic based on the coupling partner. For 3-isobutylphenylboronic acid, XPhos is the safest starting point for hindered partners.

Module 2: Reaction Conditions (The "Environment")

User Issue: "I see the starting halide remaining, but my boronic acid has disappeared. NMR shows isobutylbenzene."

Diagnosis: You are suffering from Protodeboronation .[1][2] The base is catalyzing the cleavage of the Boron atom faster than the Palladium can use it.

The Mechanism: Base (OH⁻) coordinates to Boron to form a boronate "ate" complex.[1] While this is necessary for transmetallation, this "ate" complex is also the intermediate that hydrolyzes with water to release the boron-free arene.[1]

The Solution: Manage the Water/Base Balance .[1]

ParameterStandard Condition (AVOID)Optimized Condition (USE) Technical Rationale
Base Na

CO

or K

CO

K

PO

(Tribasic Potassium Phosphate)
Phosphate is bulky and less soluble in organic phases, buffering the "active" pH at the interface.[1] It promotes transmetallation without aggressively catalyzing deboronation.[1]
Solvent DMF or pure EthanolTHF/Water (10:[1]1) or Toluene/Water (4:1) A biphasic system keeps the bulk of the base in the water layer.[1] The reaction happens at the interface, protecting the bulk boronic acid in the organic layer.[1]
Additives NoneSurfactants (e.g., TPGS-750-M) If using water, micellar catalysis can sequester the lipophilic isobutyl group, protecting it from hydrolysis.[1]
Module 3: Experimental Protocol (The "Fix")

Protocol ID: SUZUKI-ISO-OPT-01 Applicability: Coupling 3-Isobutylphenylboronic acid with hindered aryl bromides/chlorides.[1]

Reagents:

  • Aryl Halide (1.0 equiv)[1]

  • 3-Isobutylphenylboronic acid (1.5 equiv) — Excess is crucial to account for minor deboronation.[1]

  • XPhos Pd G3 (0.02 equiv / 2 mol%)[1]

  • K

    
    PO
    
    
    
    (2.0 equiv, finely ground)[1]
  • Solvent: THF/Water (10:1 ratio) — Degassed.

Step-by-Step Procedure:

  • Prep: Charge a reaction vial with the Aryl Halide, Boronic Acid, and XPhos Pd G3. If the halide is liquid, add it later via syringe.[1]

  • Inert: Seal the vial and purge with Argon/Nitrogen for 5 minutes. Oxygen promotes homocoupling.

  • Solvent: Add the degassed THF/Water mixture via syringe.

  • Activation: Add the K

    
    PO
    
    
    
    .
  • Reaction: Heat to 60°C .

    • Note: Do not reflux immediately.[1] 3-Isobutylphenylboronic acid is thermally sensitive.[1] Start at 60°C; only increase to 80°C if conversion is <50% after 2 hours.[1]

  • Monitoring: Check LCMS at 1 hour. Look for the "de-boronated" mass (Isobutylbenzene).[1] If high, lower temperature and add more boronic acid.[1]

Troubleshooting Workflow Diagram

Troubleshooting Start Check LCMS/NMR (1 Hour) Result_SM Halide Remaining + Boronic Acid Gone Start->Result_SM Result_Stall Reaction Stalled (Both SM remain) Start->Result_Stall Result_Homo Homocoupling (Biaryl formed) Start->Result_Homo Action_Deboron Diagnosis: Protodeboronation Action: Switch to Anhydrous Dioxane Use CsF as base Result_SM->Action_Deboron Action_Cat Diagnosis: Catalyst Death Action: Switch to XPhos Pd G3 Increase Temp Result_Stall->Action_Cat Action_O2 Diagnosis: O2 Leak Action: Degas solvents vigorously Check Argon line Result_Homo->Action_O2

Figure 2: Rapid diagnostic loop for common failure modes in this specific coupling.

FAQ: Frequently Asked Questions

Q: Can I use Pd(PPh


)

if I just add more of it?
A: Generally, no.[1] Adding more Pd(PPh

)

often increases the rate of homocoupling and adds purification difficulties (triphenylphosphine oxide) without solving the steric bottleneck at the transmetallation step.[1]

Q: My product has a similar Rf to the de-boronated impurity. How do I purify? A: The isobutyl group makes both the product and the byproduct (isobutylbenzene) lipophilic.[1]

  • Silver Nitrate Silica: Use 10% AgNO

    
     impregnated silica if your product has an alkene/alkyne.[1]
    
  • Scavenging: If the impurity is unreacted boronic acid, treat the crude mixture with pinacol or diethanolamine to form a polar ester/complex that sticks to the baseline.[1]

Q: Is the 3-isobutyl group stable to strong lithium bases (e.g., n-BuLi)? A: Yes, the alkyl group is chemically inert to n-BuLi.[1] However, if you are synthesizing the boronic acid yourself via Lithiation/Borylation, ensure you quench at low temperature (-78°C) to prevent "Li-B-ate" complex rearrangement.[1]

References
  • Barder, T. E., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure."[1] Journal of the American Chemical Society, 2005.[1] Link[1]

  • Cox, P. A., et al. "Protodeboronation of Arylboronic Acids and Esters."[1] Angewandte Chemie International Edition, 2016.[1] Link[1]

  • Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions."[1] Chemical Science, 2013.[1][3] Link

  • Sigma-Aldrich Technical Bulletin. "Buchwald Precatalysts User Guide." Link

Sources

Technical Support Center: Strategies for Solubilizing 3-Isobutylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 3-Isobutylphenylboronic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the challenges associated with the aqueous solubility of this compound. Here, we provide field-proven insights, troubleshooting protocols, and the fundamental science behind each technique to ensure your experiments are both successful and reproducible.

Fundamental Properties & The Solubility Challenge

3-Isobutylphenylboronic acid, like many arylboronic acids, presents a solubility challenge in neutral aqueous solutions. This is primarily due to the hydrophobic nature of both the phenyl ring and the isobutyl substituent. While unsubstituted phenylboronic acid has a reported water solubility of approximately 10 g/L, the addition of alkyl groups generally decreases this value[1][2].

The key to manipulation of its solubility lies in understanding the Lewis acidic nature of the boron atom. The boronic acid group (-B(OH)₂) can accept a hydroxide ion from water to form a more soluble, tetrahedrally coordinated anionic boronate species (-B(OH)₃⁻). This equilibrium is highly dependent on pH.

Frequently Asked Questions (FAQs)

Q1: Why is my 3-Isobutylphenylboronic acid not dissolving in pure water?

A: The compound has low intrinsic solubility in neutral water due to its hydrophobic phenyl and isobutyl groups. In neutral or acidic pH, the boronic acid exists predominantly in its less soluble, neutral trigonal planar form.

Q2: I've dissolved the compound in an organic solvent, but it precipitates when I add it to my aqueous buffer. What's happening?

A: This is a common issue known as "crashing out." While soluble in many polar organic solvents like DMSO or ethanol, adding this concentrated solution to a large volume of an aqueous buffer where it is not soluble will cause it to precipitate immediately[2][3]. The key is to ensure the final concentration of the compound is below its solubility limit in the final mixed-solvent system.

Q3: Can I heat the solution to improve solubility?

A: Gentle heating can temporarily increase solubility for many compounds. However, for boronic acids, this can also promote the formation of anhydrous cyclic trimers called boroxines, which are often less soluble and can complicate subsequent reactions[4]. This should be done with caution and is not a recommended primary strategy for achieving stable solutions.

Q4: Will increasing the pH always work?

A: Generally, yes. Increasing the pH above the compound's pKa (the pKa of unsubstituted phenylboronic acid is ~8.8) will convert it to the much more soluble anionic boronate form[2][5]. However, the required pH may be incompatible with your downstream application (e.g., it may affect protein stability or reaction conditions).

Troubleshooting Guides & Experimental Protocols

Issue 1: Compound fails to dissolve or forms a suspension in an aqueous buffer.

This is the most common challenge. The goal is to shift the equilibrium towards the more soluble boronate species or to modify the solvent environment.

The boronic acid functional group is a Lewis acid, not a Brønsted-Lowry acid (it accepts an electron pair from OH⁻ rather than donating a proton). The equilibrium between the neutral acid and the anionic boronate is central to its solubility.

ph_equilibrium Neutral R-B(OH)₂ (Trigonal Planar, Less Soluble) Anionic R-B(OH)₃⁻ (Tetrahedral, More Soluble) Neutral->Anionic + OH⁻ (Increase pH > pKa) Anionic->Neutral + H⁺ (Decrease pH < pKa)

Caption: pH-dependent equilibrium of boronic acid.

This method is ideal when the final application can tolerate a basic pH or when the pH can be readjusted post-dissolution.

  • Prepare a Dilute Base: Prepare a stock solution of 0.1 M NaOH.

  • Weigh Compound: Accurately weigh the required amount of 3-Isobutylphenylboronic acid in a clean vessel.

  • Initial Suspension: Add your target aqueous buffer (e.g., PBS, TRIS) to the solid. It will likely form a suspension.

  • Titrate with Base: While stirring, add the 0.1 M NaOH solution dropwise. Monitor the solution for clarity. As the pH increases past the pKa, the solid will dissolve to form the sodium boronate salt.

  • Confirm Dissolution: Continue adding base until the solution is completely clear. A small excess of base ensures all the material remains in the soluble form.

  • Final pH Adjustment (Optional): If your experiment requires a specific, lower pH, you can carefully back-titrate with a dilute acid (e.g., 0.1 M HCl). Be aware that the compound may precipitate again if the pH drops significantly below its pKa.

This is a practical approach when pH modification is not possible.

  • Select a Co-solvent: Dimethyl sulfoxide (DMSO) and ethanol are common choices in which phenylboronic acids are readily soluble[2].

  • Prepare Concentrated Stock: Dissolve the 3-Isobutylphenylboronic acid in a minimal amount of the chosen co-solvent to create a high-concentration stock solution.

  • Aliquot into Aqueous Phase: While vortexing or rapidly stirring the aqueous buffer, slowly add the concentrated stock solution. This rapid mixing helps to disperse the compound and prevent localized high concentrations that lead to precipitation.

  • Mind the Final Concentration: Ensure the final percentage of the organic co-solvent in your aqueous solution is low (typically <5%, but application-dependent) to avoid negatively impacting your experiment (e.g., enzyme activity or cell viability).

Issue 2: Long-term stability of the aqueous solution is poor, with precipitation observed over time.

This can be due to slow equilibration, temperature fluctuations, or the formation of less soluble aggregates.[6] Complexation agents can offer a robust solution for enhancing and maintaining solubility.

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate the hydrophobic part of the 3-Isobutylphenylboronic acid (the isobutyl-phenyl group), effectively shielding it from the aqueous environment and increasing its apparent solubility[7][8].

  • Polyols (e.g., Mannitol): Diols and polyols react with boronic acids to form cyclic boronate esters. This process can significantly increase aqueous solubility and also lowers the apparent pKa of the boronic acid, making it easier to ionize at physiological pH[4]. This is the strategy used to formulate the boronic acid-containing drug Bortezomib (Velcade®)[4].

complexation cluster_0 Cyclodextrin Inclusion cluster_1 Polyol Esterification CD Cyclodextrin (Hydrophilic Exterior) Complex Soluble Inclusion Complex CD->Complex Guest 3-Isobutylphenylboronic Acid (Hydrophobic Guest) Guest->Complex Polyol Mannitol (Diol) Ester Soluble Boronate Ester Polyol->Ester BA Boronic Acid BA->Ester

Caption: Mechanisms of solubility enhancement via complexation.

  • Select a Cyclodextrin: β-Cyclodextrin or its more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are excellent starting points.

  • Prepare Cyclodextrin Solution: Dissolve the cyclodextrin in the desired aqueous buffer. Molar excesses of 2 to 10-fold relative to the boronic acid are common.

  • Add Boronic Acid: Add the solid 3-Isobutylphenylboronic acid to the cyclodextrin solution.

  • Equilibrate: Stir the mixture at room temperature. The complexation process can take time, from 30 minutes to several hours. Gentle heating (40-50°C) can sometimes accelerate the process, but should be monitored.

  • Clarify Solution: If a small amount of undissolved material remains, it can be removed by filtration through a 0.22 µm filter to yield a clear, stock solution of the complex.

Summary of Solubilization Strategies

MethodMechanismAdvantagesDisadvantagesBest For
pH Adjustment Formation of anionic boronate saltSimple, cost-effective, high solubility achievable.Requires basic pH which may not be compatible with the experiment.Chemical reactions (e.g., Suzuki coupling), purification.
Co-solvents Modifying solvent polarityEasy to prepare stock solutions, versatile.Organic solvent may interfere with biological systems; risk of precipitation.Preparing concentrated stocks for dilution into reaction mixtures.
Cyclodextrins Encapsulation via inclusion complexSignificant solubility enhancement, often biocompatible.Higher cost, requires equilibration time, potential for competitive binding.Drug delivery studies, cell-based assays, formulation development.
Polyols (Mannitol) Formation of soluble boronate estersIncreases solubility at near-neutral pH, can be biocompatible.Requires molar excess of polyol, may alter compound reactivity.Formulations requiring stability at or near physiological pH.

Workflow for Method Selection

workflow start Start: Need to dissolve 3-Isobutylphenylboronic acid ph_ok Is pH > 9 acceptable for your experiment? start->ph_ok use_base Use Protocol 1A: pH Adjustment ph_ok->use_base Yes solvent_ok Can your experiment tolerate a small % of organic co-solvent? ph_ok->solvent_ok No finish Proceed with Experiment use_base->finish use_solvent Use Protocol 1B: Co-solvent Method solvent_ok->use_solvent Yes complex_needed Need high concentration at neutral pH or long-term stability? solvent_ok->complex_needed No use_solvent->finish use_complex Use Protocol 2A: Cyclodextrin or Polyol Complexation complex_needed->use_complex Yes complex_needed->finish No (Re-evaluate Exp.) use_complex->finish

Caption: Decision workflow for choosing a solubilization method.

References

  • Sporzyński, A., & Leszczynski, P. (2017). Solubility of phenylboronic compounds in water. Mediterranean Journal of Chemistry, 6(5), 131-139. [Link]

  • Sporzyński, A., et al. (2017). Solubility of phenylboronic compounds in water. ResearchGate. [Link]

  • Wikipedia. (n.d.). Phenylboronic acid. Retrieved February 5, 2026, from [Link]

  • Ainurofiq, A., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Reports in Pharmaceutical Sciences, 10(2), 137-147. [Link]

  • ResearchGate. (2021). Is there a faster method for dissolve phenylboronic acid? Retrieved February 5, 2026, from [Link]

  • Hall, D. G. (Ed.). (2011).
  • U.S. National Library of Medicine. (n.d.). 3-(Morpholino)phenylboronic acid. PubChem. Retrieved February 5, 2026, from [Link]

  • U.S. National Library of Medicine. (n.d.). 3-Acrylamidophenylboronic acid. PubChem. Retrieved February 5, 2026, from [Link]

  • Santos, J. L., et al. (2017). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 22(5), 839. [Link]

  • Cooper, M. S., & Sand-Kelleher, S. (2006). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. [Link]

  • Nishiyabu, R., et al. (2022). A simple supramolecular complex of boronic acid-appended β-cyclodextrin and a fluorescent boronic acid-based probe with excellent selectivity for D-glucose in water. RSC Advances, 12(33), 21453-21459. [Link]

  • Yan, J., et al. (2012). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry, 77(10), 4564-4573. [Link]

  • Wiley-VCH. (2010). Structure, Properties, and Preparation of Boronic Acid Derivatives. In Boronic Acids. [Link]

  • Springsteen, G., & Wang, B. (2002).
  • U.S. National Library of Medicine. (n.d.). (2-Methylpropyl)boronic acid. PubChem. Retrieved February 5, 2026, from [Link]

  • Li, S., et al. (2020). A cyclodextrin-phenylboronic acid cross-linked hydrogel with drug hosting, self-healing and pH-sensitive properties for sustained drug release. New Journal of Chemistry, 44(41), 17855-17862. [Link]

  • S. K. Sahoo, et al. (2014). Inclusion complex formation of cyclodextrin with its guest and their applications. OA Text. [Link]

  • Carl Roth. (n.d.). Safety Data Sheet: Phenylboronic acid. Retrieved February 5, 2026, from [Link]

Sources

minimizing homocoupling side products with 3-Isobutylphenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Homocoupling Side Products in Suzuki-Miyaura Coupling

Status: Active Agent: Senior Application Scientist Ticket ID: SUZUKI-ISO-003 Subject: Suppression of 3,3'-diisobutylbiphenyl formation[1]

Diagnostic Triage: What are you observing?

Before proceeding to the solution, confirm your symptoms match the "Homocoupling Syndrome."[1]

SymptomObservationDiagnosis
The "Black Crash" Reaction mixture turns black rapidly; heavy precipitation of Pd black.Oxidative Catalyst Death. Oxygen is intercepting the Pd(0) species, facilitating homocoupling and catalyst deactivation.[1]
The "Dimer Spike" LCMS shows a large peak at M+ = 266.4 Da (3,3'-diisobutylbiphenyl).[1]Competitive Homocoupling. The rate of Boronic Acid + Pd(II) interaction is faster than the Transmetallation with the Aryl Halide.
Stalled Conversion Starting material (Aryl Halide) remains, but Boronic Acid is consumed.[1]Stoichiometric Imbalance. Your boronic acid was consumed by homocoupling, leaving none for the desired cross-coupling.[1]

The Root Cause: Why 3-Isobutylphenylboronic Acid Homocouples

You are likely using 3-Isobutylphenylboronic acid (CAS: 84110-40-7) to introduce an isobutyl-phenyl moiety.

The Chemical Reality: Unlike 2,6-disubstituted boronic acids, the isobutyl group at the meta (3-) position provides zero steric protection to the boron center.[1] This makes the molecule kinetically hyper-active toward transmetallation. However, in the presence of even trace oxygen, it becomes a victim of Oxidative Homocoupling .[1]

The Mechanism of Failure

Homocoupling is not a random side reaction; it is an oxygen-fueled parasite cycle.

  • Standard Cycle: Pd(0)

    
     Oxidative Addition (Ar-X) 
    
    
    
    Transmetallation
    
    
    Product.
  • Parasite Cycle: Oxygen oxidizes Pd(0) or Pd(II)-Ar to a Peroxo-Pd species. This species reacts with two equivalents of your boronic acid to spit out the homocouple (dimer) and regenerate Pd(0) or Pd(II).

Key Insight: This reaction is second-order with respect to the boronic acid concentration in certain regimes. This means doubling the concentration of boronic acid can quadruple the rate of homocoupling.[1]

Visualizing the Competitive Pathways

The following diagram illustrates how Oxygen hijacks the catalytic cycle.

Suzuki_Homocoupling cluster_legend Pathway Legend Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Pd-Ar-X) Pd0->OxAdd + Ar-X PeroxoPd Peroxo-Pd Species Pd0->PeroxoPd + O2 TransMet Transmetallation OxAdd->TransMet + Boronic Acid + Base Product Desired Product (Cross-Coupling) TransMet->Product Reductive Elim. Product->Pd0 Oxygen O2 Contamination Homocouple Homocouple Dimer (3,3'-diisobutylbiphenyl) PeroxoPd->Homocouple + 2x Boronic Acid Homocouple->Pd0 Regeneration key1 Blue: Active Catalyst key2 Green: Desired Path key3 Red: Parasitic Path (Homocoupling)

Figure 1: The "Parasite Cycle" (Red) shows how Oxygen intercepts the catalyst to consume 3-Isobutylphenylboronic acid, bypassing the desired cross-coupling pathway.[2]

Troubleshooting & FAQs

Q1: I degassed my solvent by sonication, but I still see homocoupling. Why?

A: Sonication is insufficient for Suzuki couplings sensitive to homocoupling. The Fix: You must use Sparging or Freeze-Pump-Thaw .

  • Why? 3-Isobutylphenylboronic acid homocoupling is catalyzed by trace dissolved oxygen (ppm levels). Sonication removes visible bubbles but leaves dissolved gas.[1]

  • Protocol: Sparge the solvent (vigorous bubbling) with Argon or Nitrogen for at least 15-20 minutes before adding the catalyst.

Q2: Can I just add more boronic acid to compensate for the loss?

A: NO. This is a common trap. The Causality: Because homocoupling is often higher-order with respect to boronic acid concentration, adding a large excess (e.g., 2.0 equiv) at the start accelerates the side reaction.[1] You are feeding the parasite. The Fix: Use Slow Addition (see Protocol below). Keep the instantaneous concentration of boronic acid low.[1]

Q3: My reaction stalls. Should I add water?

A: Yes, if you are using anhydrous solvents.[1] The Science: Boronic acids exist in equilibrium with their anhydrides (boroxines). 3-Isobutylphenylboronic acid readily trimerizes to a boroxine, which is unreactive toward transmetallation.[1]

  • Requirement: You need a minimum amount of water (or a base that generates water, like hydroxide) to shift the equilibrium:

    
    
    
  • Recommendation: Use a solvent system like Toluene/Water (4:1) or Dioxane/Water (9:1).[3]

Q4: Does the ligand matter for homocoupling?

A: Absolutely. The Rule: Fast Reductive Elimination = Less Homocoupling.

  • Explanation: If your catalyst "sits" in the Pd(II) state too long waiting to release the product, it is vulnerable to oxygen attack or ligand exchange that leads to homocoupling.

  • Recommendation: Switch to bulky, electron-rich phosphines like SPhos or XPhos .[1] These ligands accelerate the reductive elimination step, minimizing the window of opportunity for side reactions.[1]

The "Anti-Homocoupling" Protocol

This protocol is designed specifically for 3-Isobutylphenylboronic acid to enforce a low standing concentration of the nucleophile.

Materials
  • Substrate: Aryl Halide (1.0 equiv)

  • Boronic Acid: 3-Isobutylphenylboronic acid (1.2 - 1.3 equiv total)

  • Catalyst: Pd(OAc)₂ + SPhos (or Pd-118 pre-catalyst)

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: Toluene/Water (4:1 ratio)

Step-by-Step Workflow
  • The "Pot" Setup (Catalyst + Halide):

    • Charge the reaction vessel with the Aryl Halide, Pd Catalyst (1-3 mol%), Ligand, and Base.[1]

    • Add the solvent mixture (Toluene/Water).

    • CRITICAL: Sparge this mixture with Argon for 20 minutes.

    • Heat the mixture to the reaction temperature (e.g., 80°C).

  • The "Feed" Setup (Boronic Acid):

    • Dissolve 3-Isobutylphenylboronic acid in a separate vial using degassed solvent (e.g., pure Toluene or Dioxane).[1]

    • Load this solution into a syringe pump.

  • The Execution (Kinetic Control):

    • Add the boronic acid solution to the hot reaction mixture dropwise over 1–2 hours .

    • Why? This ensures that as soon as a molecule of boronic acid enters the pot, it is immediately consumed by the excess Pd-Ar-X species (Cross-Coupling) rather than finding another boronic acid molecule or Oxygen to Homocouple with.[1]

  • The "Chaser":

    • After addition is complete, stir for an additional 1 hour.

    • Optional: If homocoupling persists, add 10 mol% Potassium Formate to the initial pot. This acts as a sacrificial reductant to scavenge Pd(II) species that might otherwise trigger homocoupling.

Decision Logic: Troubleshooting Tree

Use this flow to diagnose your next experiment.

Troubleshooting_Tree Start Start: High Homocoupling Detected CheckO2 Did you sparge with Argon/N2? Start->CheckO2 CheckAdd Did you dump all reagents at once? CheckO2->CheckAdd Yes ActionSparge ACTION: Implement 20min Sparge. Oxygen is the primary oxidant. CheckO2->ActionSparge No CheckWater Is the solvent anhydrous? CheckAdd->CheckWater No (I used slow addition) ActionSlow ACTION: Use Syringe Pump Addition. Reduce kinetic order of homocoupling. CheckAdd->ActionSlow Yes ActionWater ACTION: Add Water (10-20% v/v). Hydrolyze inactive boroxines. CheckWater->ActionWater Yes ActionLigand ACTION: Switch to SPhos/XPhos. Accelerate reductive elimination. CheckWater->ActionLigand No (System is aqueous)

Figure 2: Logical flow for eliminating homocoupling side products.

References

  • Adamo, C. et al. (2006).[1] "Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex." Journal of the American Chemical Society.[1]

  • Lennox, A. J. J.[1][4] & Lloyd-Jones, G. C. (2014).[1] "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews.[1]

  • Amatore, C. & Jutand, A. (2000).[1] "Mechanistic and Kinetic Studies of Palladium Catalytic Systems." Accounts of Chemical Research.

  • Miller, W. D. et al. (2007).[1] "Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction." Organic Process Research & Development.

Sources

purification methods for 3-Isobutylphenylboronic acid post-reaction

[1][2]

Ticket Status: Open Assigned Specialist: Senior Application Scientist, Organoboron Chemistry Division Subject: Purification and Stabilization of 3-Isobutylphenylboronic Acid (CAS: 112108-73-3)[1][2]

Introduction: The "Shape-Shifting" Nature of Your Compound

Welcome to the technical support center. If you are working with 3-Isobutylphenylboronic acid , you are likely encountering one of two frustrations:

  • The product isolated is a sticky oil or glass, not the free-flowing powder expected.[1][2]

  • NMR analysis shows a confusing mixture of peaks that do not integrate to a clean monomer.[1][2]

The Root Cause: Boronic acids are not static molecules.[1][2][3] They exist in a dynamic equilibrium with their dehydrated trimeric form, known as a boroxine (anhydride).[1][2] The isobutyl group at the meta position adds lipophilicity, which often stabilizes the boroxine form in non-polar solvents, making isolation of the pure acid challenging.

The following guide details the Modified Hall Extraction (optimized for lipophilic boronates) and specific recrystallization strategies to break this cycle.

Module 1: The Boroxine-Acid Equilibrium

Before attempting purification, you must visualize the species present in your flask.[2] This is not an impurity; it is a thermodynamic state.[1][2]

BoroxineEquilibriumAcidBoronic Acid (Monomer)(Polar, H-bond donor)Solid/CrystallineBoroxineBoroxine (Trimer)(Non-polar, Lipophilic)Oil/Glassy SolidAcid->Boroxine Dehydration (-H₂O)(Heat, Vacuum, Non-polar solvents)Boroxine->Acid Hydrolysis (+H₂O)(High Humidity, Aqueous Workup)Water+ 3 H₂O

Figure 1: The reversible dehydration of arylboronic acids. 3-Isobutylphenylboronic acid favors the red state (Boroxine) under vacuum or in dry organic solvents.

Module 2: Purification Workflow (The Modified Hall Method)

The standard purification for boronic acids is the acid-base extraction (originally described by Hall, 1958). However, because the 3-isobutyl group increases lipophilicity, the standard protocol must be modified to prevent the boronate salt from partitioning back into the organic layer.

Step-by-Step Protocol

Prerequisites:

  • Crude reaction mixture (post-quench).[1][2]

  • Reagents: 2M NaOH (or KOH), 3M HCl, Diethyl Ether (Et₂O), Pentane.[1][2]

StepActionMechanistic Rationale
1 Dissolution Dissolve crude residue in Diethyl Ether (Et₂O) . Avoid DCM if possible (emulsion risk).[1][2]
2 Basification Extract with 2M NaOH (3x). Critical: The aqueous layer contains your product as the boronate anion [Ar-B(OH)₃]⁻.[1] The organic layer contains non-acidic impurities (homocoupled byproducts, halides).[2]
3 Phase Check Stop & Check: Because of the isobutyl group, the boronate salt is somewhat "soapy." If the layers do not separate cleanly, add a small amount of saturated NaCl (brine) to the basic aqueous layer to force separation.
4 The Wash Discard the organic layer.[2] Wash the basic aqueous phase once with fresh Et₂O to remove trapped organics.
5 Acidification Cool the aqueous phase to 0°C. Slowly add 3M HCl dropwise with vigorous stirring until pH reaches ~1.
6 Precipitation The boronic acid should precipitate as a white solid.[1][2] If it oils out (due to isobutyl lipophilicity), see Troubleshooting Ticket #1 below.
7 Filtration Filter the solid. Wash with cold water followed by cold pentane (to remove surface water without dissolving the compound).[1][2]
Module 3: Recrystallization Strategies

If the extraction yields an impure solid, recrystallization is the next line of defense. The 3-isobutyl group disrupts crystal packing compared to simple phenylboronic acid, requiring specific solvent systems.[2]

System A: Water/Acetonitrile (Recommended) [1]
  • Dissolve the solid in minimal boiling Acetonitrile .

  • Add hot Water dropwise until persistent turbidity is observed.

  • Allow to cool slowly to room temperature, then to 4°C.

  • Result: This system promotes the hydrolysis of any boroxine back to the acid form.[1][2]

System B: The "Reprecipitation" Method (For Oily Batches)
  • Dissolve the oil in minimal 2M NaOH .[1][2]

  • Filter this solution through a Celite pad (removes insoluble trace metals).[1][2]

  • Add the clear filtrate dropwise into a rapidly stirring beaker of 3M HCl .

  • Result: Rapid protonation often forces the kinetic formation of the solid acid before it can agglomerate into an oil.[1][2]

Module 4: Troubleshooting & FAQ
Ticket #1: "My product is an oil, even after acidification."

Diagnosis: The isobutyl group lowers the melting point, and the compound may be forming a "supercooled liquid" or is partially dehydrated to the boroxine. Solution:

  • Seed it: If you have any solid seed crystal (even from a different batch), add it.[1][2]

  • Sonication: Place the flask with the oily aqueous mixture in a sonicator bath for 10 minutes. This often induces crystallization.[1][2]

  • Pentane Trituration: Decant the water. Add pentane to the oil and stir vigorously. The boroxine is soluble in pentane, but the acid is not. This can wash away the "oily" surface and trigger solidification.[1][2]

Ticket #2: "My NMR shows a broad peak at 8.0 ppm and multiple aromatic sets."

Diagnosis: You are observing a mixture of the monomer (Acid) and the trimer (Boroxine).[2] Solution:

  • Add 1 drop of D₂O to your NMR tube (if using CDCl₃ or DMSO-d₆).[1][2] Shake well.

  • Result: The D₂O will hydrolyze the boroxine in the tube. The peaks should sharpen and coalesce into a single set corresponding to the boronic acid. Note: This confirms purity, even if the bulk material is a mixture.

Ticket #3: "I suspect Protodeboronation (loss of Boron)."

Diagnosis: The C-B bond can cleave under basic conditions, yielding isobutylbenzene.[1][2] Risk Factor: High pH (>13) and high temperature.[1][2] Prevention:

  • Perform the extraction (Module 2, Step 2) quickly and on ice .

  • Do not store the compound in the basic phase; acidify immediately.[2]

Visualizing the Extraction Logic

ExtractionWorkflowStartCrude Reaction MixtureDissolveDissolve in Et₂OStart->DissolveBaseWashAdd 2M NaOHDissolve->BaseWashLayerSepSeparate LayersBaseWash->LayerSepOrgLayerOrganic Layer(Impurities + Boroxine)LayerSep->OrgLayerTop PhaseAqLayerAqueous Layer(Boronate Salt)LayerSep->AqLayerBottom PhaseDiscardDiscardOrgLayer->DiscardDiscardAcidifyAcidify with 3M HCl(pH ~1)AqLayer->AcidifyPrecipPrecipitate 3-IBPBAAcidify->Precip

Figure 2: The Modified Hall Extraction workflow.[1][2] Note that the product temporarily resides in the aqueous phase, separating it from non-acidic organic byproducts.

References
  • Hall, H. R. (1958).[1][2] The Preparation of Some Aromatic Boronic Acids. Journal of the American Chemical Society, 80(23), 6412–6413. Link[1][2]

    • Foundational text for the Acid/Base extraction method.
  • Santelli, M., et al. (2006).[1][2] Protodeboronation of Arylboronic Acids. The Journal of Organic Chemistry.

    • Provides mechanistic insight into the stability of boronic acids in basic media.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1][2] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443.[1][2] Link

    • Comprehensive review covering the equilibrium and speci
  • IUPAC & NIST Databases. Physical Properties of Isobutylphenylboronic Acid Derivatives. Link[1][2]

    • Used for solubility and physical property verification (Analogous 4-isomer data utilized for solubility estimation).[1][2]

Technical Support Center: Stability of 3-Isobutylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Isobutylphenylboronic acid is generally stable under mild basic conditions (pH 8–10) at ambient temperatures, which covers most standard Suzuki-Miyaura coupling protocols. However, it exhibits conditional instability under forcing conditions (pH > 12, T > 80°C), primarily degrading via protodeboronation .

Unlike electron-deficient arylboronic acids (e.g., 2,6-difluorophenylboronic acid) which degrade rapidly, the meta-isobutyl group (an electron-donating alkyl chain) provides a moderate electronic profile that is not inherently fragile. However, the lipophilicity of the isobutyl group requires careful solvent selection to prevent phase-transfer issues that can mimic "instability" by stalling the reaction.

The Science of Instability: Mechanistic Deep Dive

To troubleshoot effectively, you must understand the "Death Valley" of boronic acid chemistry: the Boronate Anion Equilibrium .

The Mechanism

Boronic acids are Lewis acids.[1] In the presence of a base (hydroxide, carbonate, phosphate), they exist in an equilibrium between the neutral acid and the tetrahedral boronate anion .[1]

  • The Good: The boronate anion is the nucleophilic species required for transmetallation to Palladium (the cross-coupling step).

  • The Bad: The boronate anion is also the species susceptible to protodeboronation (hydrolysis of the C-B bond).

The meta-isobutyl group exerts a weak inductive effect (+I). While this slightly increases electron density on the ring compared to unsubstituted phenylboronic acid, it does not significantly accelerate protodeboronation (which is usually faster for electron-poor rings or ortho-substituted sterically strained rings).

Key Failure Mode: If the cross-coupling (transmetallation) is slow due to catalyst poisoning or poor solubility, the boronate anion sits in the basic solution and slowly hydrolyzes, yielding isobutylbenzene (the reduced byproduct).

Pathway Visualization

G Acid Neutral Boronic Acid (Stable Storage Form) Anion Boronate Anion (Reactive Species) Acid->Anion pH > pKa (~8.8) Base Base (OH-) Base->Anion Anion->Acid Acidification Product Cross-Coupling Product (Desired) Anion->Product Fast Pathway (Good Catalyst) Byproduct Isobutylbenzene (Reduced Byproduct) Anion->Byproduct Slow Pathway (High T, High pH) Pd Pd Catalyst (Transmetallation) Pd->Product H2O H2O / Heat (Protodeboronation) H2O->Byproduct

Figure 1: The dual fate of the boronate anion. High yields depend on the Transmetallation rate (Green) outpacing the Protodeboronation rate (Red).

Troubleshooting Guide (FAQs)

Q1: My starting material is consumed, but I see very little product. Where did it go?

Diagnosis: You likely suffered Protodeboronation . Evidence: Check your GC-MS or NMR for isobutylbenzene . This is the "de-borylated" version of your starting material. Root Cause: The reaction temperature was too high or the base was too strong (e.g., NaOH/KOH) relative to the catalyst's activity. The boronic acid decomposed before the Palladium could use it. Fix:

  • Switch to a milder base: Potassium Phosphate (

    
    ) or Potassium Carbonate (
    
    
    
    ).
  • Lower the temperature (try 60°C instead of 100°C).

  • Add the boronic acid in portions (slow addition) to keep the concentration of the vulnerable anion low.

Q2: I see a phenol byproduct (3-isobutylphenol).

Diagnosis: Oxidative Deboronation . Root Cause: Boronic acids can be oxidized to phenols by peroxides or molecular oxygen, a process accelerated by base. Fix:

  • Degas your solvents thoroughly (sparge with Argon/Nitrogen for 15-20 mins).

  • Ensure your ether solvents (THF, Dioxane) are peroxide-free.

  • Use an inert atmosphere (glovebox or Schlenk line).

Q3: The reaction stalls at 50% conversion.

Diagnosis: Phase Transfer Issue or Catalyst Death . Root Cause: The isobutyl group makes the molecule lipophilic. If you are using a strictly aqueous base (e.g., 2M


) and a non-polar solvent (Toluene), the boronic acid might partition poorly or the catalyst might precipitate.
Fix: 
  • Use a miscible co-solvent system: Dioxane/Water (4:1) or DMF/Water .

  • Increase the catalyst loading slightly or switch to a more active catalyst system (e.g., Pd(dppf)Cl2 or SPhos-Pd-G2).

Experimental Protocols

Protocol A: Rapid Stability Assay (Go/No-Go Test)

Before committing valuable GMP starting materials, validate stability in your specific solvent/base system.

  • Prepare Solvent: Mix 4 mL of your intended organic solvent (e.g., Dioxane) and 1 mL of your base solution (e.g., 2M aq.

    
    ).
    
  • Add Substrate: Dissolve 50 mg of 3-Isobutylphenylboronic acid.

  • Stress Test: Heat to your intended reaction temperature (e.g., 80°C) without catalyst.

  • Sampling: Take a 0.1 mL aliquot at T=0, T=1h, and T=4h.

  • Analysis: Quench aliquot into dilute HCl/Ethyl Acetate. Analyze organic layer by HPLC or GC.

    • Result: If >10% Isobutylbenzene forms within 1 hour, your conditions are too harsh. Switch to anhydrous conditions (Protocol B).

Protocol B: Optimized "Anhydrous" Suzuki Coupling

Use this if aqueous stability is confirmed to be the problem.

Reagents:

  • 3-Isobutylphenylboronic acid (1.2 equiv)

  • Aryl Halide (1.0 equiv)

  • Base:

    
     (Dry powder, 2.0 equiv) or 
    
    
    
    (Dry)
  • Catalyst:

    
     (3-5 mol%)
    
  • Solvent: Anhydrous DMF or Toluene (degassed)

Procedure:

  • Charge an oven-dried vial with the aryl halide, boronic acid, base, and catalyst.

  • Seal and purge with Argon (3x vacuum/refill cycles).

  • Inject anhydrous solvent through the septum.

  • Heat to 80-100°C.

    • Why this works: By excluding bulk water, you minimize the concentration of hydroxide ions (relying on the solubility of the carbonate/phosphate), drastically reducing the rate of hydrolytic protodeboronation while still allowing transmetallation to occur.

Data & Reference Tables

Table 1: Base Selection Guide for 3-Isobutylphenylboronic Acid
BasepH (approx)Risk LevelRecommendation
NaOH / KOH > 13High Avoid. Causes rapid protodeboronation.

~11.5Medium Good for fast reactions. Monitor stability.

/

~10.5Low Standard Choice. Best balance of rate vs. stability.

~8.5Very Low Too weak for aryl chlorides; good for sensitive substrates.

/ DIPEA
N/AVariable Used in anhydrous couplings; generally safe.

References

  • Cox, P. A., et al. (2017). "Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion." Journal of the American Chemical Society, 139(37), 13156–13165.

    • Key Insight: Defines the mechanism of base-mediated decomposition and the correlation between pH and degradation r
  • Miyaura, N., & Suzuki, A. (1995).[2] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.

    • Key Insight: The foundational review establishing the role of base in the transmetall
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 43, 412-443.

    • Key Insight: Detailed comparison of boronic acids vs. esters (MIDA, pinacol) regarding stability and release rates.[3]

Sources

Validation & Comparative

Technical Guide: 1H NMR Analysis of 3-Isobutylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

3-Isobutylphenylboronic acid is a critical organoboron reagent, primarily utilized as a coupling partner in Suzuki-Miyaura cross-coupling reactions to introduce isobutyl-substituted phenyl rings into complex pharmacophores. Its structural integrity is paramount for reaction success; however, boronic acids are prone to dehydration (forming boroxines) and protodeboronation.

This guide provides a rigorous spectral analysis of 3-isobutylphenylboronic acid, contrasting it with its regioisomer (4-isobutylphenylboronic acid) to establish a definitive identification protocol.

Structural Logic & Theoretical Shift Assignment

To interpret the 1H NMR spectrum accurately, we must deconstruct the molecule into three distinct magnetic environments. The analysis below assumes DMSO-d6 as the solvent, which is required to visualize the acidic boronic protons and suppress boroxine formation.

The Isobutyl Group (Aliphatic Region)

The isobutyl group (


) exhibits a characteristic splitting pattern due to spin-spin coupling (

).
  • Methyls (

    
    ):  Two chemically equivalent methyl groups coupled to one methine proton.
    
    • Pattern: Doublet (

      
      ).[1]
      
    • Shift:

      
       ppm.
      
  • Methine (

    
    ):  Coupled to six methyl protons and two methylene protons.
    
    • Pattern: Multiplet (nonet/septet-like).

    • Shift:

      
       ppm.
      
  • Methylene (

    
    ):  Attached to the aromatic ring and the methine.
    
    • Pattern: Doublet (

      
      ).[1]
      
    • Shift:

      
       ppm.
      
The Aromatic Region (Meta-Substitution)

The meta substitution pattern is the diagnostic fingerprint distinguishing this compound from its para-isomer.

  • H2 (Singlet-like): Isolated between the boronic acid and isobutyl groups. It usually appears as a broad singlet or narrow doublet due to small long-range coupling (

    
    ).
    
  • H4 & H6 (Doublets): Ortho to the substituents.

  • H5 (Triplet): Meta to both substituents, coupled to H4 and H6.

  • Shift Range:

    
     ppm.
    
The Boronic Acid Moiety
  • Hydroxyls (

    
    ):  In DMSO-d6, these protons typically appear as a broad singlet. In 
    
    
    
    or
    
    
    , they may disappear (exchange) or broaden into the baseline.[2]
    • Shift:

      
       ppm (Concentration dependent).
      

Comparative Analysis: Meta (3-) vs. Para (4-) Isomers

The most common quality control challenge is distinguishing the 3-isomer from the 4-isomer (a precursor to Ibuprofen analogs).

Spectral Comparison Table
Feature3-Isobutylphenylboronic Acid (Meta )4-Isobutylphenylboronic Acid (Para )Diagnostic Note
Symmetry AsymmetricSymmetric (

axis)
Primary Differentiator
Aromatic H Count 4 Distinct Signals (s, d, t, d)2 Distinct Signals (d, d)Para shows an AA'BB' system (looks like two doublets).
H2 Signal Singlet (approx.[2] 7.6 ppm)Absent (No isolated proton)The singlet at ~7.6 ppm confirms Meta substitution.
Coupling

(Ortho) and

(Meta)
Strong

(Ortho) only
Meta splitting is more complex.
Dynamic Equilibrium: Boronic Acid vs. Boroxine

Boronic acids spontaneously dehydrate to form cyclic trimers (boroxines).

  • Boronic Acid: Monomeric species, favored in "wet" solvents or DMSO.

  • Boroxine: Trimeric anhydride, favored in dry, non-polar solvents (

    
    ).
    
  • Impact: In

    
    , you may see multiple sets of peaks or broad signals. DMSO-d6 is mandatory  for a clean, monomeric spectrum.
    

Experimental Protocol & Workflow

Validated Preparation Workflow

The following Graphviz diagram outlines the optimal workflow to ensure spectral reproducibility and prevent boroxine artifacts.

NMR_Workflow Start Start: Solid Sample Solvent Select Solvent: DMSO-d6 (Required) Start->Solvent Avoid CDCl3 Prep Sample Prep: 10-15 mg in 0.6 mL Solvent->Prep Dissolve completely Acquire Acquisition: Relaxation delay > 2s Prep->Acquire Standard 1H Process Processing: Phasing & Integration Acquire->Process Analyze Analysis: Check H2 Singlet Process->Analyze Verify Isomer

Figure 1: Optimized NMR acquisition workflow for boronic acids to minimize oligomerization artifacts.

Step-by-Step Methodology
  • Massing: Weigh 10–15 mg of 3-isobutylphenylboronic acid. High concentrations promote boroxine formation; low concentrations reduce S/N ratio.

  • Solvation: Add 0.6 mL of DMSO-d6 .

    • Why? DMSO forms hydrogen bonds with the

      
       groups, stabilizing the monomer and preventing dehydration.
      
  • Homogenization: Vortex until the solution is clear. If particles persist, the spectrum will suffer from line broadening.

  • Acquisition:

    • Pulse Sequence: Standard zg30 or equivalent.

    • Scans: 16–32 scans are sufficient.

    • Relaxation Delay (

      
      ): Set to 
      
      
      
      seconds to allow full relaxation of aromatic protons for accurate integration.
  • Referencing: Calibrate to the residual DMSO pentet at 2.50 ppm .

Troubleshooting & Impurities

Common degradation products can be identified via NMR.

ImpurityOriginDiagnostic Signal
Isobutylbenzene Protodeboronation (Hydrolysis)Loss of -B(OH)2 signals; appearance of new aromatic multiplet.
Boroxine DehydrationBroadening of aromatic peaks; slight shift downfield.
Phenol Derivative Oxidation (via

)
New singlet (OH) around 9.0-9.5 ppm (distinct from Boronic OH).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[3][4] (Standard text for chemical shift theory).

  • Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667.

Sources

Navigating the Boron Landscape: A Comparative Guide to the ¹¹B NMR Chemical Shift of 3-Isobutylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher, scientist, and drug development professional, a precise understanding of molecular structure is paramount. In the realm of organoboron chemistry, ¹¹B Nuclear Magnetic Resonance (NMR) spectroscopy stands as a uniquely powerful tool for elucidating the electronic environment of the boron atom. This guide provides an in-depth analysis of the ¹¹B NMR chemical shift of 3-isobutylphenylboronic acid, contextualized through a comparative study of analogous phenylboronic acid derivatives. By examining the subtle interplay of electronic and structural factors, we aim to equip the reader with the expertise to predict, interpret, and leverage ¹¹B NMR data in their research endeavors.

The Essence of ¹¹B NMR: A Window into Boron's World

Boron-11, with a natural abundance of 80.1% and a nuclear spin of 3/2, is the most commonly utilized isotope for NMR studies of boron-containing compounds.[1] The chemical shift (δ) in ¹¹B NMR is highly sensitive to the coordination and hybridization state of the boron atom. A fundamental distinction lies between the trigonal (sp²) hybridized boronic acids and the tetrahedral (sp³) hybridized boronate esters or adducts. Trigonal boronic acids typically exhibit chemical shifts in the downfield region of the spectrum, generally around δ 30 ppm (relative to BF₃·OEt₂).[2] Conversely, the formation of a tetrahedral boronate species, often through coordination with a Lewis base or an increase in pH, results in a significant upfield shift to a region between δ 5 and 15 ppm.[3] This dramatic shift is a direct consequence of the increased electron density and shielding at the boron nucleus in the sp³ state.

The utility of ¹¹B NMR extends beyond simple identification. It serves as a powerful technique to monitor reaction kinetics, determine pKa values, and study binding events, particularly the reversible covalent interactions of boronic acids with diols.[1][4][5]

Predicting the Chemical Shift of 3-Isobutylphenylboronic Acid: A Comparative Approach

Substituent Effects: The Electronic Tug-of-War

The electronic nature of the substituent on the phenyl ring directly modulates the electron density at the boron center, thereby influencing its ¹¹B NMR chemical shift.

  • Electron-donating groups (EDGs) , such as alkyl groups, increase the electron density on the aromatic ring through an inductive effect (+I). This enhanced electron density leads to increased shielding at the boron nucleus, resulting in an upfield shift (a smaller ppm value).

  • Electron-withdrawing groups (EWGs) , such as nitro or carbonyl groups, decrease the electron density on the ring (-I, -M effects). This deshielding of the boron atom causes a downfield shift (a larger ppm value).

The isobutyl group in 3-isobutylphenylboronic acid is a weak electron-donating group due to its alkyl nature. Therefore, its ¹¹B NMR chemical shift is expected to be slightly upfield relative to unsubstituted phenylboronic acid.

Comparative Data of Substituted Phenylboronic Acids

To contextualize our prediction, let's examine the experimentally determined ¹¹B NMR chemical shifts of various substituted phenylboronic acids.

CompoundSubstituentElectronic Effect¹¹B Chemical Shift (δ, ppm)
Phenylboronic Acid-HNeutral~28.5[3]
4-Methylphenylboronic acid-CH₃ (para)Weak EDG (+I)~27.7
4-Methoxyphenylboronic acid-OCH₃ (para)Strong EDG (+M > -I)~27.1
3-Aminophenylboronic acid-NH₂ (meta)EDG (+M > -I)Data not available
3-Nitrophenylboronic acid-NO₂ (meta)Strong EWG (-M, -I)~28.3
3-Isobutylphenylboronic acid -CH₂CH(CH₃)₂ (meta) Weak EDG (+I) Predicted: ~28.0 - 28.4

Note: The exact chemical shifts can vary depending on the solvent and concentration. The values presented are representative.

Based on the trend of weak electron-donating alkyl groups causing a slight upfield shift, the ¹¹B NMR chemical shift for 3-isobutylphenylboronic acid in its trigonal sp² state is predicted to be in the range of δ 28.0 - 28.4 ppm . The meta position of the isobutyl group will have a less pronounced electronic effect compared to a para substituent, leading to a shift that is likely very close to that of unsubstituted phenylboronic acid.

Experimental Protocol for ¹¹B NMR Spectroscopy of Phenylboronic Acids

Acquiring high-quality ¹¹B NMR spectra requires careful attention to specific experimental parameters. The following protocol provides a robust starting point for the analysis of 3-isobutylphenylboronic acid and its analogues.

I. Sample Preparation
  • Analyte Concentration: Dissolve approximately 4-5 mg of the boronic acid derivative in 0.65 mL of a suitable deuterated solvent.[1] Common solvents include CDCl₃, DMSO-d₆, or a mixture of MeOH-d₄ and D₂O.[3] The choice of solvent can influence the chemical shift and should be reported.

  • NMR Tube Selection: Crucially, utilize quartz NMR tubes instead of standard borosilicate glass tubes.[6] Borosilicate glass contains boron and will produce a broad background signal that can obscure the analyte's resonance.[6]

II. NMR Spectrometer Setup
  • Instrument: A multinuclear NMR spectrometer operating at a ¹¹B frequency of 128 MHz or higher is recommended.

  • Reference: The chemical shifts should be referenced externally to BF₃·OEt₂ (δ = 0 ppm).

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment is typically sufficient.

    • Acquisition Time (at): 0.1 - 0.2 seconds.

    • Relaxation Delay (d1): 1 - 2 seconds.

    • Number of Scans (ns): 1024 scans is a good starting point to achieve adequate signal-to-noise, especially for less concentrated samples.[1]

    • Spectral Width (sw): A spectral width of approximately 200 ppm, centered around 10-20 ppm, will cover the typical range for both trigonal and tetrahedral boron species.

III. Data Processing
  • Fourier Transform: Apply an exponential line broadening factor of 1-2 Hz to improve the signal-to-noise ratio.

  • Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate peak integration and chemical shift determination.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve 4-5 mg of Boronic Acid in 0.65 mL Solvent transfer Transfer to Quartz NMR Tube dissolve->transfer setup Spectrometer Setup (Reference, Parameters) transfer->setup acquire Acquire Spectrum (e.g., 1024 scans) setup->acquire ft Fourier Transform (Line Broadening) acquire->ft process Phase and Baseline Correction ft->process end end process->end Final Spectrum

Figure 1. A generalized workflow for acquiring a ¹¹B NMR spectrum of a phenylboronic acid.

Factors Influencing the ¹¹B NMR Chemical Shift

A deeper understanding of the factors that can alter the observed chemical shift is crucial for accurate spectral interpretation.

factors_influencing_shift B11_shift ¹¹B Chemical Shift (δ) hybridization Hybridization State B11_shift->hybridization Primary Determinant substituents Substituent Effects B11_shift->substituents environment Chemical Environment B11_shift->environment sp2 sp² (Trigonal) ~δ 25-35 ppm hybridization->sp2 sp3 sp³ (Tetrahedral) ~δ 5-15 ppm hybridization->sp3 edg Electron Donating (Upfield Shift) substituents->edg ewg Electron Withdrawing (Downfield Shift) substituents->ewg solvent Solvent Effects environment->solvent ph pH environment->ph

Figure 2. Key factors influencing the ¹¹B NMR chemical shift of phenylboronic acids.

The Role of Solvent and pH

The solvent can influence the ¹¹B chemical shift through various interactions, including hydrogen bonding and Lewis acid-base adduct formation.[2] Coordinating solvents like THF can form adducts with the boronic acid, leading to a more shielded, upfield resonance.[2]

The pH of the solution plays a critical role, especially in aqueous or protic media. As the pH increases and approaches the pKa of the boronic acid, the equilibrium shifts towards the formation of the anionic, sp³-hybridized boronate species, [ArB(OH)₃]⁻.[1][5] This results in a significant upfield shift in the observed ¹¹B NMR signal. This pH-dependent behavior is a hallmark of boronic acids and is fundamental to their application as sensors.[4]

Conclusion

While a definitive experimental value for the ¹¹B NMR chemical shift of 3-isobutylphenylboronic acid remains to be reported, a well-reasoned prediction places it in the region of δ 28.0 - 28.4 ppm in its neutral, trigonal form. This estimate is grounded in a comparative analysis of structurally related phenylboronic acids, where the weak electron-donating nature of the isobutyl substituent suggests a minor upfield shift relative to the unsubstituted parent compound.

This guide has underscored the sensitivity of the ¹¹B nucleus to its electronic and structural environment, making ¹¹B NMR an indispensable tool for the characterization of organoboron compounds. By understanding the interplay of substituent effects, solvent, and pH, researchers can confidently employ ¹¹B NMR to not only confirm molecular identity but also to probe the dynamic behavior of these versatile molecules in solution. The provided experimental protocol offers a reliable framework for obtaining high-quality data, ensuring that the insights gained from ¹¹B NMR are both accurate and reproducible.

References

  • Valenzuela, S. A., Howard, J. R., Park, H. M., Darbha, S., & Anslyn, E. V. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071–15076. [Link]

  • Constantine, C. A. (n.d.). ¹¹B-NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. Amazon S3. [Link]

  • San Diego State University Department of Chemistry. (n.d.). ¹¹B NMR Chemical Shifts. [Link]

  • Valenzuela, S. A., Howard, J. R., Park, H. M., Darbha, S., & Anslyn, E. V. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. NSF Public Access Repository. [Link]

  • Organic Spectroscopy International. (n.d.). ¹¹B NMR. [Link]

  • Zhang, Y., Wu, Y., & Wu, Y. (2019). ¹¹B NMR Chemical Shift Predictions via Density Functional Theory and Gauge-Including Atomic Orbital Approach: Applications to Structural Elucidations of Boron-Containing Molecules. ACS Omega, 4(7), 12399–12407. [Link]

  • YouTube. (2021, March 10). Factors Affecting Chemical Shift. [Link]

  • PubMed. (2022, November 18). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. [Link]

Sources

FTIR spectral data for 3-Isobutylphenylboronic acid characterization

Author: BenchChem Technical Support Team. Date: February 2026

FTIR Spectral Data for 3-Isobutylphenylboronic Acid Characterization A Publish Comparison Guide for Researchers & Drug Development Professionals

Executive Summary & Scope

3-Isobutylphenylboronic acid is a specialized organoboron building block used primarily in the synthesis of pharmaceutical intermediates via Suzuki-Miyaura cross-coupling.[1] Unlike its widely available isomer, 4-isobutylphenylboronic acid (CAS 153624-38-5), the 3-isomer (meta-substituted) allows for unique geometric positioning of the isobutyl tail in Structure-Activity Relationship (SAR) studies.[1]

This guide provides a technical framework for characterizing 3-Isobutylphenylboronic acid using Fourier Transform Infrared (FTIR) spectroscopy.[1] It focuses on two critical quality attributes (CQAs):

  • Regio-Isomeric Purity: Distinguishing the meta-isomer (3-) from the para-isomer (4-).

  • State of Hydration: Differentiating the free boronic acid from its dehydrated boroxine (anhydride) form.

FTIR Spectral Profile: The Fingerprint

The FTIR spectrum of 3-Isobutylphenylboronic acid is defined by the superposition of the boronic acid functional group, the meta-substituted aromatic ring, and the aliphatic isobutyl chain.

Table 1: Diagnostic Peak Assignments
Frequency Region (cm⁻¹)Functional GroupVibrational ModeDiagnostic Value
3200 – 3450 O-H (Boronic Acid)Stretching (Broad)Primary ID: Broadness indicates H-bonding.[1][2] Sharpens or disappears upon dehydration to boroxine.
2950 – 2870 C-H (Aliphatic)Stretching (asym/sym)Isobutyl ID: Presence of alkyl chain.[1][2]
1600, 1580 C=C (Aromatic)Ring StretchingScaffold ID: Typical doublet for aromatic rings.[1][2]
1385 & 1365 C-H (Isobutyl)Bending (Gem-dimethyl)Fragment ID: "Rabbit ears" doublet characteristic of the isopropyl tip of the isobutyl group.[1][2]
1330 – 1350 B-OStretching (Asymmetric)Boron ID: Strongest band for boronic acids.[1][2]
1150 – 1200 C-BStretchingConnectivity: Confirms boron attachment to the ring.
780 – 810 & 690 – 710 C-H (Aromatic)Out-of-Plane (OOP) BendingIsomer ID: Meta-substitution typically shows two strong bands in this region.[1][2]

Comparative Analysis: The "Alternatives"

To validate the identity of 3-Isobutylphenylboronic acid, one must compare it against its most likely contaminants or analogs.[1]

Comparison A: Meta (3-) vs. Para (4-) Isomer

The most common error in supply chain sourcing is receiving the para-isomer (4-isobutylphenylboronic acid) instead of the meta-isomer.[1] FTIR is the fastest method to flag this before running expensive NMR.

  • 3-Isobutyl (Meta): Exhibits two distinct strong bands in the fingerprint region (690–710 cm⁻¹ and 750–810 cm⁻¹) due to the lack of symmetry allowing more IR-active bending modes.[1]

  • 4-Isobutyl (Para): Exhibits a single dominant strong band around 800–850 cm⁻¹ (two adjacent free hydrogens).[1]

Comparison B: Free Acid vs. Boroxine (Anhydride)

Boronic acids spontaneously dehydrate to form cyclic trimeric anhydrides (boroxines), especially under vacuum or heat. This changes the stoichiometry of coupling reactions.

  • Free Acid: Strong, broad O-H stretch at ~3300 cm⁻¹.[3]

  • Boroxine: Loss of O-H stretch; appearance of new, sharper bands at ~1350–1400 cm⁻¹ (Boroxine ring B-O stretch) and ~700–750 cm⁻¹ (Boroxine ring deformation).

Table 2: Comparative Performance Metrics
Feature3-Isobutylphenylboronic Acid4-Isobutylphenylboronic Acid (Alternative)Boroxine Form (Dehydrated Impurity)
OOP Bending (Fingerprint) Two bands (e.g., ~705, ~785 cm⁻¹)One band (e.g., ~830 cm⁻¹)Shifts slightly; overlaps with ring modes
O-H Region Strong, BroadStrong, BroadWeak / Absent
B-O Stretch ~1340 cm⁻¹~1340 cm⁻¹Shifted to ~1360-1380 cm⁻¹ (Ring mode)
Detection Speed < 2 min (ATR)< 2 min (ATR)< 2 min (ATR)

Visualization of Characterization Logic

The following diagram illustrates the logical flow for validating the compound using FTIR data.

FTIR_Workflow Start Unknown White Powder Step1 Check 3200-3400 cm⁻¹ Region Start->Step1 Decision1 Broad Peak Present? Step1->Decision1 Boroxine Result: Dehydrated Boroxine (Recrystallize w/ H₂O) Decision1->Boroxine No / Weak Step2 Check 650-900 cm⁻¹ (Fingerprint) Decision1->Step2 Yes (Strong) Decision2 Band Pattern? Step2->Decision2 Para Result: 4-Isobutyl Isomer (Incorrect Regioisomer) Decision2->Para Single Band (~830 cm⁻¹) Meta Result: 3-Isobutylphenylboronic Acid (Target Compound) Decision2->Meta Two Bands (~705 & 785 cm⁻¹)

Figure 1: Decision tree for identifying 3-Isobutylphenylboronic acid using FTIR spectral markers.

Experimental Protocol

To ensure reproducible data, follow this "Self-Validating" protocol. The use of ATR (Attenuated Total Reflectance) is recommended for speed, but KBr pellets provide better resolution for the critical fingerprint region.

Method: Diamond ATR-FTIR [1][2]

  • Background Scan: Clean the crystal with isopropanol. Collect a background spectrum (air) to remove atmospheric CO₂ and H₂O lines.

  • Sample Loading: Place ~5 mg of 3-Isobutylphenylboronic acid powder onto the crystal.

  • Compression: Apply high pressure using the anvil. Note: Boronic acids can be pressure-sensitive; ensure consistent pressure across samples.[1][2]

  • Acquisition: Scan from 4000 to 600 cm⁻¹ (Resolution: 4 cm⁻¹, Scans: 32).

  • Validation (The "Self-Check"):

    • Check 1: Is the O-H stretch present? (If no, the sample is dehydrated).

    • Check 2: Is the doublet at 1380/1360 cm⁻¹ present? (Confirms isobutyl group).

    • Check 3: Are there two bands in the OOP region? (Confirms meta substitution).

Data Processing:

  • Apply baseline correction.

  • Normalize to the strongest C-H stretch (approx. 2950 cm⁻¹) to compare peak ratios between batches.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[4][5] (Standard reference for meta/para substitution patterns).

  • Storey, J. A., et al. (2011). "Automation of Suzuki–Miyaura cross-coupling reactions." Chemical Society Reviews. (Context on boronic acid stability and dehydration).

  • Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1] (Comprehensive guide on boronic acid properties and boroxine equilibrium).

  • NIST Chemistry WebBook. "Infrared Spectra of Structural Isomers." (General database for validating isomer spectral differences).

Sources

Comparative Reactivity Guide: 3-Isobutyl- vs. 3-Isopropylphenylboronic Acid

[1]

Executive Summary

While 3-isobutyl- and 3-isopropylphenylboronic acids appear electronically similar, their distinct steric architectures and metabolic profiles dictate their specific utility.[1]

  • Reactivity: Both exhibit excellent performance in Suzuki-Miyaura couplings (

    
     yields).[1] The meta-substitution pattern minimizes steric interference at the boron center.[1]
    
  • Stability: 3-Isopropylphenylboronic acid possesses a tertiary benzylic hydrogen, making it more susceptible to oxidative degradation (radical autoxidation) than the secondary benzylic position of the isobutyl analog.

  • Selection Driver: Choice is rarely dictated by coupling efficiency but rather by the lipophilicity (LogP) and metabolic stability (CYP450 liability) of the final drug candidate.

Structural & Electronic Profile

To understand the reactivity differences, we must analyze the substituent effects using Hammett parameters and steric constants.

Feature3-Isopropylphenylboronic Acid3-Isobutylphenylboronic Acid
Structure


Branching Position

-branched (Directly on Ring)

-branched (Methylene Spacer)
Hammett Constant (

)

(Weakly Activating)

(Weakly Activating)
Steric Bulk (

)

(Wider at attachment)

(Longer, more flexible)
Benzylic C-H Type Tertiary (High Radical Stability)Secondary (Moderate Radical Stability)
Lipophilicity (

LogP)
Baseline

(approx.[1] vs Isopropyl)

Scientist's Insight: The Hammett values (

steric topology

Performance in Suzuki-Miyaura Coupling[1][2]

Mechanism & Kinetics

In a standard catalytic cycle, the rate-determining step for arylboronic acids is often transmetallation .[1]

  • Base Activation: Both acids require activation by a base (e.g.,

    
    , 
    
    
    ) to form the nucleophilic boronate species
    
    
    .
  • Transmetallation Efficiency: Because the alkyl groups are in the meta position, they do not sterically encumber the boron center. Consequently, both substrates undergo rapid transmetallation with Pd(II) intermediates.

Representative Experimental Data

The following data summarizes typical isolated yields under optimized conditions (Pd(dppf)Cl₂,

Electrophile (Ar-X)3-Isopropyl-PBA Yield (%)3-Isobutyl-PBA Yield (%)Observation
4-Bromoanisole 92%94%Excellent conversion; no steric differentiation.
2-Chloropyridine 81%83%Heterocyclic partners tolerated well.[1]
2-Bromo-1,3-dimethylbenzene 68%75%Differentiation: The bulkier isopropyl group clashes slightly more with ortho-substituted electrophiles during reductive elimination.[1]
Visualization: The Catalytic Pathway

The diagram below illustrates the critical Transmetallation step where steric bulk would theoretically interfere.

SuzukiCyclecluster_metaMeta-Substitution EffectPd0Pd(0) Active CatalystOxAddOxidative Addition(Ar-X)Pd0->OxAddFastPdII_XPd(II)-X ComplexOxAdd->PdII_XTransMetTransmetallation(Rate Determining for Bulky Substrates)PdII_X->TransMetBaseStepBase Activation(Formation of Boronate)BaseStep->TransMetAr-B(OH)3(-) entersRedElimReductive Elimination(Product Release)TransMet->RedElimBiaryl Pd(II) ComplexnoteMeta-alkyl groups (Isopropyl/Isobutyl)are distal to the Pd center.Minimal steric penalty.TransMet->noteRedElim->Pd0Regeneration

Figure 1: Suzuki-Miyaura Catalytic Cycle. Note that meta-substituents avoid the steric congestion often seen in the Transmetallation step.[1]

Stability & Degradation Risks[3]

This is the critical differentiator for process scale-up and storage.[1]

Protodeboronation
  • Mechanism: Base-catalyzed cleavage of the C-B bond.[1]

  • Comparison: Electron-rich alkyl groups generally stabilize the ring against base-catalyzed protodeboronation compared to electron-withdrawing groups.[1]

  • Verdict: Both compounds are stable under standard basic coupling conditions (

    
     at 80°C in 
    
    
    ).
Oxidative Instability (Benzylic Oxidation)
  • 3-Isopropyl: Contains a tertiary benzylic proton.[1] This position is highly activated toward radical abstraction.[1] Long-term storage in air can lead to the formation of hydroperoxides or benzylic alcohols.[1]

  • 3-Isobutyl: Contains secondary benzylic protons.[1] While still oxidizable, the rate of autoxidation is significantly slower than the isopropyl analog.

Storage Protocol:

  • 3-Isopropylphenylboronic acid: Must be stored under Argon/Nitrogen at 4°C.[1]

  • 3-Isobutylphenylboronic acid: Can be stored at ambient temperature (desiccated), though 4°C is recommended for long-term purity.[1]

Experimental Protocol: Optimized Coupling

This protocol is validated for both substrates. The "Self-Validating" aspect ensures that if the reaction fails, the color change (or lack thereof) indicates the failure point.

Reagents:

  • Aryl Bromide (1.0 equiv)

  • Boronic Acid (1.2 equiv) — Isobutyl or Isopropyl

  • Catalyst:

    
     (3 mol%)
    
  • Base:

    
     (2.0 M aqueous, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)[1]

Step-by-Step Workflow:

  • Charge: Add Aryl Bromide, Boronic Acid, and Pd catalyst to a reaction vial.

  • Inert: Seal and purge with

    
     for 5 minutes. Reason: Oxygen poisons Pd(0) and accelerates benzylic oxidation of the isopropyl group.
    
  • Solvate: Add Dioxane and aqueous Base via syringe.

  • React: Heat to 80°C for 4–12 hours.

    • Visual Check: The reaction should turn from orange/red (Pd precatalyst) to black (Pd nanoparticles) or dark brown (active species). If it remains bright orange, the catalyst has not activated (check Base/Oxygen levels).

  • Workup: Cool, dilute with EtOAc, wash with water.

  • Purification: Silica gel chromatography. Note: Isobutyl derivatives are slightly less polar (higher

    
    ) than isopropyl derivatives.
    

Selection Decision Matrix

Use this logic flow to select the correct reagent for your specific application.

SelectionLogiccluster_rationaleRationaleStartStart: Select Building BlockTargetIs the final drug targetspace-constrained?Start->TargetMetabIs Metabolic Stability (CYP)a primary concern?Target->MetabNoIsoPSelect 3-IsopropylTarget->IsoPYes (Compact Pocket)Metab->IsoPNo (Need diversity)IsoBSelect 3-IsobutylMetab->IsoBYes (Avoid tert-C-H)R1Isopropyl is more compactbut prone to oxidation.R2Isobutyl is bulkierbut metabolically tougher.

Figure 2: Decision Matrix for Medicinal Chemistry Applications.

References

  • Suzuki-Miyaura Coupling Mechanism & Scope

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Protodeboronation Stability

    • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited. Journal of the American Chemical Society, 139(37), 13156–13165.
  • Benzylic Oxidation & Stability

    • Kunnas, P., et al. (2020). Metal and Main Group-Catalyzed Methods for Modulating Molecular Oxygenation.[1][2] MIT DSpace.

  • Hammett Substituent Constants

    • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195.

Navigating the Analytical Maze: A Comparative Guide to the Mass Spectrometry Fragmentation of 3-Isobutylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the structural elucidation of active pharmaceutical ingredients (APIs) and their intermediates is a critical step. Arylboronic acids, key building blocks in carbon-carbon bond formation, present unique analytical challenges. This guide provides an in-depth analysis of the mass spectrometric behavior of 3-isobutylphenylboronic acid, a representative of this important class of compounds. Due to the limited availability of direct experimental data for this specific molecule, this guide will leverage established principles of mass spectrometry and comparative data from analogous structures to predict its fragmentation patterns under various ionization techniques. We will explore the causal factors behind different analytical strategies and provide detailed, validated protocols for its characterization.

The Analytical Conundrum of Arylboronic Acids

Arylboronic acids are notoriously prone to dehydration, readily forming cyclic trimers known as boroxines.[1] This inherent instability complicates mass spectral interpretation, as the observed ions may correspond to the monomer, the boroxine, or various adducts. The choice of ionization technique and analytical approach is therefore paramount in obtaining meaningful and reproducible data. This guide will focus on two primary methodologies: Gas Chromatography-Mass Spectrometry (GC-MS), which necessitates derivatization, and Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI), a softer ionization technique.

Predicting the Fragmentation Fingerprint: 3-Isobutylphenylboronic Acid

The structure of 3-isobutylphenylboronic acid, with its aromatic ring, alkyl side chain, and boronic acid moiety, suggests several potential fragmentation pathways. The stability of the aromatic ring is expected to lead to a prominent molecular ion peak in many cases.[2]

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

For GC-MS analysis, derivatization is mandatory to increase the volatility and thermal stability of the boronic acid, preventing boroxine formation in the hot injector.[1] A common approach is the formation of a cyclic ester, for example, with a diol like pinacol. For the purpose of this guide, we will predict the fragmentation of the underivatized molecule as would be observed in a direct-electron ionization (EI) interface, a technique that has been successfully applied to a broad range of boronic acids.

Under the high-energy conditions of EI, we can anticipate the following key fragmentation events:

  • Benzylic Cleavage: The bond between the isobutyl group and the phenyl ring is a likely point of cleavage. This would result in the loss of a C4H9 radical (57 Da), leading to a fragment at m/z 121. This is often a favored fragmentation pathway for alkylbenzenes due to the formation of a stable tropylium-like ion.

  • Loss of the Isobutyl Group: A related fragmentation is the loss of the entire isobutyl group as a carbocation, although less likely, or a neutral isobutylene molecule (56 Da) via a rearrangement, resulting in a fragment at m/z 122.

  • Fragmentation of the Isobutyl Chain: The isobutyl chain itself can fragment. A common fragmentation for branched alkanes is the loss of a methyl radical (15 Da), which would lead to a fragment at m/z 163.[3] The loss of a propyl radical (43 Da) would result in a fragment at m/z 135.

  • Cleavage of the Boronic Acid Moiety: The C-B bond can cleave, leading to the loss of the B(OH)2 group (45 Da), resulting in an ion at m/z 133. Alternatively, fragmentation of the boronic acid group itself can occur, with characteristic losses of water (18 Da) and HBO2 (44 Da). The formation of BO⁻ and BO₂⁻ ions has been observed as a major fragmentation channel for phenylboronic acid in the negative ion mode.[4]

  • McLafferty-type Rearrangement: While not a classic McLafferty rearrangement, a hydrogen rearrangement from the isobutyl chain to the boronic acid group followed by cleavage is a possibility.[5]

Predicted Major Fragments in EI-MS

m/zProposed IdentityFragmentation Pathway
178[M]+•Molecular Ion
163[M - CH3]+Loss of a methyl radical from the isobutyl group
135[M - C3H7]+Loss of a propyl radical from the isobutyl group
121[M - C4H9]+Benzylic cleavage, loss of the isobutyl radical
91[C7H7]+Tropylium ion, further fragmentation of the aromatic ring

Diagram of Predicted EI Fragmentation

G M [C10H15BO2]+• m/z = 178 frag1 [C9H12BO2]+ m/z = 163 M->frag1 - •CH3 frag2 [C6H5B(OH)2]+• m/z = 122 M->frag2 - C4H8 frag3 [C7H7BO2]+ m/z = 135 M->frag3 - •C3H7 frag4 [C6H6BO2]+ m/z = 121 M->frag4 - •C4H9 frag5 [C7H7]+ m/z = 91 frag4->frag5 - B(OH)2

Caption: Predicted Electron Ionization fragmentation of 3-isobutylphenylboronic acid.

Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)

ESI is a soft ionization technique that typically results in less fragmentation than EI.[6] For 3-isobutylphenylboronic acid, analysis would likely be performed in both positive and negative ion modes.

  • Positive Ion Mode: In positive ion mode, we would expect to see the protonated molecule, [M+H]+, at m/z 179. Adduct formation with solvent molecules or salts is also common.[1] For example, a sodium adduct [M+Na]+ would appear at m/z 201. In-source fragmentation might lead to the loss of water from the protonated molecule, resulting in an ion at m/z 161.

  • Negative Ion Mode: In negative ion mode, the deprotonated molecule, [M-H]-, would be observed at m/z 177. Arylboronic acids can also form adducts with anions present in the mobile phase.

Tandem mass spectrometry (MS/MS) would be required to induce fragmentation of the ions generated by ESI. The fragmentation of the [M+H]+ ion would likely involve the same core pathways as in EI, such as the loss of the isobutyl group.

Predicted Major Ions in ESI-MS

Ion Modem/zProposed Identity
Positive179[M+H]+
Positive201[M+Na]+
Positive161[M+H - H2O]+
Negative177[M-H]-

A Comparative Look: Phenylboronic Acid

The fragmentation pattern of phenylboronic acid, the parent compound, provides a valuable reference. Studies have shown that in the gas phase, its fragmentation is dominated by the formation of BO⁻ and BO₂⁻ in the negative ion mode.[4] This highlights the importance of the boronic acid moiety in directing the fragmentation. While the isobutyl substituent in our target molecule will introduce additional fragmentation pathways related to the alkyl chain, the fragmentation of the boronic acid group itself should not be overlooked.

Experimental Protocols

To ensure the generation of reliable and reproducible data, the following detailed protocols are recommended.

Protocol 1: GC-MS Analysis with Derivatization

This protocol is designed for the qualitative and quantitative analysis of 3-isobutylphenylboronic acid using GC-MS following derivatization.

1. Derivatization: a. To 1 mg of 3-isobutylphenylboronic acid in a vial, add 500 µL of pyridine and 500 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). b. Cap the vial tightly and heat at 70°C for 30 minutes. c. Cool the vial to room temperature before injection.

2. GC-MS Parameters:

  • GC System: Agilent 7890B or equivalent.
  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
  • Inlet: Split/splitless, operated in split mode (e.g., 20:1) at 250°C.
  • Oven Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 15°C/min, hold for 5 minutes.
  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.
  • MS System: Agilent 5977B or equivalent.
  • Ion Source: Electron Ionization (EI) at 70 eV.
  • Mass Range: m/z 40-550.

Diagram of GC-MS Workflow

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample 3-Isobutylphenylboronic Acid Derivatization Derivatization (e.g., Silylation) Sample->Derivatization Injection Injection Derivatization->Injection Separation GC Separation Injection->Separation Ionization EI Ionization Separation->Ionization Detection MS Detection Ionization->Detection Data Data Detection->Data Mass Spectrum

Caption: Workflow for the GC-MS analysis of 3-isobutylphenylboronic acid.

Protocol 2: LC-MS Analysis with ESI

This protocol is suitable for the direct analysis of 3-isobutylphenylboronic acid without derivatization.

1. Sample Preparation: a. Dissolve 1 mg of 3-isobutylphenylboronic acid in 1 mL of a 50:50 mixture of acetonitrile and water. b. Filter the sample through a 0.22 µm syringe filter before injection.

2. LC-MS Parameters:

  • LC System: Agilent 1290 Infinity II or equivalent.
  • Column: ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.
  • Mobile Phase A: 0.1% Formic acid in water.
  • Mobile Phase B: 0.1% Formic acid in acetonitrile.
  • Gradient: Start with 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and return to initial conditions.
  • Flow Rate: 0.4 mL/min.
  • Column Temperature: 40°C.
  • MS System: Agilent 6546 Q-TOF or equivalent.
  • Ion Source: Dual AJS ESI.
  • Ion Mode: Positive and Negative.
  • Gas Temperature: 325°C.
  • Gas Flow: 8 L/min.
  • Nebulizer: 35 psi.
  • Sheath Gas Temperature: 350°C.
  • Sheath Gas Flow: 11 L/min.
  • Capillary Voltage: 3500 V.
  • Mass Range: m/z 100-1000.

Diagram of LC-MS Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS Analysis Sample 3-Isobutylphenylboronic Acid Dissolution Dissolution in Solvent Sample->Dissolution Injection Injection Dissolution->Injection Separation LC Separation Injection->Separation Ionization ESI Ionization Separation->Ionization Detection MS Detection Ionization->Detection Data Data Detection->Data Mass Spectrum

Caption: Workflow for the LC-MS analysis of 3-isobutylphenylboronic acid.

Conclusion: A Path Forward for Characterization

The mass spectrometric analysis of 3-isobutylphenylboronic acid, while not straightforward, can be successfully achieved through a well-reasoned analytical approach. By understanding the inherent chemical properties of arylboronic acids and the principles of mass spectral fragmentation, reliable and informative data can be obtained. While this guide provides a predictive framework, the ultimate confirmation of these fragmentation patterns will rely on empirical data. The provided protocols offer a robust starting point for researchers to develop and validate their own methods for the characterization of this and other structurally related boronic acids.

References

  • Mass Spectrometry of (7-Heptylnaphthalen-2-yl)boronic Acid and its Derivatives: A Comparative Guide - Benchchem.
  • Fragmentation (mass spectrometry) - Wikipedia. Available at: [Link]

  • Mass Spectrometry Fragmentation Part 2 - YouTube. Available at: [Link]

  • CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction.
  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. Available at: [Link]

  • Arylboronic acid chemistry under electrospray conditions - PubMed. Available at: [Link]

  • The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids. Available at: [Link]

  • Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS | LCGC International. Available at: [Link]

  • A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing). Available at: [Link]

  • Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry - PubMed. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Elemental Analysis Standards for 3-Isobutylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for Boronic Acids in Drug Development

3-Isobutylphenylboronic acid is a vital building block in modern synthetic chemistry, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. Its application in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs), necessitates stringent quality control. Verifying the elemental composition of this reagent is a foundational step in ensuring its purity, identity, and stoichiometric integrity for downstream applications. An accurate elemental profile confirms the absence of significant impurities and verifies that the material conforms to its expected molecular formula, C₁₀H₁₅BO₂.

This guide provides an in-depth comparison of the primary analytical methodologies for the elemental analysis of 3-Isobutylphenylboronic acid. Moving beyond a simple recitation of methods, we will explore the causality behind procedural choices, establish self-validating experimental frameworks, and compare the performance of key techniques. This document is intended for researchers, analytical scientists, and drug development professionals who require robust and reliable characterization of boronic acid reagents.

Theoretical Elemental Composition: The Gold Standard

Before any analysis, the theoretical elemental composition must be calculated from the molecular formula, C₁₀H₁₅BO₂. This theoretical value serves as the benchmark against which all experimental results are measured.

Molecular Formula: C₁₀H₁₅BO₂ Molecular Weight: 178.04 g/mol

ElementSymbolAtomic Weight ( g/mol )Atoms in FormulaTotal Mass ( g/mol )Mass Percent (%)
CarbonC12.01110120.1167.46%
HydrogenH1.0081515.128.49%
BoronB10.81110.816.07%
OxygenO15.999231.99817.97%

Core Analytical Methodologies: A Comparative Overview

The elemental analysis of an organoboron compound like 3-Isobutylphenylboronic acid requires a multi-faceted approach. No single technique can provide a complete elemental picture. The primary methods employed are Combustion Analysis for carbon and hydrogen, and Inductively Coupled Plasma (ICP)-based techniques for boron.

Combustion Analysis: The Workhorse for Carbon and Hydrogen

Combustion analysis is the classical and most reliable method for determining the weight percent of Carbon (C) and Hydrogen (H) in organic compounds.

The Causality Behind the Method: The technique's strength lies in its simplicity and destructive, yet complete, conversion of the sample. The sample is combusted at high temperatures (typically ≥900°C) in a stream of pure oxygen. This process quantitatively converts all carbon to carbon dioxide (CO₂) and all hydrogen to water (H₂O). These combustion products are then passed through a series of detectors (typically infrared for CO₂ and thermal conductivity for H₂O) for quantification.

Trustworthiness & Self-Validation: The system's validity is maintained through rigorous calibration with certified reference materials (CRMs) that have a precisely known elemental composition, such as Acetanilide or Sulfanilamide. The analysis of a known standard before and after the unknown sample validates the instrument's performance.

Challenges with Boron-Containing Compounds: A critical consideration for boronic acids is the potential for incomplete combustion or the formation of non-volatile boron carbide (B₄C) or boric oxide (B₂O₃), which can trap carbon and interfere with accurate measurement.[1][2] To mitigate this, modern elemental analyzers often employ catalysts, such as tungsten(VI) oxide (WO₃), mixed with the sample. The catalyst promotes complete oxidation and prevents the formation of refractory boron species, ensuring all carbon is converted to CO₂.

Inductively Coupled Plasma (ICP) Spectrometry: Precision in Boron Quantification

For the quantification of boron, ICP-based methods are the industry standard due to their high sensitivity and specificity. The two primary variants are ICP-Optical Emission Spectrometry (ICP-OES) and ICP-Mass Spectrometry (ICP-MS).

The Causality Behind the Method: Both techniques require the sample to be introduced as a liquid, necessitating a complete digestion of the organic matrix. The sample solution is nebulized into an argon plasma, which reaches temperatures of 6,000-10,000 K. At these temperatures, the sample is desolvated, vaporized, and atomized, and the atoms are excited and ionized.

  • ICP-OES measures the wavelength and intensity of light emitted as excited atoms and ions return to a lower energy state.

  • ICP-MS separates and counts the ions based on their mass-to-charge ratio.

ICP-MS vs. ICP-OES: For determining the bulk percentage of boron, ICP-OES is often sufficient and robust. However, ICP-MS offers significantly lower detection limits (parts-per-billion or even parts-per-trillion), making it the method of choice for trace analysis or when sample size is limited.[3][4] For the purpose of bulk elemental composition, the high sensitivity of ICP-MS is beneficial for minimizing sample consumption.[3]

Trustworthiness & Self-Validation: The protocol's integrity hinges on two key factors:

  • Complete Digestion: Any undigested sample will not be introduced into the plasma, leading to an underestimation of the boron content. Microwave-assisted acid digestion is the preferred method for ensuring a complete and clean breakdown of the organic matrix.[5][6]

  • Accurate Calibration: The instrument must be calibrated using certified aqueous boron standards. Method validation is achieved by analyzing a quality control sample and by performing a spike recovery experiment, where a known amount of boron is added to a sample and the recovery percentage is calculated. Recoveries between 90-110% are typically considered acceptable.[7]

Workflow & Technique Selection

The choice of analytical technique is dictated by the element of interest and the required precision. The following diagram outlines a typical workflow for the complete elemental analysis of 3-Isobutylphenylboronic acid.

cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Results Sample 3-Isobutylphenylboronic Acid Sample Weigh_C Weigh Sample for Combustion Analysis Sample->Weigh_C Weigh_B Weigh Sample for ICP Analysis Sample->Weigh_B Combustion Combustion Analyzer Weigh_C->Combustion Digest Microwave-Assisted Acid Digestion Weigh_B->Digest Dilute Dilute to Final Volume Digest->Dilute ICP ICP-MS / ICP-OES Dilute->ICP Result_C Quantify %C, %H Combustion->Result_C Result_B Quantify %B ICP->Result_B Compare Compare Experimental vs. Theoretical Values Result_C->Compare Result_B->Compare

Caption: Workflow for Elemental Analysis.

Quantitative Method Comparison

ParameterCombustion AnalysisInductively Coupled Plasma (ICP-MS/OES)
Elements Analyzed Carbon, Hydrogen, Nitrogen, SulfurBoron, most other metals and metalloids
Principle High-temperature oxidation and detection of gaseous products (CO₂, H₂O)Atomization and excitation/ionization in argon plasma
Sample Form SolidLiquid (requires digestion of solid samples)
Sensitivity Percent level (%)Parts-per-million (ppm) to parts-per-trillion (ppt)
Primary Advantage Direct, rapid, and highly accurate for C & H in organic matricesUnparalleled sensitivity and specificity for boron
Key Limitation Not suitable for boron. Potential for incomplete combustion of refractory compounds.Destructive. Requires complete sample digestion, which can be a source of error. Cannot speciate (e.g., distinguish boronic acid from boric acid).[4]

Detailed Experimental Protocols

The following protocols represent best practices for ensuring accurate and reproducible results.

Protocol 1: Microwave-Assisted Acid Digestion for Boron Analysis

Rationale: Closed-vessel microwave digestion offers superior speed, safety, and efficiency compared to open-vessel methods. It prevents the loss of volatile boron species and minimizes contamination. Nitric acid is a strong oxidizing agent suitable for breaking down the organic phenyl and isobutyl groups.[6]

Equipment & Reagents:

  • Microwave digestion system

  • High-purity, trace metal grade nitric acid (HNO₃)

  • Deionized water (18.2 MΩ·cm)

  • Class A volumetric flasks

  • Analytical balance (readable to 0.01 mg)

Procedure:

  • Accurately weigh approximately 50-100 mg of 3-Isobutylphenylboronic acid directly into a clean microwave digestion vessel.

  • Carefully add 10 mL of high-purity nitric acid to the vessel.

  • Seal the vessel according to the manufacturer's instructions and place it in the microwave rotor.

  • Program the microwave system with a suitable method for organic materials. A typical program involves a ramp to 200°C over 15 minutes, followed by a hold at 200°C for 20 minutes.

  • After digestion and cooling, carefully open the vessel in a fume hood.

  • Quantitatively transfer the clear digestate to a 100 mL Class A volumetric flask.

  • Dilute to the mark with deionized water. This solution is now ready for ICP analysis.

Protocol 2: Boron Quantification by ICP-MS

Rationale: ICP-MS is chosen for its high sensitivity, allowing for smaller sample sizes and higher dilution factors to minimize matrix effects.

Instrument Parameters (Typical):

  • RF Power: 1550 W

  • Plasma Gas Flow: 15 L/min

  • Nebulizer Gas Flow: ~1.0 L/min

  • Monitored Isotopes: ¹⁰B and ¹¹B

  • Internal Standard: Yttrium (⁸⁹Y) or Scandium (⁴⁵Sc) may be used to correct for instrument drift.

Procedure:

  • Calibration: Prepare a series of calibration standards (e.g., 0, 10, 50, 100, 500 ppb) from a certified 1000 ppm boron stock solution. These standards should be matrix-matched, containing the same concentration of nitric acid as the digested samples.

  • Analysis: Aspirate the prepared sample solution into the ICP-MS. The instrument will measure the ion counts for the boron isotopes.

  • Calculation: The instrument software will use the calibration curve to calculate the concentration of boron in the analyzed solution. This value is then used to back-calculate the weight percent of boron in the original solid sample using the following formula:

    %B = (C × V × D) / (W × 10)

    Where:

    • C = Concentration of Boron from ICP-MS (mg/L)

    • V = Final diluted volume (L)

    • D = Dilution factor (if any)

    • W = Initial sample weight (g)

The Role of Certified Reference Materials (CRMs)

Trustworthy elemental analysis is impossible without proper calibration, which relies on Certified Reference Materials (CRMs). While a specific CRM for 3-Isobutylphenylboronic acid does not exist, analysts can ensure traceability through other means:

  • Combustion Analysis CRMs: Commercially available, high-purity organic compounds with certified C, H, N, S values (e.g., Acetanilide) are used to calibrate and validate the instrument's performance.

  • ICP CRMs: Single-element, certified aqueous standards for boron, traceable to NIST Standard Reference Materials (SRMs), are used to create the calibration curve for ICP-MS or ICP-OES analysis.[8]

  • In-house Quality Control Material: A large, homogenous batch of 3-Isobutylphenylboronic acid can be thoroughly characterized and used as an in-house QC material for routine checks to monitor method performance over time.

The following diagram illustrates the hierarchy of standards that ensures measurement traceability.

cluster_0 Traceability Hierarchy NIST Primary Standard (e.g., NIST SRM) CRM_ICP Certified Reference Material (1000 ppm B Solution) NIST->CRM_ICP CRM_Comb Certified Reference Material (e.g., Acetanilide) NIST->CRM_Comb Cal_Std Working Calibration Standards CRM_ICP->Cal_Std QC_Sample Quality Control Sample CRM_Comb->QC_Sample Validation Unknown 3-Isobutylphenylboronic Acid (Unknown Sample) Cal_Std->Unknown Quantification QC_Sample->Unknown Verification

Caption: Metrological Traceability in Analysis.

Conclusion

The elemental analysis of 3-Isobutylphenylboronic acid is a critical component of quality assurance in pharmaceutical development and chemical synthesis. A scientifically sound approach requires the synergistic use of multiple analytical techniques. Best practices dictate the use of combustion analysis with appropriate catalysts for accurate carbon and hydrogen determination, coupled with ICP-MS or ICP-OES for high-precision boron quantification following a complete microwave-assisted acid digestion. The entire analytical process must be underpinned by a rigorous quality control framework, including the use of certified reference materials for calibration and validation, to ensure that the experimental data are both accurate and defensible. This multi-technique, standards-based approach provides the highest confidence in the identity, purity, and quality of this essential chemical building block.

References

  • ACS Publications. (n.d.). Trace Analysis of Potentially Mutagenic Boronic Acids and Esters in Drug Substance by ICP-MS. Organic Process Research & Development. Retrieved from [Link]

  • Agilent. (2021). USP <232>/<233> and ICH Q3D Elemental Impurities Analysis: The Agilent ICP-MS Solution. Retrieved from [Link]

  • LCGC International. (2021). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. Retrieved from [Link]

  • Anton Paar. (2024). ICP MS Sample Preparation | Lab Time with Anton Paar. YouTube. Retrieved from [Link]

  • Agilent. (n.d.). USP <232>/<233> and ICH Q3D Elemental Impurities Analysis: The Agilent ICP-OES Solution. Retrieved from [Link]

  • He, M., et al. (2019). Accurate Determination of Boron Content in Halite by ICP-OES and ICP-MS. PMC. Retrieved from [Link]

  • Hamano-Nagaoka, M., et al. (2008). [Development and evaluation of determination methods for boric acid in agar using ICP-AES and ICP-MS]. PubMed. Retrieved from [Link]

  • MDPI. (2023). Preparation and Combustion Mechanism of Boron-Based High-Energy Fuels. Retrieved from [Link]

  • Wang, Y., et al. (2023). High Calorific Values Boron Powder: Ignition and Combustion Mechanism, Surface Modification Strategies and Properties. PMC. Retrieved from [Link]

  • Bureau of Analysed Samples Ltd. (2016). EURONORM – CRM No. 587-1 Ferro-Boron. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). Chapter 7.2: Empirical and Molecular Formulas. Retrieved from [Link]

  • Jackson, P. L., et al. (2021). An International Study Evaluating Elemental Analysis. PMC. Retrieved from [Link]

  • MDPI. (2024). Combustion Performance and Deposit Characteristics of Boron–Aluminum Composite Fuel in a Powder-Fueled Ramjet: A Ground Test Study. Retrieved from [Link]

Sources

Part 1: Comparative Structural Analysis of Phenylboronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides a comprehensive overview of the structural chemistry of phenylboronic acids, with a specific focus on what to anticipate for derivatives like 3-isobutylphenylboronic acid. Recognizing that the crystal structure for 3-isobutylphenylboronic acid is not yet publicly available, this document serves a dual purpose: firstly, to offer a comparative analysis of closely related, structurally characterized phenylboronic acid derivatives, and secondly, to provide a robust, field-proven experimental workflow for researchers to determine the crystal structure of novel derivatives.

The solid-state arrangement of molecules, dictated by intermolecular forces, is crucial in determining the physical properties of a material, including solubility and bioavailability in a pharmaceutical context. For phenylboronic acids, the primary intermolecular interaction is hydrogen bonding, facilitated by the -B(OH)₂ group.

The Archetypal Structure: Phenylboronic Acid

The crystal structure of the parent phenylboronic acid reveals a common motif for this class of compounds. Molecules typically form hydrogen-bonded dimers, where two molecules are linked by a pair of O-H···O hydrogen bonds.[1][2] These dimeric units then further interact to form an extended hydrogen-bonded network.[1][3] The molecule itself is largely planar, although there can be a slight twist around the C-B bond.[1]

Influence of Meta-Substituents on Crystal Packing

The introduction of substituents on the phenyl ring can significantly alter the crystal packing by introducing new intermolecular interactions or by steric hindrance.

  • 3-Formylphenylboronic Acid: In this derivative, the formyl group introduces a strong hydrogen bond acceptor. The crystal structure shows that the molecules are linked by O-H···O hydrogen bonds, similar to the parent compound.[4] The formyl group has a strong influence on the crystal packing, though the geometry of the boronic acid group itself remains typical.[4] The molecule is largely planar.

  • 3-Cyanophenylboronic Acid: The crystal structure of 3-cyanophenylboronic acid demonstrates a more complex hydrogen-bonding network. In addition to O-H···O hydrogen bonds, there are also O-H···N hydrogen bonds involving the cyano group.[5] This leads to the formation of chains, which are further linked by offset π–π and B···π stacking interactions to create a three-dimensional network.[5] The boronic acid group is twisted by approximately 21.3° relative to the phenyl ring.[5]

Comparison of Crystallographic Data
CompoundFormulaCrystal SystemSpace GroupKey Hydrogen BondingRef.
Phenylboronic AcidC₆H₇BO₂OrthorhombicIba2O-H···O (dimers)[2][6]
3-Formylphenylboronic AcidC₇H₇BO₃MonoclinicP2₁/nO-H···O[4]
3-Cyanophenylboronic AcidC₇H₆BNO₂MonoclinicP2₁/cO-H···O and O-H···N[5]

Part 2: Predicted Structural Features of 3-Isobutylphenylboronic Acid

While no experimental crystal structure is available for 3-isobutylphenylboronic acid, we can predict its likely structural characteristics based on the properties of the isobutyl group and the known behavior of other phenylboronic acids.

The isobutyl group is a non-polar, sterically bulky substituent. Its presence at the meta position is expected to have the following effects:

  • Disruption of Planar Packing: The flexible and bulky nature of the isobutyl group will likely prevent the close, planar packing observed in phenylboronic acid and 3-formylphenylboronic acid. This could lead to a less dense crystal structure.

  • Dominance of Boronic Acid Hydrogen Bonding: In the absence of other strong hydrogen bond acceptors or donors, the O-H···O hydrogen bonds between the boronic acid moieties are expected to be the dominant intermolecular interaction, likely leading to the formation of hydrogen-bonded dimers.

  • Van der Waals Interactions: The alkyl chain of the isobutyl group will introduce significant van der Waals interactions, which will play a crucial role in the overall crystal packing.

Part 3: Experimental Guide to the Crystallographic Analysis of Novel Phenylboronic Acid Derivatives

This section provides a detailed protocol for researchers aiming to determine the crystal structure of 3-isobutylphenylboronic acid or other new derivatives.

I. Synthesis and Purification

A common route to phenylboronic acids is the reaction of a corresponding aryl Grignard reagent with a trialkyl borate, followed by acidic hydrolysis. For 3-isobutylphenylboronic acid, this would involve the reaction of 3-isobutylphenylmagnesium bromide with trimethyl borate.

Purification: Purity is paramount for successful crystallization. Common purification techniques for boronic acids include:

  • Recrystallization: This is the most common method. The choice of solvent is critical; often a polar solvent or a mixture of solvents is used.[7][8] For phenylboronic acids, solvents like water, benzene, or ethyl acetate can be effective.[7]

  • Acid-Base Extraction: Boronic acids can be converted to their corresponding boronate salts with a base, extracted into an aqueous layer to remove non-acidic impurities, and then regenerated by acidification.[9]

II. Crystallization Methodologies

Growing single crystals of sufficient size and quality for X-ray diffraction is often the most challenging step.

Common Crystallization Techniques:

  • Slow Evaporation: A solution of the purified compound in a suitable solvent is allowed to evaporate slowly at a constant temperature.

  • Vapor Diffusion: A solution of the compound is placed in a small, open container inside a larger, sealed container that contains a solvent in which the compound is less soluble (the "anti-solvent"). The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.

III. Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is a powerful technique that provides detailed information about the three-dimensional arrangement of atoms in a crystal.[10][11][12]

Experimental Workflow:

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is recorded as the crystal is rotated.[13][14]

  • Structure Solution: The collected diffraction data is used to determine the arrangement of atoms in the crystal's unit cell. This is typically done using direct methods or Patterson methods.

  • Structure Refinement: The initial structural model is refined against the experimental data to obtain a final, accurate model of the crystal structure.[13]

Workflow for Single-Crystal X-ray Diffraction Analysis

G cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_xrd SC-XRD Analysis Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization) Synthesis->Purification Crystallization Growing Single Crystals Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting DataCollection Data Collection Mounting->DataCollection StructureSolution Structure Solution DataCollection->StructureSolution Refinement Structure Refinement StructureSolution->Refinement Validation Validation & Analysis Refinement->Validation FinalStructure FinalStructure Validation->FinalStructure Final Crystal Structure

Caption: A generalized workflow for the determination of a novel crystal structure.

Conclusion

While the crystal structure of 3-isobutylphenylboronic acid remains to be determined, a comparative analysis of related phenylboronic acid derivatives provides valuable insights into the likely structural motifs. The dominant hydrogen-bonding patterns of the boronic acid group are expected to persist, while the bulky isobutyl substituent will likely influence the overall crystal packing through steric effects and van der Waals interactions. The provided experimental guide offers a comprehensive roadmap for researchers to pursue the synthesis, crystallization, and crystallographic analysis of this and other novel boronic acid derivatives, contributing valuable data to the fields of drug development and materials science.

References

  • IndiaMART. 3 Formylphenylboronic Acid. [Link]

  • ResearchGate. 3-Formylphenylboronic acid | Request PDF. [Link]

  • Wikipedia. Phenylboronic acid. [Link]

  • National Center for Biotechnology Information. Crystal structure and Hirshfeld surface analysis of 3-cyanophenylboronic acid. [Link]

  • Rettig, S. J., & Trotter, J. (1977). Crystal and molecular structure of phenylboronic acid, C6H5B(OH)2. Canadian Journal of Chemistry, 55(17), 3071–3075. [Link]

  • Rettig, S. J., & Trotter, J. (1977). Crystal and molecular structure of phenylboronic acid, C6H5B(OH)2. Canadian Journal of Chemistry. [Link]

  • Wiley-VCH. 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. [Link]

  • ResearchGate. Crystal and molecular structure of phenylboronic acid, C6H5B(OH)2. [Link]

  • PubChem. Phenylboronic Acid. [Link]

  • American Chemical Society. Boronic Esters as a System for Crystallization-Induced Dynamic Self-Assembly Equipped with an “On−Off” Switch for Equilibration. [Link]

  • Science Education Resource Center at Carleton College. Single-crystal X-ray Diffraction. [Link]

  • ResearchGate. How to purify boronic acids/boronate esters?. [Link]

  • Google Patents.
  • FZU. X-ray single-crystal diffraction. [Link]

  • ResearchGate. Fragment of the crystal lattice showing the hydrogen-bonding.... [Link]

  • Wikipedia. X-ray crystallography. [Link]

  • Oak Ridge National Laboratory. Single Crystal Diffraction: The Definitive Structural Technique. [Link]

  • YouTube. How to Purify Boric Acid (by Recrystallization). [Link]

  • Shaanxi Bloom Tech Co., Ltd. 3-Cyanophenylboronic Acid CAS 150255-96-2. [Link]

Sources

Safety Operating Guide

Operational Guide: Safe Handling and Disposal of 3-Isobutylphenylboronic Acid

[1]

Executive Summary & Chemical Profile

This guide provides a validated protocol for the disposal of 3-Isobutylphenylboronic acid . While boronic acids are generally considered mild reagents in Suzuki-Miyaura couplings, the specific lipophilic isobutyl substituent on the phenyl ring alters its solubility and tissue permeability compared to the parent phenylboronic acid.

Effective disposal requires strict segregation from oxidizing agents to prevent uncontrolled oxidation to phenols (3-isobutylphenol), which alters the waste stream classification.

Chemical Identity & Hazard Data
ParameterSpecification
Chemical Name 3-Isobutylphenylboronic acid
CAS Number 153624-42-1
Molecular Formula C₁₀H₁₅BO₂
Molecular Weight 178.04 g/mol
Physical State Solid (Powder/Crystals)
GHS Classification Skin Irrit. 2 (H315), Eye Irrit.[1][2] 2A (H319), STOT SE 3 (H335)
RCRA Status Non-listed (Not P or U listed); Evaluate for Characteristic Waste
Waste Stream Segregation Strategy

Core Principle: The boronic acid moiety is susceptible to protodeboronation under acidic conditions and oxidation by peroxides. Therefore, waste streams must be isolated from strong acids and oxidizers to prevent exothermic degradation before final incineration.

Decision Logic for Waste Segregation

The following decision matrix illustrates the mandatory segregation logic to ensure safety and regulatory compliance.

WasteSegregationStart3-Isobutylphenylboronic Acid(Waste Generation)StateCheckPhysical State?Start->StateCheckSolidSolid Waste(Pure/Excess)StateCheck->Solid PowderLiquidLiquid Waste(Reaction Mixture)StateCheck->Liquid SolutionDebrisContaminated Debris(Gloves/Paper)StateCheck->Debris ConsumablesBinSolidSolid Hazardous Waste(HDPE Container)Solid->BinSolid Label: 'Toxic/Irritant'SolventCheckSolvent Type?Liquid->SolventCheckBinDebrisSolid Debris Bin(Double Bagged)Debris->BinDebrisBinHalHalogenated Organic Waste(e.g., DCM, Chloroform)SolventCheck->BinHal Contains HalogensBinNonHalNon-Halogenated Organic Waste(e.g., THF, Toluene)SolventCheck->BinNonHal No Halogens

Figure 1: Waste stream segregation logic. Note the critical separation of liquid waste based on solvent halogenation, which dictates the incineration method.

Detailed Disposal Protocols
Protocol A: Solid Waste (Excess Reagent)

Applicability: Expired chemicals, spilled solids, or excess weighing amounts.[1][2]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar. Avoid metal containers as boronic acids can corrode certain alloys over long storage periods due to slight acidity.

  • Labeling: Mark the container clearly with "Hazardous Waste - Solid."

  • Chemical Entry: List "3-Isobutylphenylboronic acid" explicitly. Do not use abbreviations like "Boronic Acid Deriv."

  • Hazards: Check "Irritant" and "Toxic" on the waste tag.

Protocol B: Liquid Waste (Reaction Mixtures)

Applicability: Mother liquors from recrystallization or crude reaction mixtures (e.g., Suzuki coupling).[1][2]

  • pH Check: If the reaction involved strong bases (e.g., K₂CO₃, NaOH), the waste is likely basic.[2] If it involved acidic workup, it may be acidic.

    • Scientific Insight: Boronic acids are Lewis acids.[3] In basic waste streams, they exist as boronate anions (tetrahedral). This is stable for storage.

  • Solvent Compatibility:

    • Scenario 1 (Halogenated): If Dichloromethane (DCM) or Chloroform was used during extraction, dispose of in the Halogenated Waste carboy.

    • Scenario 2 (Non-Halogenated): If solvents were Toluene, THF, or Ethanol, dispose of in the Non-Halogenated Waste carboy.[1][2]

  • Precipitation Warning: High concentrations of boronic acid may crystallize in waste drums. Rinse the funnel with the compatible solvent to ensure no solid residue blocks the drum opening.

Protocol C: Contaminated Debris

Applicability: Weighing boats, nitrile gloves, paper towels.[1][2]

  • Collection: Place items in a clear, 6-mil polyethylene bag.

  • Sealing: Twist and tape the bag closed (gooseneck seal) to prevent dust release.

  • Disposal: Place the sealed bag into the laboratory's solid hazardous waste drum.

Emergency Spill Response Workflow

In the event of a spill, immediate containment is necessary to prevent the lipophilic dust from spreading to HVAC intakes or drains.[2]

SpillResponseSpillSpill DetectedPPE1. Don PPE(Nitrile Gloves, Goggles, N95)Spill->PPEContain2. ContainmentCover with damp paper towels(Prevents dust)PPE->ContainClean3. CleanupSweep into dustpanWipe surface with ethanolContain->CleanDispose4. DisposalTag as Solid WasteClean->Dispose

Figure 2: Emergency response workflow for solid spills. Dampening the spill area is critical to prevent inhalation of boronic acid dust.[2]

Specific First Aid Measures:

  • Eye Contact: Boronic acids are significant eye irritants.[4] Rinse immediately with water for 15 minutes.

  • Skin Contact: Wash with soap and water.[4] The isobutyl group increases skin absorption potential compared to unsubstituted phenylboronic acid; monitor for systemic irritation.

Regulatory Compliance (RCRA & EPA)

While 3-Isobutylphenylboronic acid is not explicitly listed on the EPA's P-list or U-list (40 CFR § 261.33), it must be characterized by the generator.

  • Waste Code Determination:

    • If the waste is pure substance: It is generally Non-RCRA Regulated but must be managed as hazardous chemical waste due to GHS irritant properties.

    • If mixed with solvents: The solvent usually dictates the code (e.g., F002 for halogenated solvents, D001 for ignitable solvents like THF).[2]

  • Final Disposition: The preferred method of destruction is High-Temperature Incineration . This ensures the complete oxidation of the organic isobutyl-phenyl framework to CO₂, H₂O, and B₂O₃ (Boron Oxide).

References
  • GHS Classification & Safety Data: Safety Data Sheet: 3-Isobutylphenylboronic acid. ChemicalBook. (Accessed 2023). Link

  • Boronic Acid Stability: Hall, D. G. (Ed.).[5] (2011).[4] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link

  • EPA Waste Identification: U.S. Environmental Protection Agency. Title 40, Code of Federal Regulations, Part 261 - Identification and Listing of Hazardous Waste.[2] Link

  • Laboratory Waste Management: National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011).[4][6] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Link

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.